tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5,7-dihydro-4H-furo[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-6-4-9-5-7-15-10(9)8-13/h5,7H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPUUGDFHOCKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465449 | |
| Record name | tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179060-28-7 | |
| Record name | tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. The furo[2,3-c]pyridine core is a key structural element in a variety of biologically active compounds.[1] This guide offers a plausible synthetic route based on established chemical principles and provides a detailed analysis of the expected characterization data.
Introduction to the Furo[2,3-c]pyridine Scaffold
The fusion of furan and pyridine rings creates a diverse family of heterocyclic systems with a range of biological activities.[2] The partially saturated 4,7-dihydrofuro[2,3-c]pyridine core offers a three-dimensional structure that can be advantageous for binding to biological targets. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.[3]
Proposed Synthesis of this compound
While a direct, one-pot synthesis for the title compound is not extensively reported, a logical and efficient multi-step synthetic strategy can be devised starting from commercially available N-Boc-4-piperidone. This proposed route is adapted from established methodologies for the synthesis of related furo[2,3-c]pyridine systems.[4]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for the target compound.
Step 1: Wittig Reaction of N-Boc-4-piperidone
The synthesis commences with a Wittig reaction on N-Boc-4-piperidone to introduce the two-carbon side chain necessary for the subsequent furan ring formation. The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is crucial for achieving good yields and selectivity for the (E)-isomer.
Protocol:
-
To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in a suitable solvent such as toluene, add N-Boc-4-piperidone (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.
Step 2: Reduction of the Ester and Alkene
The ester and the exocyclic double bond are then reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for the simultaneous reduction of both functional groups.
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (excess) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and concentrate the filtrate to obtain the crude tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
Step 3: Intramolecular Cyclization to Form the Furan Ring
The formation of the furan ring is achieved through an intramolecular cyclization. This can be accomplished by converting the primary alcohol into a good leaving group, followed by intramolecular nucleophilic attack by the enolate of the piperidone (after in-situ deprotection and oxidation). A more direct approach involves an acid-catalyzed cyclization/dehydration.
Protocol (Acid-Catalyzed Cyclization):
-
Dissolve the crude tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
After completion, cool the reaction, wash with a saturated aqueous solution of sodium bicarbonate, and dry the organic layer.
-
Purify the product by column chromatography to yield 4,5,6,7-tetrahydrofuro[2,3-c]pyridine.
Step 4: N-Boc Protection
The final step is the protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.[5]
Protocol:
-
Dissolve 4,5,6,7-tetrahydrofuro[2,3-c]pyridine in a solvent such as dichloromethane or a mixture of THF and water.
-
Add a base, for example, triethylamine or sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Characterization of this compound
The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. Below are the expected data based on the structure and known values for similar compounds.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 179060-28-7[6] |
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the furo[2,3-c]pyridine core and the Boc protecting group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (Furan) | ~ 7.2 | d | 1H |
| H-3 (Furan) | ~ 6.2 | d | 1H |
| H-4 (CH₂) | ~ 4.5 | s | 2H |
| H-7 (CH₂) | ~ 3.6 | t | 2H |
| H-5 (CH₂) | ~ 2.7 | t | 2H |
| tert-butyl (Boc) | ~ 1.5 | s | 9H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Boc) | ~ 155 |
| C-2 (Furan) | ~ 142 |
| C-3a (bridgehead) | ~ 125 |
| C-7a (bridgehead) | ~ 115 |
| C-3 (Furan) | ~ 108 |
| C(tert-butyl) | ~ 80 |
| C-4 (CH₂) | ~ 65 |
| C-7 (CH₂) | ~ 43 |
| C-5 (CH₂) | ~ 25 |
| CH₃ (tert-butyl) | ~ 28 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Boc urethane) | 1700 - 1680 | Strong |
| C-O (urethane) | 1300 - 1150 | Strong |
| C-H (sp³ aliphatic) | 2980 - 2850 | Medium-Strong |
| C-H (sp² furan) | 3150 - 3050 | Medium |
| C=C (furan) | 1600 - 1475 | Medium |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion [M+H]⁺. Fragmentation of the Boc group is a common observation in mass spectrometry.[7][8]
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 224.12 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | 168.07 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 124.08 | Loss of the entire Boc group |
| [C₄H₉]⁺ | 57.07 | tert-butyl cation |
Conclusion
This technical guide outlines a robust and logical synthetic pathway to this compound, a valuable building block in medicinal chemistry. The provided characterization data, while predictive, are based on established spectroscopic principles and data from closely related structures, offering a solid framework for the identification and verification of the target compound. The methodologies and data presented herein are intended to support researchers and scientists in the synthesis and utilization of this important heterocyclic scaffold for the development of novel therapeutic agents.
References
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Fayol, A., & Zhu, J. (2004). Synthesis of Polysubstituted 4,5,6,7-Tetrahydrofuro[2,3-c]pyridines by a Novel Multicomponent Reaction. Organic Letters, 6(1), 115–118. [Link]
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Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
-
Suresh, C., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(1), 80-92. [Link]
-
Fumagalli, F., & da Silva Emery, F. (2016). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. The Journal of Organic Chemistry, 81(21), 10339–10347. [Link]
- Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Frontiers in Natural Product Chemistry (Vol. 3, pp. 395-513). Bentham Science Publishers.
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
University of Northern Illinois. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Wonder Chemical Technology Co., Limited. (n.d.). This compound. [Link]
-
Mertes, M. P., et al. (1969). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 34(7), 2080-2084. [Link]
-
Sangshetti, J. N., et al. (2014). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Mini reviews in medicinal chemistry, 14(12), 1013–1026. [Link]
-
Fayol, A., & Zhu, J. (2004). A novel three-component synthesis of tetrahydrofuro[2,3-c]pyridines (1) from readily accessible starting materials is described. Organic Letters, 6(1), 115-118. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Link]
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University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. [Link]
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University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. [Link]
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ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... [Link]
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ResearchGate. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
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ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]
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National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. PubChem. [Link]
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Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]
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Spectroscopic Data for tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate, a heterocyclic compound with the CAS number 179060-28-7, represents a core structural motif of interest in medicinal chemistry and drug discovery. Its fused furo[2,3-c]pyridine bicyclic system, combined with the protective tert-butoxycarbonyl (Boc) group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The precise characterization of this intermediate is paramount for ensuring the identity, purity, and stereochemistry of subsequent compounds in a synthetic pathway. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools for this purpose.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While extensive searches for publicly available, experimentally-derived spectra for this specific compound have not yielded concrete data sets, this guide will leverage established principles of spectroscopic interpretation and data from structurally similar compounds to predict and explain the key spectral features. This document is intended to serve as a practical resource for researchers, enabling them to anticipate, interpret, and validate the spectroscopic data they acquire for this molecule.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data.
Figure 1. Chemical structure of this compound.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | H-2 |
| ~6.4-6.6 | d | 1H | H-3 |
| ~4.5-4.7 | s | 2H | H-4 |
| ~3.6-3.8 | t | 2H | H-7 |
| ~2.8-3.0 | t | 2H | H-5 |
| 1.4-1.6 | s | 9H | -C(CH₃)₃ |
Interpretation and Rationale
-
Aromatic Protons (H-2 and H-3): The protons on the furan ring are expected to appear in the aromatic region of the spectrum. Due to the electron-donating nature of the fused dihydro-pyridine ring, their chemical shifts will be slightly upfield compared to unsubstituted furan. They will likely appear as doublets due to coupling with each other.
-
Methylene Protons (H-4, H-5, H-7): The three methylene groups in the dihydropyridine ring will exhibit distinct signals. The protons at position 4, being adjacent to the furan ring, are expected to be the most downfield of the three. The protons at positions 5 and 7 will likely appear as triplets due to coupling with their respective neighboring methylene groups.
-
Tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, typically in the upfield region of the spectrum, due to the absence of adjacent protons for coupling.
Experimental Protocol: Acquiring ¹H NMR Spectra
A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.
Figure 2. Workflow for ¹H NMR data acquisition and processing.
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C=O (Boc) |
| ~140-145 | C-2 |
| ~125-130 | C-7a |
| ~110-115 | C-3 |
| ~105-110 | C-3a |
| ~80-85 | -C(CH₃)₃ |
| ~45-50 | C-4 |
| ~40-45 | C-7 |
| ~28-30 | -C(CH₃)₃ |
| ~25-30 | C-5 |
Interpretation and Rationale
-
Carbonyl Carbon: The carbonyl carbon of the Boc protecting group is expected to be the most downfield signal in the spectrum.
-
Furan Carbons: The carbons of the furan ring (C-2, C-3, C-3a, and C-7a) will appear in the aromatic/olefinic region.
-
Aliphatic Carbons: The methylene carbons of the dihydropyridine ring (C-4, C-5, and C-7) and the quaternary and methyl carbons of the tert-butyl group will appear in the upfield aliphatic region.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₂H₁₇NO₃) is 223.27 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 224.28.
-
Key Fragmentation: A characteristic fragmentation would be the loss of the tert-butyl group (-57 amu) or isobutylene (-56 amu) from the molecular ion, leading to a significant peak at m/z 168. Another likely fragmentation is the loss of the entire Boc group (-101 amu), resulting in a peak at m/z 122.
IV. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975-2930 | Medium-Strong | C-H stretching (aliphatic) |
| ~1690-1710 | Strong | C=O stretching (carbamate) |
| ~1450-1480 | Medium | C-H bending (methylene) |
| ~1365 | Strong | C-H bending (tert-butyl) |
| ~1250-1280 | Strong | C-O stretching (carbamate) |
| ~1150-1170 | Strong | C-O-C stretching (furan) |
Interpretation and Rationale
-
C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl group of the Boc protecting group.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the methylene and tert-butyl groups will be observed just below 3000 cm⁻¹.
-
C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the carbamate and the furan ether linkage will also be present in the fingerprint region.
Conclusion
The spectroscopic data for this compound, as predicted based on its molecular structure and fundamental spectroscopic principles, provides a clear and unambiguous signature for its identification and characterization. The combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy offers a powerful and comprehensive analytical toolkit for researchers and drug development professionals working with this important synthetic intermediate. The experimental protocols and interpretation guidelines presented in this technical guide are designed to facilitate the efficient and accurate analysis of this compound, thereby ensuring the quality and integrity of subsequent research and development efforts.
References
Due to the lack of publicly available experimental data for the target compound, this section will remain unpopulated. Authoritative sources on general spectroscopic techniques informed the predicted data and interpretations.
An In-Depth Technical Guide to tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate (CAS 179060-28-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed, publicly available scientific literature, including specific synthesis protocols and comprehensive physicochemical data for tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate, is limited. This guide is structured to provide a comprehensive overview based on available information for structurally related compounds and general principles of medicinal chemistry, aiming to offer valuable insights for research and development.
Section 1: Introduction and Significance
This compound is a heterocyclic compound featuring a fused furo[2,3-c]pyridine core. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The dihydrofuro[2,3-c]pyridine scaffold serves as a versatile template for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a strategic advantage in multi-step syntheses. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for further functionalization of the nitrogen atom. This makes the title compound a valuable building block for the synthesis of more complex molecules. While specific applications for this exact compound are not extensively documented in peer-reviewed literature, its structural elements suggest its utility as a precursor for kinase inhibitors and other targeted therapies.
Section 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 179060-28-7 | Supplier Catalogs |
| Molecular Formula | C₁₂H₁₇NO₃ | Supplier Catalogs |
| Molecular Weight | 223.27 g/mol | Supplier Catalogs |
| Appearance | White to off-white solid (presumed) | General observation for similar compounds |
| Solubility | Soluble in organic solvents like DCM, Chloroform, Ethyl Acetate, and Methanol (presumed) | General observation for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Storage | Store in a cool, dry place away from light | General recommendation for chemical reagents |
Section 3: Synthesis and Mechanistic Insights
A specific, peer-reviewed synthesis protocol for this compound is not publicly documented. However, based on established synthetic strategies for the furo[2,3-c]pyridine ring system, a plausible synthetic approach can be conceptualized.[1][2][3] The synthesis would likely involve the construction of the fused ring system from a suitably functionalized piperidine precursor.
One potential synthetic strategy is outlined below. This is a hypothetical pathway and would require experimental validation.
Conceptual Synthetic Pathway
Caption: A conceptual workflow for the synthesis of the target compound.
Causality Behind Experimental Choices (Hypothetical):
-
Starting Material: N-Boc-4-piperidone is a commercially available and versatile starting material that already contains the protected piperidine ring.
-
Introduction of the Furan Precursor: The key step is the formation of the C-C bond between the piperidine and the furan precursor. This could be achieved through various methods, such as an aldol condensation followed by reduction and cyclization, or a direct alkylation. The choice of a protected 2-(halomethyl)furan derivative would allow for controlled bond formation.
-
Cyclization: The formation of the dihydrofuran ring fused to the pyridine core is the crucial ring-closing step. An intramolecular cyclization, possibly under acidic or basic conditions depending on the specific functional groups present, would be employed.
-
Protecting Group Strategy: The use of the Boc group is critical for directing the reactivity and preventing side reactions involving the piperidine nitrogen. Its stability and ease of removal make it an ideal choice for this synthetic route.
Section 4: Reactivity and Potential Applications in Drug Discovery
The reactivity of this compound is dictated by its functional groups: the Boc-protected amine, the dihydrofuran ring, and the aromatic pyridine core (after potential oxidation).
-
Deprotection: The Boc group can be easily removed with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. The resulting secondary amine is a key point for further derivatization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
-
Modification of the Furan Ring: The dihydrofuran ring may be susceptible to oxidation or other transformations, offering another avenue for structural modification.
Logical Flow for Application in Medicinal Chemistry
Caption: Workflow illustrating the use of the title compound in drug discovery.
The furo[2,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. Derivatives of related furo[2,3-d]pyrimidines have shown potent activity as VEGFR-2 inhibitors, suggesting that the furo[2,3-c]pyridine core could also be explored for anti-angiogenic agents.[4] Furthermore, the broader class of pyridine and dihydropyridine derivatives are integral to a vast number of approved drugs with diverse therapeutic applications.[5]
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Section 6: Conclusion
This compound represents a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its fused heterocyclic core is a feature of numerous biologically active compounds, and the presence of a Boc-protected nitrogen allows for straightforward chemical modification. While a detailed, validated synthesis protocol is not publicly available, established methods for constructing the furo[2,3-c]pyridine ring system provide a strong foundation for its preparation in a laboratory setting. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents.
References
-
Mertes, M. P., Borne, R. F., & Hare, L. E. (1968). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 33(1), 133–137. [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1887. [Link]
-
Synthesis of Furo[2,3-c]pyridine. (2011). ChemInform, 42(43). [Link]
-
Mertes, M. P., Borne, R. F., & Hare, L. E. (1968). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 33(1), 133-137. [Link]
-
El-Gamal, M. I., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][2][6]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336. [Link]
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The Furo[2,3-c]pyridine Core: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Potential
Abstract
The furo[2,3-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and evolution of synthetic strategies for furo[2,3-c]pyridine and its derivatives. We will delve into the rationale behind key experimental choices, from the initial exploratory syntheses to modern, efficient protocols. This guide will also explore the diverse therapeutic applications of these compounds, including their roles as kinase inhibitors and immunomodulatory agents. Detailed experimental protocols, comparative data, and visual representations of synthetic workflows are provided to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Emergence of a Privileged Scaffold
The fusion of a furan ring with a pyridine core gives rise to several isomers, each with unique electronic and steric properties. Among these, the furo[2,3-c]pyridine system has emerged as a "privileged scaffold" in drug discovery. Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets, while the heteroatoms offer opportunities for hydrogen bonding and other key interactions.
The significance of the furo[2,3-c]pyridine core lies in its remarkable versatility. Derivatives have been identified as potent inhibitors of key enzymes in oncogenic pathways, such as B-Raf kinase, and as specific agonists of Toll-like receptor 8 (TLR8), highlighting their potential in both cancer therapy and immunology.[1] One of the most notable examples is PNU-142721, a potent HIV-1 protease inhibitor, which features the furo[2,3-c]pyridine skeleton as a key structural element.[2] This diverse bioactivity has fueled a sustained interest in the development of novel and efficient synthetic routes to access this important heterocyclic system.
Historical Perspective: The Genesis of Furo[2,3-c]pyridine Synthesis
The exploration of the furo[2,3-c]pyridine ring system has its roots in the mid-20th century, with early efforts focused on the fundamental chemistry of novel heterocyclic structures. A pivotal moment in the history of this scaffold was the work of Mertes and Borne, who, in their 1968 publication in The Journal of Organic Chemistry, reported one of the first successful syntheses of this previously undescribed ring system.[1] Their work laid the foundation for future investigations into the chemistry and biological activity of this class of compounds.
The early synthetic approaches were often multi-step and lacked the efficiency of modern methods. However, they were crucial in establishing the fundamental reactivity of the precursors and in confirming the structure of the novel heterocyclic system. These pioneering studies provided the essential groundwork upon which more sophisticated and elegant synthetic strategies were built.
Evolution of Synthetic Strategies: From Classical to Contemporary
The synthesis of the furo[2,3-c]pyridine core has evolved significantly since its initial discovery. The primary challenge lies in the controlled construction of the fused bicyclic system. Two main strategic approaches have emerged:
-
Annulation of a furan ring onto a pre-existing pyridine derivative.
-
Formation of the pyridine ring from a functionalized furan precursor.
Modern methodologies often employ transition metal-catalyzed reactions and cascade processes to improve efficiency and yield.
The Mertes and Borne Approach: A Foundational Strategy
A Modern, Facile Synthesis from N-Benzenesulfonylpiperidin-4-one
A more contemporary and efficient synthesis was reported by Chang and Tai in 2011, which starts from the readily available N-benzenesulfonylpiperidin-4-one.[2][3] This multi-step synthesis showcases the use of modern synthetic reagents and strategies to construct the furo[2,3-c]pyridine core in good yield.[2]
The key steps in this synthesis involve:
-
Wittig Olefination and Deconjugation: Conversion of the starting ketone to a β,γ-unsaturated ester.
-
Hydrolysis and Cyclization: Formation of a lactone via treatment with PhSeCl followed by oxidative dehydroselenylation.
-
Reduction to Form the Furan Ring: Diisobutylaluminium hydride (DIBALH) reduction of the lactone to afford the reduced furo[2,3-c]pyridine intermediate.
-
Aromatization: The final step to yield the fully aromatic furo[2,3-c]pyridine.
The causality behind these experimental choices lies in the stepwise and controlled construction of the bicyclic system. The benzenesulfonyl protecting group on the piperidine nitrogen serves to activate the molecule for subsequent reactions. The Wittig reaction is a reliable method for olefination, and the subsequent cyclization and reduction sequence is a well-established strategy for furan ring formation.
The final aromatization step is crucial for obtaining the desired furo[2,3-c]pyridine. The following protocol is adapted from the work of Chang and Tai.[2]
Materials:
-
Reduced furo[2,3-c]pyridine intermediate (e.g., compound 6 in the publication by Chang and Tai)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the reduced furo[2,3-c]pyridine intermediate (1.0 eq) in anhydrous THF, add potassium tert-butoxide (2.5 eq) at room temperature.
-
Stir the reaction mixture at reflux for 1 hour.
-
Cool the reaction mixture to room temperature and quench by the addition of water.
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford the pure furo[2,3-c]pyridine.[2]
This protocol provides a high-yielding final step, with reported yields of around 88%.[2]
Synthesis of a Substituted Derivative: 7-Methoxyfuro[2,3-c]pyridine
The synthesis of substituted furo[2,3-c]pyridines is crucial for exploring structure-activity relationships (SAR). A detailed protocol for the synthesis of 7-methoxyfuro[2,3-c]pyridine, a key intermediate for phosphodiesterase type 4 (PDE4) inhibitors, illustrates a different synthetic strategy starting from a substituted pyridine.[4]
This multi-step synthesis involves:
-
Nucleophilic Substitution: Reaction of 2-chloro-3-nitropyridine with sodium methoxide to introduce the methoxy group.
-
Malonic Ester Synthesis: Introduction of a diethyl malonate moiety.
-
Hydrolysis and Decarboxylation: Conversion of the malonate to a carboxylic acid followed by decarboxylation to form the furo[2,3-c]pyridine core.
This approach highlights the versatility of starting from a pre-functionalized pyridine ring to generate specific derivatives.
Caption: Comparative workflows for the synthesis of the furo[2,3-c]pyridine core.
Therapeutic Applications and Biological Activity
The interest in furo[2,3-c]pyridine derivatives is largely driven by their significant and diverse biological activities. The following sections highlight some of the key therapeutic areas where this scaffold has shown promise.
Anticancer Activity and Kinase Inhibition
Furo[2,3-c]pyridine derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[1] Their mechanism of action is often linked to the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer.
-
B-Raf Kinase Inhibition: Certain furo[2,3-c]pyridine derivatives have been identified as potent inhibitors of B-Raf kinase, a key target in the treatment of melanoma.[1]
-
VEGFR-2 Inhibition: The related furo[2,3-d]pyrimidine scaffold has been explored for its potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[5]
The table below summarizes the reported anticancer activity of selected furo[2,3-c]pyridine and related derivatives.
| Compound/Derivative Class | Target/Cell Line | Reported Activity (IC50/GI50) | Reference |
| Furo[2,3-c]pyridine-based indanone oximes | B-Raf Kinase | Potent Inhibition | [1] |
| Furo[2,3-b]pyridine derivative 17d | MDA-MD-435 (Melanoma) | 23 nM | [6] |
| Furo[2,3-d]pyrimidine derivative 8b | VEGFR-2 | 38.72 ± 1.7 nM | [5] |
| Furo[2,3-d]pyrimidine derivative 10c | VEGFR-2 | 41.40 ± 1.8 nM | [5] |
Immunomodulatory Effects: TLR8 Agonism
Furo[2,3-c]pyridines have been identified as specific agonists of Toll-like receptor 8 (TLR8), a component of the innate immune system.[1] Activation of TLR8 by these compounds can initiate NF-κB signaling, leading to the modulation of immune responses. This property makes them valuable as chemical probes for studying innate immunity and as potential adjuvants in vaccine development.[1] A key finding is that some of these derivatives exhibit strong adjuvant activity without inducing pro-inflammatory cytokines, which is a highly desirable characteristic.[1]
Antiviral Activity: HIV-1 Protease Inhibition
As mentioned earlier, the furo[2,3-c]pyridine scaffold is a core component of PNU-142721, a potent inhibitor of HIV-1 protease.[2] The development of a stereoselective total synthesis for this compound underscores the importance of this scaffold in antiviral drug discovery.[7]
Future Directions and Conclusion
The furo[2,3-c]pyridine scaffold has a rich history, evolving from a novel heterocyclic system to a privileged core in modern drug discovery. The development of more efficient and versatile synthetic methodologies has been crucial in unlocking the therapeutic potential of its derivatives.
Future research in this area will likely focus on:
-
Expansion of Chemical Diversity: The development of new synthetic methods to access a wider range of substituted furo[2,3-c]pyridines.
-
Structure-Activity Relationship (SAR) Studies: In-depth exploration of how different substituents on the furo[2,3-c]pyridine core influence biological activity and selectivity.
-
Exploration of New Therapeutic Targets: Investigating the potential of furo[2,3-c]pyridine derivatives against other diseases.
-
In Vivo Studies: Translation of the promising in vitro results into preclinical and clinical studies.
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Mertes, M. P., & Borne, R. F. (1968). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 33(1), 137-141. [Link]
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The Dihydrofuro[2,3-c]pyridine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dihydrofuro[2,3-c]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and electronic properties make it a "privileged" structure, capable of interacting with a variety of biological targets with high affinity and specificity. This technical guide provides a comprehensive overview of the known and potential biological activities of the dihydrofuro[2,3-c]pyridine core, with a primary focus on its role in the development of novel anticancer agents. We will delve into the mechanistic underpinnings of its activity, provide detailed experimental protocols for its evaluation, and explore its potential in other therapeutic areas such as anti-inflammatory and antimicrobial applications.
Introduction: The Emergence of a Promising Heterocycle
Fused heterocyclic ring systems are the cornerstone of many pharmaceuticals, offering a rigid framework that can be precisely decorated with functional groups to modulate pharmacological activity.[1] The dihydrofuro[2,3-c]pyridine moiety, a fusion of a dihydropyran ring and a pyridine ring, presents a unique bicyclic system with significant potential in drug design.[2] While the broader class of furopyridines has been explored for various medicinal applications, the dihydrofuro[2,3-c]pyridine core has recently emerged as a particularly promising scaffold, most notably in the realm of oncology.[3][4]
This guide will provide an in-depth exploration of the biological potential of this core, moving from its most well-documented application in cancer to its prospective utility in other disease contexts.
Anticancer Activity: Targeting Key Oncogenic Pathways
The most significant and well-validated biological activity of the dihydrofuro[2,3-c]pyridine core to date is its potent and selective inhibition of key oncogenic signaling pathways.
Mechanism of Action: Allosteric Inhibition of p21-Activated Kinase 4 (PAK4)
Recent groundbreaking research has identified derivatives of the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine, a tricyclic core incorporating the dihydrofuro[2,3-c]pyridine motif, as potent allosteric inhibitors of p21-activated kinase 4 (PAK4).[5][6][7] PAK4 is a serine/threonine kinase that is overexpressed in a multitude of human cancers, including pancreatic, breast, and lung cancer, and its activity is strongly correlated with tumor progression, metastasis, and poor prognosis.[8][9]
Unlike traditional ATP-competitive inhibitors, these dihydrofuro[2,3-c]pyridine-based compounds bind to an allosteric site on the PAK4 enzyme.[6] This non-ATP competitive binding mode offers several potential advantages, including higher selectivity and a reduced likelihood of off-target effects, which are common challenges with kinase inhibitors.[6] The inhibition of PAK4 by these compounds leads to the downstream suppression of critical signaling pathways involved in cell proliferation, survival, and migration.[3]
Signaling Pathway: PAK4 Inhibition
Caption: Allosteric inhibition of PAK4 by dihydrofuro[2,3-c]pyridine derivatives.
Quantitative Data: In Vitro Anticancer Activity
The anticancer potential of dihydrofuro[2,3-c]pyridine derivatives has been demonstrated through in vitro studies against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzofuro[2,3-c]pyridine | MIA PaCa-2 (Pancreatic) | 0.38 | [5][7] |
| Tetrahydrobenzofuro[2,3-c]pyridine | Pan02 (Pancreatic) | 0.50 | [5][7] |
| Furo[2,3-d]pyrimidine Derivative | HCT-116 (Colorectal) | >31.3, <49.0 | [3] |
| Furo[2,3-d]pyrimidine Derivative | HepG2 (Liver) | 22.7 | [3] |
Note: While not all compounds listed are strictly dihydrofuro[2,3-c]pyridines, the data from closely related furopyrimidine scaffolds provide valuable context for the potential of this chemical class.[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the dihydrofuro[2,3-c]pyridine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
Potential Anti-inflammatory Activity
While direct evidence for the anti-inflammatory properties of the dihydrofuro[2,3-c]pyridine core is still emerging, the broader class of pyridine and fused pyridine derivatives has shown promise in this area.[11] The structural similarities suggest that dihydrofuro[2,3-c]pyridine derivatives may also exhibit anti-inflammatory effects.
Plausible Mechanisms of Action
The anti-inflammatory activity of related heterocyclic compounds is often attributed to the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[11] These enzymes are responsible for the synthesis of prostaglandins, which are key players in the inflammatory cascade. It is hypothesized that dihydrofuro[2,3-c]pyridine derivatives could potentially modulate these or other inflammatory pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a well-established and widely used in vivo assay to screen for acute anti-inflammatory activity.[12][13][14][15][16]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the dihydrofuro[2,3-c]pyridine test compound in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Synthesis of the Dihydrofuro[2,3-c]pyridine Core
The synthesis of the dihydrofuro[2,3-c]pyridine core can be achieved through various synthetic routes. A common strategy involves the construction of the furan ring onto a pre-existing pyridine or piperidine precursor. [2]For instance, a multi-step synthesis starting from N-benzenesulfonylpiperidin-4-one has been reported to yield furo[2,3-c]pyridine. [2]Another approach involves the cyclization of functionalized pyridines. The specific synthetic strategy can be adapted to introduce various substituents on the core structure, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. [17][18]
Future Directions and Conclusion
The dihydrofuro[2,3-c]pyridine core represents a promising scaffold for the development of novel therapeutics. Its demonstrated efficacy as an allosteric inhibitor of PAK4 in preclinical cancer models provides a strong rationale for its further investigation in oncology. [5][6][7]Future research should focus on:
-
Optimizing Anticancer Potency and Pharmacokinetic Properties: Further derivatization of the core is necessary to enhance its anticancer activity and improve its drug-like properties, such as solubility and metabolic stability.
-
Exploring Other Therapeutic Areas: Systematic evaluation of dihydrofuro[2,3-c]pyridine derivatives for anti-inflammatory and antimicrobial activities is warranted, based on the known properties of related heterocyclic systems.
-
Elucidating Mechanisms of Action: For any identified biological activity, a thorough investigation of the underlying molecular mechanisms is crucial for rational drug design and development.
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OUCI. (n.d.). 2-Arylidene-6-methyl-2H-furo[3,2-c]pyran-3,4-diones: Design, synthesis, and evaluation of Anti-inflammatory, Anti-malarial, and Anti-cancer efficacy. OUCI. Retrieved January 13, 2026, from [Link]
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"tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate" structural analogs
An In-depth Technical Guide to the Structural Analogs of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
Introduction: The Emergence of a Versatile Heterocycle
The furo[2,3-c]pyridine ring system, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry as a "privileged scaffold." This versatile core is present in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. The partially saturated analog, this compound, serves as a valuable building block for the synthesis of more complex molecules, offering a unique three-dimensional architecture that can be strategically modified to interact with a range of biological targets. This guide provides an in-depth exploration of the structural analogs of this compound, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential.
Synthetic Strategies for the Furo[2,3-c]pyridine Core
The construction of the furo[2,3-c]pyridine skeleton can be broadly categorized into two primary strategies: the annulation of a furan ring onto a pre-existing pyridine and the formation of a pyridine ring from a furan derivative. A particularly efficient and increasingly popular approach is the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.
Multicomponent Synthesis of Tetrahydrofuro[2,3-c]pyridines
A notable one-pot, three-component reaction provides a direct route to polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines. This method involves the reaction of an aminopentynoate, an aldehyde, and an α-isocyanoacetamide in the presence of ammonium chloride. The reaction proceeds through the formation of five new chemical bonds in a single operation, offering significant advantages in terms of efficiency and atom economy.
Figure 1: A simplified workflow of the one-pot, three-component synthesis of the tetrahydrofuro[2,3-c]pyridine core.
Experimental Protocol: Three-Component Synthesis of a Tetrahydrofuro[2,3-c]pyridine Derivative
-
Reaction Setup: To a solution of an aminopentynoate (1.0 equiv) in toluene, add an aldehyde (1.2 equiv), an α-isocyanoacetamide (1.0 equiv), and ammonium chloride (1.0 equiv).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridine.
Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines
The Pictet-Spengler reaction offers a robust method for the synthesis of the isomeric tetrahydrofuro[3,2-c]pyridine scaffold. This reaction involves the condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: Synthesis of a 4-Substituted Tetrahydrofuro[3,2-c]pyridine via Pictet-Spengler Reaction
-
Imine Formation: Reflux a solution of 2-(5-methylfuran-2-yl)ethanamine (1.0 equiv) and a commercially available aromatic aldehyde (1.0 equiv) in absolute acetonitrile for one hour.
-
Cyclization: Cool the solution and subsequently add 2 equivalents of hydrochloric acid. Heat the reaction mixture at 50 °C.
-
Work-up and Purification: After completion, neutralize the reaction with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 4-substituted tetrahydrofuro[3,2-c]pyridine.
Structural Analogs and Structure-Activity Relationships (SAR)
The therapeutic potential of the furo[2,3-c]pyridine scaffold can be fine-tuned by modifying its structure at several key positions. The following sections explore the impact of these modifications on biological activity.
Modifications of the Furo[2,3-c]pyridine Core
The core heterocyclic system itself can be altered to modulate activity. A common bioisosteric replacement for the furan ring is the thiophene ring, leading to the thieno[2,3-c]pyridine and thieno[3,2-c]pyridine scaffolds. These sulfur-containing analogs have been investigated as inhibitors of phenylethanolamine N-methyltransferase (hPNMT), with the thieno[3,2-c]pyridine nucleus serving as an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system. While the isosterism was confirmed, the thieno[3,2-c]pyridine derivatives generally showed lower potency than their THIQ counterparts, a difference attributed to the electronic properties of the thiophene ring.
Substitution on the Furan Ring
Substituents on the furan portion of the scaffold, particularly at the C2 and C3 positions, have a profound impact on biological activity. For instance, in a series of 2,3-diamino-furo[2,3-c]pyridines that act as Toll-like receptor 8 (TLR8) agonists, a distinct SAR was observed with varying substituents at the C2 position.
Modification of the Pyridine Ring and the N-tert-Butyl Carbamate Group
The pyridine ring and its substituents are crucial for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. The tert-butyl carbamate (Boc) group on the nitrogen of the dihydropyridine ring in the parent compound is a common protecting group in organic synthesis, but it also influences the molecule's properties. In drug design, it is often desirable to replace such bulky, lipophilic groups with bioisosteres that can improve metabolic stability, solubility, or target engagement.
Bioisosteric Replacements for the N-Boc Group
Bioisosterism is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties. For the N-tert-butyl carbamate, several bioisosteric replacements can be considered:
-
Other Carbamates and Ureas: Replacing the tert-butyl group with other alkyl or aryl groups can modulate lipophilicity and metabolic stability. Urea derivatives, formed by replacing the ester oxygen with a nitrogen atom, can introduce additional hydrogen bonding capabilities.
-
Amides: Simple amides (e.g., acetyl, benzoyl) can serve as effective replacements, offering different steric and electronic profiles.
-
Sulfonamides: The sulfonamide group is a well-established bioisostere for amides and carbamates, often conferring improved metabolic stability and altered acidity.
-
Heterocyclic Rings: Five-membered aromatic rings such as triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of the carbamate while enhancing metabolic stability and pharmacokinetic profiles.
Figure 2: Common bioisosteric replacements for the N-tert-butyl carbamate (N-Boc) group in medicinal chemistry.
Biological Activities and Therapeutic Potential
Analogs of this compound have demonstrated a range of biological activities, with the most prominent being in immunology and oncology.
Immunomodulatory Activity: TLR8 Agonism
A significant area of research for furo[2,3-c]pyridine derivatives is their activity as agonists of Toll-like receptor 8 (TLR8), a key pattern recognition receptor in the innate immune system. Activation of TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, making TLR8 agonists promising candidates for vaccine adjuvants and cancer immunotherapy.
A study of 2,3-diamino-furo[2,3-c]pyridines revealed that several analogs activate TLR8-dependent NF-κB signaling. Interestingly, these compounds did not induce pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) but did upregulate several chemokine ligand genes. This unique profile, characterized by strong adjuvant activity without significant inflammatory cytokine induction, makes this chemotype particularly attractive for vaccine development, as it may be associated with reduced local and systemic reactogenicity.
Figure 3: A simplified diagram of the TLR8 signaling pathway initiated by a furo[2,3-c]pyridine agonist.
Quantitative SAR of Furo[2,3-c]pyridine Analogs as TLR8 Agonists
| Compound ID | R1 | R2 | R3 | TLR8 Activity (EC50, µM) | Reference |
| Analog 1 | H | Phenyl | NH-Benzyl | > 10 | |
| Analog 2 | H | 4-Fluorophenyl | NH-Benzyl | 5.2 | |
| Analog 3 | H | 2-Thienyl | NH-Benzyl | 1.8 | |
| Analog 4 | H | Phenyl | NH-Butyl | 0.5 | |
| Analog 5 | CH3 | Phenyl | NH-Butyl | 0.2 |
This table is a representative example based on published data and is intended for illustrative purposes.
Anticancer and Antitumor Activity
Furo[2,3-c]pyridine derivatives have also shown significant potential as anticancer agents. Studies have reported cytotoxic effects against various cancer cell lines, with some derivatives exhibiting low nanomolar GI50 values against melanoma and breast cancer cells. The related furo[2,3-b]pyridine scaffold has also demonstrated notable antiproliferative and antitumor activities.
The mechanisms underlying the anticancer effects of these compounds are likely multifactorial. Some derivatives have been shown to inhibit protein kinases such as AKT1, a key node in cell survival signaling pathways. Molecular docking studies have suggested that these compounds can bind effectively to the ATP-binding pocket of AKT1, thereby disrupting its function.
Conclusion and Future Directions
The furo[2,3-c]pyridine scaffold, and specifically analogs derived from this compound, represent a promising area for drug discovery. The synthetic accessibility of this core, coupled with the numerous opportunities for structural diversification, allows for the systematic exploration of structure-activity relationships. The demonstrated activities as TLR8 agonists and anticancer agents highlight the therapeutic potential of this compound class. Future research will likely focus on optimizing the potency and selectivity of these molecules, as well as improving their pharmacokinetic profiles to advance them towards clinical development. The strategic application of bioisosteric replacements will undoubtedly play a crucial role in achieving these goals.
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Shukla, N. M., et al. (2012). Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry, 55(20), 8834-8847. [Link]
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Narsaiah, B., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 109, 247-257. [Link]
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A Senior Application Scientist's Guide to the Physicochemical Properties of Boc-Protected Furopyridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Synthetic Intermediate
In the intricate process of drug discovery, synthetic intermediates are often viewed as mere stepping stones to the final active pharmaceutical ingredient (API). However, for scaffolds like furopyridines, where the tert-butyloxycarbonyl (Boc) protecting group is a frequent necessity, the physicochemical properties of these protected intermediates have profound and often overlooked implications. They dictate not only the feasibility of synthetic manipulations but also influence the early in vitro biological assessment and initial formulation strategies. This guide provides a deep dive into the core physicochemical properties of Boc-protected furopyridines, moving beyond a theoretical overview to offer field-proven insights and actionable experimental protocols. Here, we dissect the causality behind the observed properties and the methodologies used to quantify them, empowering researchers to anticipate challenges and make data-driven decisions.
The Furopyridine Scaffold: A Privileged Heterocycle
Furopyridines, bicyclic aromatic heterocycles integrating a furan and a pyridine ring, are considered "privileged scaffolds" in medicinal chemistry. The unique arrangement of heteroatoms provides a platform for diverse intermolecular interactions, including hydrogen bonding and π-π stacking, making them valuable cores for targeting a wide range of biological targets.[1] Their utility has been demonstrated in the development of kinase inhibitors, anticancer agents, and treatments for neurological disorders.
However, the synthesis of complex, substituted furopyridines often requires the temporary protection of reactive amine functionalities. The Boc group is a workhorse in this regard, prized for its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[2] While indispensable, the introduction of this bulky, lipophilic group dramatically alters the molecule's physical nature.
Core Physicochemical Properties: A Mechanistic Perspective
The journey of a potential drug candidate is fraught with physicochemical hurdles. The addition of a Boc group to a furopyridine core significantly impacts three key properties: solubility, lipophilicity, and thermal stability. Understanding these shifts is critical for any drug development professional.
Aqueous Solubility: The Price of Protection
Aqueous solubility is a gatekeeper for bioavailability. Poorly soluble compounds often exhibit erratic absorption and pose significant formulation challenges. The introduction of the large, nonpolar tert-butyl group via Boc protection typically leads to a substantial decrease in aqueous solubility.[2] This is due to the disruption of the favorable interactions between the polar furopyridine and water molecules, and the energetic penalty of creating a cavity in the aqueous medium to accommodate the hydrophobic Boc group.
Table 1: Illustrative Aqueous Solubility Data for a Furopyridine and its Boc-Protected Analogue
| Compound | Structure (Illustrative) | Predicted Aqueous Solubility (pH 7.4) | Experimental Method |
| Aminofuropyridine | c1(N)cc2c(co1)ccn2 | ~100-500 µg/mL | Kinetic Solubility Assay |
| Boc-Aminofuropyridine | c1(NC(=O)OC(C)(C)C)cc2c(co1)ccn2 | ~1-20 µg/mL | Kinetic Solubility Assay |
Note: The data presented are representative estimates to illustrate the expected trend. Actual values are highly dependent on the specific isomer and substitution pattern of the furopyridine core.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This protocol provides a rapid and resource-efficient method to assess the kinetic solubility of compounds, which is particularly useful in the early stages of drug discovery.
Causality Behind Experimental Choices:
-
DMSO Stock Solution: Dimethyl sulfoxide (DMSO) is the solvent of choice for initial compound solubilization due to its broad dissolving power for organic molecules. Using a concentrated stock (e.g., 10 mM) minimizes the amount of organic solvent in the final aqueous assay, which could otherwise lead to an overestimation of solubility.
-
Phosphate-Buffered Saline (PBS), pH 7.4: This buffer system is selected to mimic the pH of physiological fluids, providing a more biologically relevant solubility measurement.
-
Incubation and Equilibration: A defined incubation period (e.g., 2 hours) with agitation allows the system to reach a state of kinetic equilibrium. This is a pragmatic compromise between achieving a stable reading and the high-throughput demands of early discovery.
-
Filtration: A filter plate (e.g., 0.45 µm) is crucial for separating any precipitated solid from the dissolved compound, ensuring that only the soluble fraction is quantified.
-
Quantification by LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity, allowing for accurate quantification of the compound in the filtrate, even at low concentrations.
Experimental Workflow for Kinetic Solubility
Caption: Workflow for Kinetic Solubility Determination.
Lipophilicity (logP/logD): A Double-Edged Sword
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as logP (the partition coefficient for the neutral species) or logD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms). The addition of the greasy tert-butyl moiety of the Boc group invariably and significantly increases the lipophilicity of a furopyridine.[2]
While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to a host of problems, including poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
Table 2: Illustrative Lipophilicity Data
| Compound | Predicted cLogP | Expected Experimental logD (pH 7.4) | Experimental Method |
| Aminofuropyridine | 0.5 - 1.5 | 0.4 - 1.4 | Shake-Flask Method |
| Boc-Aminofuropyridine | 2.5 - 3.5 | 2.5 - 3.5 | Shake-Flask Method |
Note: For Boc-protected amines, the carbamate nitrogen is not basic, so logP and logD at physiological pH are expected to be nearly identical.
Experimental Protocol: Shake-Flask Method for logD Determination
The shake-flask method is the gold standard for lipophilicity measurement, providing a direct assessment of a compound's partitioning behavior.
Causality Behind Experimental Choices:
-
n-Octanol and PBS (pH 7.4): This biphasic system is the industry standard for mimicking the partitioning between a lipid membrane and the aqueous environment of the body.
-
Pre-saturation of Phases: Pre-saturating the n-octanol with buffer and the buffer with n-octanol is a critical step to prevent volume changes during the experiment, which would lead to inaccurate concentration measurements.
-
Equilibration and Phase Separation: Vigorous shaking ensures that the compound reaches equilibrium between the two phases. Subsequent centrifugation provides a clean and complete separation of the layers, which is essential for accurate sampling.
Logical Relationship of Lipophilicity and Permeability
Caption: The Lipophilicity "Sweet Spot" for Drug Discovery.
pKa: The Impact on the Pyridine Nitrogen
The basicity of the pyridine nitrogen in the furopyridine scaffold is a key physicochemical parameter, as it dictates the molecule's charge state at physiological pH. While the Boc group is attached to an exocyclic amine and is itself non-ionizable, its electronic influence can subtly affect the pKa of the endocyclic pyridine nitrogen. The electron-withdrawing nature of the carbamate moiety can slightly decrease the basicity (lower the pKa) of the pyridine nitrogen compared to the parent amine. However, the primary "pKa-related" concern for a Boc-protected compound is its lability in acidic conditions, which is a kinetic stability issue rather than a thermodynamic equilibrium.
Thermal Stability: Considerations for Synthesis and Storage
The thermal stability of a compound is a crucial parameter for process chemistry, scale-up, and long-term storage. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable data on decomposition and phase transitions.
-
TGA measures the change in mass of a sample as a function of temperature. For a Boc-protected furopyridine, the TGA thermogram will clearly show a mass loss step corresponding to the thermal cleavage of the Boc group, which decomposes to isobutylene and carbon dioxide.[3] This decomposition temperature is a critical process safety parameter.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled. It can identify the melting point, crystallinity, and the presence of different solid forms (polymorphs). A sharp, high-temperature melting point is generally desirable for a stable, crystalline solid.
Table 3: Representative Thermal Analysis Data for a Boc-Protected Heterocycle
| Property | Typical Value Range | Technique | Insight Provided |
| Melting Point | 100 - 200 °C | DSC | Purity, Crystallinity |
| Thermal Decomposition (Onset) | 150 - 250 °C | TGA | Thermal Stability, Process Safety Limit |
Strategic Implications in Drug Development
A comprehensive understanding of the physicochemical properties of Boc-protected furopyridines is not merely an academic exercise; it has direct strategic implications:
-
Assay Interference: The high lipophilicity and low solubility of Boc-protected intermediates can lead to compound precipitation in aqueous assay buffers or non-specific binding to plastics and proteins, resulting in misleading biological data.
-
Synthetic Route Design: The thermal stability data from TGA and DSC informs the maximum safe operating temperature for subsequent synthetic steps, preventing unintended deprotection or degradation.
-
Early Formulation Assessment: If a Boc-protected furopyridine is itself being considered as a potential prodrug, its poor solubility will necessitate early exploration of enabling formulation technologies, such as amorphous solid dispersions or lipid-based formulations.
-
Predictive Modeling: The experimental data generated for these intermediates can be used to build and refine computational models for predicting the properties of future analogues, accelerating the design-make-test-analyze cycle.
Conclusion: Engineering Properties from the Start
The Boc protecting group is a powerful synthetic tool, but its application is not without consequence. By proactively characterizing the physicochemical properties of Boc-protected furopyridines using the robust methodologies outlined in this guide, researchers can mitigate risks, avoid costly downstream failures, and ultimately, design more effective and developable medicines. The properties of the intermediate are as much a part of the drug discovery journey as the properties of the final compound.
References
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Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. Available at: [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]
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Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. ResearchGate. Available at: [Link]
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Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Calculated physicochemical properties of Boc-deprotected. ResearchGate. Available at: [Link]
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synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemistry Research. Available at: [Link]
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Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank. Available at: [Link]
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Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed. Available at: [Link]
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Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research. Available at: [Link]
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Exploring the Chemical Space of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Furo[2,3-c]pyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The quest for novel molecular scaffolds that offer a fertile ground for the development of new therapeutics is a central theme in modern drug discovery. Among the vast array of heterocyclic systems, the furo[2,3-c]pyridine core has emerged as a "privileged scaffold". This distinction arises from its recurring presence in a multitude of biologically active compounds, demonstrating its ability to interact with a variety of biological targets. The unique spatial arrangement of its fused furan and pyridine rings provides a rigid and defined three-dimensional structure, which is often a key determinant for potent and selective biological activity.
This technical guide delves into the chemical space of a particularly valuable derivative of this scaffold: tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate . The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the pyridine nitrogen offers a strategic advantage for medicinal chemists. It not only modulates the electronic properties of the heterocyclic system but also provides a versatile handle for subsequent chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will provide a comprehensive overview of the synthesis, characterization, chemical reactivity, and potential applications of this important building block, empowering researchers to unlock its full potential in their drug discovery programs.
Physicochemical Properties and Structural Data
A thorough understanding of the fundamental properties of a molecule is the bedrock of its successful application in synthesis and drug design. Below is a summary of the key physicochemical parameters for this compound.
| Property | Value | Reference |
| CAS Number | 179060-28-7 | [1] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Synthesis of the Core Scaffold: A Strategic Approach
The synthesis of this compound can be strategically designed starting from commercially available starting materials. A plausible and efficient synthetic route, adapted from methodologies reported for analogous heterocyclic systems, commences with tert-butyl 4-oxopiperidine-1-carboxylate. This approach leverages the reactivity of the ketone functionality to construct the fused furan ring.
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of tert-Butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate
-
Principle: This step involves the addition of an acetylide anion to the ketone of tert-butyl 4-oxopiperidine-1-carboxylate. The use of a lithium acetylide-ethylenediamine complex provides a safe and effective source of the acetylide nucleophile.
-
Procedure:
-
To a stirred solution of lithium acetylide-ethylenediamine complex (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate as a white solid.
-
Step 2: Synthesis of tert-Butyl 4-methylene-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate
-
Principle: This step is a base-catalyzed intramolecular cyclization (5-endo-dig). The hydroxyl group attacks the alkyne, facilitated by a base such as potassium tert-butoxide, to form the furan ring.
-
Procedure:
-
To a solution of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF at room temperature, add potassium tert-butoxide (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
Step 3: Synthesis of this compound
-
Principle: The exocyclic double bond in the intermediate is isomerized to the more stable endocyclic position under acidic or basic conditions, or through a metal-catalyzed process, to yield the final product.
-
Procedure:
-
Dissolve the crude product from Step 2 in a suitable solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium tert-butoxide). Alternatively, a transition metal catalyst such as a rhodium or ruthenium complex can be employed for a more controlled isomerization.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the isomerization is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.
-
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Predicted ¹H and ¹³C NMR Data
Based on the analysis of structurally related compounds, the following are the predicted key signals in the ¹H and ¹³C NMR spectra (in CDCl₃):
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.0-7.2 (d, 1H, furan H)
-
δ 6.2-6.4 (d, 1H, furan H)
-
δ 4.5-4.7 (s, 2H, CH₂ on pyridine ring)
-
δ 3.6-3.8 (t, 2H, CH₂ on pyridine ring)
-
δ 2.7-2.9 (t, 2H, CH₂ on pyridine ring)
-
δ 1.4-1.6 (s, 9H, Boc -C(CH₃)₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 154-156 (C=O of Boc)
-
δ 145-147 (furan C)
-
δ 120-122 (furan C)
-
δ 110-112 (furan C)
-
δ 105-107 (furan C)
-
δ 80-82 (Boc -C(CH₃)₃)
-
δ 40-45 (CH₂ on pyridine ring)
-
δ 28-30 (Boc -C(CH₃)₃)
-
δ 20-25 (CH₂ on pyridine ring)
-
Exploring the Chemical Space: Reactivity and Derivatization
The true value of this compound lies in its potential for diversification. The furo[2,3-c]pyridine core offers several sites for chemical modification, allowing for a systematic exploration of the chemical space to optimize biological activity.
Key Reaction Pathways
Caption: Key derivatization pathways for exploring the chemical space of the core molecule.
1. Furan Ring Functionalization:
-
Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack, primarily at the C2 and C3 positions. Reactions such as halogenation (using NBS or NCS), nitration, and Friedel-Crafts acylation can be employed to introduce diverse functional groups. The regioselectivity of these reactions will be influenced by the electronic nature of the fused pyridine ring.
-
Metalation and Cross-Coupling: Directed ortho-metalation (DoM) strategies can be utilized by first introducing a directing group on the furan ring. Subsequent lithiation followed by quenching with an electrophile or transmetalation and cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) can provide access to a wide array of substituted analogues.
2. Pyridine Ring Modification:
-
Boc Deprotection: The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine. This unmasks a key reactive site for further derivatization.
-
N-Functionalization: The deprotected nitrogen can undergo a variety of transformations, including:
-
N-Alkylation and N-Arylation: Reaction with alkyl halides or aryl halides (under palladium or copper catalysis) allows for the introduction of various substituents to probe the steric and electronic requirements of the target binding site.
-
N-Acylation and N-Sulfonylation: Treatment with acyl chlorides, sulfonyl chlorides, or isocyanates provides access to amide, sulfonamide, and urea derivatives, which can introduce important hydrogen bonding motifs.
-
Applications in Drug Discovery: A Scaffold of Opportunity
The furo[2,3-c]pyridine scaffold is a cornerstone in the development of therapeutic agents, particularly in the realm of oncology and inflammatory diseases.
1. Kinase Inhibitors:
The rigid, planar structure of the furo[2,3-c]pyridine core makes it an excellent "hinge-binding" motif for various protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of the related furo[2,3-b]pyridine have shown potent inhibitory activity against kinases such as CDK2, Lck, and Akt. The strategic derivatization of this compound provides a powerful platform for the design of novel and selective kinase inhibitors.
2. Modulators of Immune Response:
Certain furo[2,3-c]pyridine derivatives have been identified as specific agonists of Toll-like receptor 8 (TLR8), a key player in the innate immune system. Activation of TLR8 can trigger downstream signaling pathways, leading to the production of cytokines and chemokines. This property makes the furo[2,3-c]pyridine scaffold an attractive starting point for the development of novel vaccine adjuvants and immunomodulatory agents.
3. Other Potential Therapeutic Areas:
The versatility of the furo[2,3-c]pyridine core suggests its potential in a broader range of therapeutic areas. Its structural similarity to other biologically active heterocycles indicates that its derivatives could be explored as inhibitors of other enzyme families or as ligands for various receptors.
Conclusion
References
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Lead Sciences. This compound. [Link]
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Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]
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Synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Atlantis Press. [Link]
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PubChem. tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate. [Link]
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ResearchGate. Synthesis of tert-butyl.... [Link]
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J&K Scientific. tert-Butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | 165947. [Link]
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NIH. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]
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PubChem. tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate. [Link]
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ResearchGate. Synthesis, characterization, thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo). [Link]
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ResearchGate. ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine.. [Link]
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Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. [Link]
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PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]
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"tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate" as a building block in medicinal chemistry
A Technical Guide to tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate in Medicinal Chemistry
Executive Summary: The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system due to its prevalence in a wide array of biologically active compounds. Its unique structural and electronic properties make it an attractive core for designing novel therapeutic agents. This guide focuses on a key derivative, This compound (CAS No. 179060-28-7), a versatile building block in drug discovery. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a stable, yet readily cleavable handle, enabling controlled, sequential functionalization. This document provides a senior application scientist's perspective on its synthesis, reactivity, and application, offering detailed protocols and mechanistic insights for researchers in pharmaceutical and chemical development.
Introduction: The Strategic Value of the Furo[2,3-c]pyridine Core
Fused heterocyclic systems are the cornerstone of modern medicinal chemistry, offering rigid three-dimensional structures that can effectively orient functional groups to interact with biological targets.[1] The furo[2,3-c]pyridine moiety, an isomer of the more widely known azaindoles, presents a unique fusion of an electron-rich furan ring with a pyridine system, leading to distinct electronic and biological properties.[1][2] This scaffold is found in molecules with diverse therapeutic applications, including kinase inhibitors for oncology and anti-inflammatory agents.[3]
The specific building block, this compound, offers a significant advantage for synthetic chemists. The introduction of the Boc protecting group serves two primary purposes:
-
Deactivation and Stability: The electron-withdrawing nature of the carbamate deactivates the piperidine nitrogen, preventing unwanted side reactions during the functionalization of other parts of the molecule. The Boc group is renowned for its stability under a wide range of conditions, including catalytic hydrogenation and exposure to nucleophilic or basic reagents.[4][5]
-
A Gateway for Derivatization: The Boc group's greatest asset is its lability under acidic conditions. Its clean and efficient removal unmasks the secondary amine, providing a crucial attachment point for introducing diversity-oriented side chains, pharmacophores, or linkers through well-established synthetic transformations.
This guide will explore the practical synthesis and manipulation of this building block, providing a robust framework for its incorporation into complex drug discovery programs.
Physicochemical and Spectroscopic Data
A clear understanding of the physical properties of a building block is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 179060-28-7[6] |
| Molecular Formula | C₁₂H₁₇NO₃[6] |
| Molecular Weight | 223.27 g/mol [6] |
| Appearance | Off-white to light yellow solid |
| Storage Conditions | 2-8°C, under inert atmosphere, dry[3] |
| IUPAC Name | tert-butyl 4,7-dihydro-5H-furo[2,3-c]pyridine-6-carboxylate |
Synthesis of the Core Building Block
The synthesis of the furo[2,3-c]pyridine scaffold can be achieved through various strategies, often involving the formation of the furan ring onto a pre-existing piperidine derivative. A representative synthesis starting from a known ketone intermediate is outlined below.[2] The key steps involve olefination, deconjugation to position the double bond correctly, dihydroxylation, and a final intramolecular cyclization to forge the furan ring.
Caption: Synthetic pathway to the furo[2,3-c]pyridine core.
Experimental Protocol: Synthesis of Furo[2,3-c]pyridine Core (Illustrative)
This protocol is a generalized representation based on established chemical transformations for similar scaffolds.[2]
-
Step 1: Olefination/Deconjugation: To a solution of the N-Boc-piperidinone starting material (1.0 equiv) in CHCl₃, add (carbethoxymethylene)triphenylphosphorane (1.2 equiv). Reflux the mixture for 10-12 hours. After cooling, concentrate the solvent and purify to obtain the α,β-unsaturated ester. Dissolve this intermediate in THF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv), and reflux for 10 hours to yield the β,γ-unsaturated ester.
-
Step 2: Dihydroxylation: Dissolve the β,γ-unsaturated ester (1.0 equiv) in a mixture of acetone and water. Add N-methylmorpholine N-oxide (NMO) (1.5 equiv) followed by a catalytic amount of osmium tetroxide (OsO₄, ~2 mol%). Stir at room temperature for 12-18 hours until TLC indicates complete consumption of the starting material. Quench the reaction with sodium sulfite, extract with ethyl acetate, and purify the resulting diol.
-
Step 3: Cyclization and Aromatization: Dissolve the diol intermediate (1.0 equiv) in THF. Add potassium tert-butoxide (t-BuOK) (2.5 equiv) and stir the mixture at reflux for 1 hour. This effects the intramolecular cyclization and subsequent dehydration to form the aromatic furan ring. Quench the reaction with water, extract with ethyl acetate, dry over anhydrous sodium sulfate, and purify by silica gel column chromatography to afford the final product.
Key Reactions and Transformations
The true utility of this building block is realized in its subsequent chemical manipulations. The N-Boc group acts as a gatekeeper, allowing for its strategic removal to reveal a nucleophilic nitrogen ready for derivatization.
N-Boc Deprotection: Unmasking the Reactive Core
The cleavage of the tert-butyl carbamate is the most critical step for utilizing this building block. The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and CO₂. Strong acids are typically employed for this transformation.[5]
Caption: Standard workflow for N-Boc deprotection.
Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This method is widely used due to the volatility of the reagents and byproducts, which simplifies purification.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove excess DCM and TFA. The crude product will be the TFA salt of the deprotected amine.
-
Neutralization: To obtain the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free secondary amine, which can often be used in the next step without further purification.
Table: Comparison of Common N-Boc Deprotection Reagents
| Reagent System | Solvent | Temperature | Advantages | Considerations |
| 20-50% TFA | DCM | 0°C to RT | Fast, volatile byproducts, common.[5][7] | Harshly acidic; may cleave other acid-labile groups (e.g., t-butyl esters). |
| 4M HCl | 1,4-Dioxane or EtOAc | 0°C to RT | Provides HCl salt directly, often crystalline.[7] | Dioxane is a peroxide-former; less volatile than TFA/DCM. |
| TsOH·H₂O | DME or MeOH | 40°C | Milder than TFA, avoids corrosive reagents.[8] | Requires heating; non-volatile acid requires purification to remove. |
| Fluorinated Alcohols (TFE/HFIP) | TFE or HFIP | Reflux / MW | Thermolytic, metal-free, good for sensitive substrates.[9][10] | Requires higher temperatures or microwave irradiation. |
Derivatization of the Unmasked Nitrogen
With the secondary amine revealed, a vast array of synthetic transformations can be performed to build molecular complexity. This position is a prime handle for introducing moieties that can interact with the target protein, modulate physicochemical properties, or serve as attachment points for linkers.
Caption: Key derivatization reactions at the piperidine nitrogen.
Applications in Drug Discovery: A Case Study
The furo[2,3-c]pyridine core is a feature in several classes of inhibitors targeting enzymes like kinases, which are implicated in cancer and inflammatory diseases.[3] The 4,5,6,7-tetrahydro variant provided by this building block offers a saturated, non-aromatic piperidine ring, which imparts a three-dimensional character often crucial for fitting into the complex binding pockets of enzymes. For instance, related thieno[2,3-c]pyridine and other fused heterocyclic cores are key intermediates in the synthesis of drugs targeting neurological disorders and cancer.[11][12][13]
While specific, publicly disclosed clinical candidates using this exact building block are proprietary, its structural similarity to components of known inhibitors suggests its application in programs targeting kinases like RET, where N-trisubstituted pyrimidines and related heterocycles have shown promise.[13] The synthesis would involve the deprotection of the building block followed by coupling to a suitably functionalized pyrimidine or other heterocyclic core via one of the methods described in section 4.2.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and versatile entry point into the rich chemical space of fused furopyridine scaffolds. Its N-Boc protection provides the necessary stability for multi-step synthesis while allowing for clean and efficient deprotection to enable late-stage diversification. For medicinal chemists and drug development professionals, mastering the use of this core provides a powerful tool for generating novel molecular architectures with significant potential for therapeutic intervention.
References
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D'Sa, S., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available at: ResearchGate.[Link]
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Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Available at: ResearchGate.[Link]
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Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes.[Link]
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Fumagalli, F., & da Silva Emery, F. (2016). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. The Journal of Organic Chemistry, 81(21), 10339-10347. PubMed.[Link]
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Various Authors. (2019). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Atlantis Press.[Link]
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Boufroura, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.[Link]
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Boyd, S., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega.[Link]
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YOYE Bio. (n.d.). This compound, 0.97. 幺米Lab.[Link]
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Kaur, H., & Singh, A. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.[Link]
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Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1887-1892. [Link]
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Goparaju, C. M., et al. (2022). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Journal of Medicinal Chemistry.[Link]
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Preliminary In-Vitro Screening of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate: A Technical Guide
Introduction
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2] Notably, compounds bearing this core structure have shown promise as anticancer and antitumor agents, with some exhibiting potent cytotoxicity against melanoma and breast cancer cell lines.[1] Furthermore, the engagement of Toll-like receptor 8 (TLR8) by certain furo[2,3-c]pyridine derivatives points towards their potential in immunomodulation and anti-inflammatory applications through the activation of NF-κB signaling.[1] The structural diversity within this class has also led to the discovery of cyclin-dependent kinase (CDK) inhibitors and even photosensitizers for the targeted ablation of Gram-positive bacteria.[1][3]
This guide outlines a comprehensive in-vitro screening cascade for the preliminary assessment of a novel derivative, tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate. The proposed workflow is designed to efficiently evaluate its cytotoxic, anti-inflammatory, and antimicrobial potential, thereby providing a foundational dataset for further drug development endeavors. The experimental design emphasizes a logical progression from broad cytotoxicity assessment to more specific, mechanism-of-action-oriented assays.
Experimental Workflow: A Phased Approach
The in-vitro screening of this compound will be conducted in three sequential phases. This tiered approach ensures that resources are allocated efficiently, with each phase informing the decision to proceed to the next.
Caption: Phased in-vitro screening workflow for the test compound.
Phase 1: Foundational Cytotoxicity Assessment
A critical initial step in drug discovery is to determine the cytotoxic potential of a novel chemical entity.[4][5] This phase aims to establish the concentration-dependent toxicity of the test compound across both cancerous and non-cancerous cell lines, which is fundamental for identifying a therapeutic window.
Experimental Protocols
1. Cell Line Selection and Culture:
-
Cancer Cell Lines:
-
MCF-7 (Breast Cancer)
-
MDA-MB-231 (Breast Cancer)
-
A549 (Lung Carcinoma)
-
-
Non-Cancerous Cell Line:
-
HEK293 (Human Embryonic Kidney)
-
-
Culture Conditions: Cells will be maintained in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][6]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 24 and 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[4][7]
-
Procedure:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Include controls for spontaneous and maximum LDH release.
-
After incubation, transfer an aliquot of the supernatant to a new plate.
-
Add the LDH reaction mixture and incubate in the dark.
-
Measure the absorbance at 490 nm.
-
Data Presentation
The cytotoxic effect will be quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[4]
| Cell Line | Assay | Incubation Time | Test Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| MCF-7 | MTT | 24h | Data to be generated | Data to be generated |
| 48h | Data to be generated | Data to be generated | ||
| LDH | 24h | Data to be generated | Data to be generated | |
| 48h | Data to be generated | Data to be generated | ||
| MDA-MB-231 | MTT | 24h | Data to be generated | Data to be generated |
| 48h | Data to be generated | Data to be generated | ||
| LDH | 24h | Data to be generated | Data to be generated | |
| 48h | Data to be generated | Data to be generated | ||
| A549 | MTT | 24h | Data to be generated | Data to be generated |
| 48h | Data to be generated | Data to be generated | ||
| LDH | 24h | Data to be generated | Data to be generated | |
| 48h | Data to be generated | Data to be generated | ||
| HEK293 | MTT | 24h | Data to be generated | Data to be generated |
| 48h | Data to be generated | Data to be generated | ||
| LDH | 24h | Data to be generated | Data to be generated | |
| 48h | Data to be generated | Data to be generated |
Phase 2: Target-Oriented Screening
Based on the cytotoxicity profile and the known biological activities of the furo[2,3-c]pyridine scaffold, the test compound will be subjected to a panel of assays to investigate its potential anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Potential
Should the compound exhibit significant cytotoxicity against cancer cell lines with a favorable therapeutic index, further investigation into its anticancer mechanism is warranted.
Caption: Potential anticancer mechanisms of action.
Anti-inflammatory Potential
Given the link between furo[2,3-c]pyridines and NF-κB signaling, evaluating the anti-inflammatory properties of the test compound is a logical step.[1] In-vitro anti-inflammatory activity can be assessed through various methods, including the inhibition of protein denaturation and membrane stabilization.[8][9]
1. Inhibition of Albumin Denaturation Assay: Denaturation of proteins is a well-documented cause of inflammation.[10] This assay assesses the ability of the test compound to inhibit heat-induced protein denaturation.
-
Procedure:
-
A reaction mixture containing bovine serum albumin and the test compound at various concentrations is prepared.
-
The mixture is incubated at 37°C and then heated to 70°C.
-
After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
Diclofenac sodium will be used as the standard drug.
-
2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay: The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane, which is important in limiting the inflammatory response.
-
Procedure:
-
Prepare a suspension of HRBCs.
-
Incubate the HRBC suspension with the test compound at various concentrations.
-
Induce hemolysis using a hypotonic solution.
-
Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm.
-
Indomethacin will be used as the standard drug.
-
Data Presentation
| Assay | Test Compound (% Inhibition) | Standard Drug (% Inhibition) |
| Inhibition of Albumin Denaturation | Data to be generated | Data to be generated |
| HRBC Membrane Stabilization | Data to be generated | Data to be generated |
Antimicrobial Potential
The discovery of a furo[3,2-c]pyridine-based photosensitizer with activity against Gram-positive bacteria suggests that the core scaffold may have inherent antimicrobial properties.[3] A preliminary screening against a panel of clinically relevant bacteria and fungi is therefore prudent.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
-
Procedure:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[13]
-
2. Disk Diffusion Assay: This qualitative method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[11][14]
-
Procedure:
-
Inoculate the surface of an agar plate with a standardized microbial suspension.
-
Place sterile paper disks impregnated with the test compound onto the agar surface.
-
Incubate the plates.
-
Measure the diameter of the zone of inhibition around each disk.
-
Data Presentation
| Microorganism | Method | Test Compound (MIC µg/mL or Zone of Inhibition in mm) | Positive Control (e.g., Ciprofloxacin, Fluconazole) |
| Staphylococcus aureus | Broth Microdilution | Data to be generated | Data to be generated |
| Disk Diffusion | Data to be generated | Data to be generated | |
| Escherichia coli | Broth Microdilution | Data to be generated | Data to be generated |
| Disk Diffusion | Data to be generated | Data to be generated | |
| Candida albicans | Broth Microdilution | Data to be generated | Data to be generated |
| Disk Diffusion | Data to be generated | Data to be generated |
Phase 3: Preliminary Mechanistic Elucidation
Positive results in Phase 2 will trigger preliminary mechanistic studies to gain a deeper understanding of the compound's mode of action.
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis: If the compound is cytotoxic, this flow cytometry-based assay can differentiate between apoptosis and necrosis.[4]
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration.
-
Harvest and stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the cell populations using a flow cytometer.
-
2. NF-κB Reporter Assay: If the compound shows anti-inflammatory activity, this assay will determine if it acts by modulating the NF-κB signaling pathway.
-
Procedure:
-
Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Measure the reporter gene expression.
-
Conclusion
This in-depth technical guide provides a robust and logical framework for the preliminary in-vitro screening of this compound. By systematically evaluating its cytotoxicity, and then probing for specific anticancer, anti-inflammatory, and antimicrobial activities, this workflow will generate a comprehensive initial dataset. The findings will be instrumental in guiding future lead optimization and preclinical development efforts for this promising novel compound.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Vertex AI Search.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). Benchchem.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
- Furo[2,3-c]pyridine|CAS 19539-50-5. (n.d.). Benchchem.
- Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). WJPR.
- Cytotoxicity Assays | Life Science Applications. (n.d.). Enzo Life Sciences.
- In vitro antimicrobial susceptibility testing methods. (2018). Pure.
- IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices.
- Methods for in vitro evaluating antimicrobial activity: A review. (2016). PubMed.
- Methods for in vitro evaluating antimicrobial activity: A review. (2015). ResearchGate.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press.
- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & Research.
- A novel furo[3,2- c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria. (2022). PubMed.
- Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). ResearchGate.
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Methodological & Application
Synthesis of "tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate" from starting materials
An Application Note on the Synthesis of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
Authored by: A Senior Application Scientist
Introduction
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and natural products. Its unique three-dimensional structure and electronic properties make it a valuable building block in medicinal chemistry and drug development. Specifically, the partially saturated derivative, this compound, serves as a crucial intermediate for the synthesis of novel therapeutic agents. This application note provides a detailed, research-grade protocol for the synthesis of this target molecule from readily available starting materials, with in-depth explanations of the underlying chemical principles and experimental considerations.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available N-Boc-4-piperidone. The overall strategy involves the introduction of a functionalized side chain at the 4-position of the piperidine ring, followed by an intramolecular cyclization to construct the fused furan ring.
The key transformations in this synthetic route are:
-
Vilsmeier-Haack Formylation: Introduction of a chloro and formyl group to the N-Boc-4-piperidone core.
-
Chemoselective Reduction: Reduction of the aldehyde to a primary alcohol.
-
Intramolecular Cyclization: Formation of the tetrahydrofuran ring to yield the final product.
Application Note and Experimental Protocol: N-Boc Protection of 4,5,6,7-tetrahydrofuro[2,3-c]pyridine
Introduction: Strategic Protection in Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. The 4,5,6,7-tetrahydrofuro[2,3-c]pyridine core is a valuable structural motif, offering a three-dimensional architecture that is often sought in the design of novel therapeutic agents. The secondary amine within this fused ring system is a key handle for molecular elaboration, providing a nucleophilic site for the introduction of various substituents to modulate pharmacological activity.
However, the inherent reactivity of this amine can be a double-edged sword. In multi-step syntheses, its nucleophilicity and basicity can interfere with reactions targeting other parts of the molecule.[1][2][3] Therefore, a robust protection strategy is not merely a convenience but a necessity for achieving the desired chemical transformations with high fidelity. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in contemporary organic synthesis.[4][5] Its widespread adoption is due to its remarkable stability across a broad spectrum of reaction conditions, including exposure to most bases and nucleophiles, and its facile removal under mild acidic conditions.[3][6][7][8]
This application note provides a detailed, field-proven protocol for the N-Boc protection of 4,5,6,7-tetrahydrofuro[2,3-c]pyridine. Beyond a mere recitation of steps, this guide delves into the causality behind the experimental choices, offering insights to empower researchers to adapt and troubleshoot this critical transformation.
Reaction Principle: The Mechanism of N-Boc Protection
The N-Boc protection of an amine is fundamentally a nucleophilic acyl substitution reaction.[9][10] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O.[2][10] This addition forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate leaving group, which readily decomposes into the thermodynamically stable products: carbon dioxide gas and tert-butanol.[9][11] The evolution of CO₂ provides a significant driving force for the reaction.[7][9]
While the reaction can proceed without a base, the inclusion of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is common practice to neutralize the protonated amine that forms, thereby increasing the concentration of the more nucleophilic free amine.[10][12] For less reactive or sterically hindered amines, a catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction.[1][6][13][14] DMAP functions by reacting with (Boc)₂O to form a more reactive N-Boc-pyridinium species, which is then more susceptible to attack by the amine.[13][14]
Visualizing the Workflow: From Reactant to Product
The following diagram outlines the general workflow for the N-Boc protection of 4,5,6,7-tetrahydrofuro[2,3-c]pyridine.
Caption: General workflow for N-Boc protection.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a ~1 mmol scale reaction. Adjustments can be made accordingly for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,5,6,7-tetrahydrofuro[2,3-c]pyridine | ≥95% | Various | Ensure starting material is pure and dry. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Various | A solid at room temperature. Handle with care.[15][16][17][18] |
| Dichloromethane (DCM) | Anhydrous | Various | Use a dry, aprotic solvent. |
| Triethylamine (TEA) | ≥99%, redistilled | Various | Acts as a base to scavenge the proton. |
| Deionized Water | N/A | In-house | For work-up. |
| Brine (saturated NaCl solution) | N/A | In-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
| TLC plates (Silica gel 60 F₂₅₄) | N/A | Various | For reaction monitoring. |
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,5,6,7-tetrahydrofuro[2,3-c]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of (Boc)₂O.
-
Reagent Addition: In a separate vial, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 10-15 minutes. A slow addition rate is important to prevent a rapid evolution of CO₂ gas.[11][13][14]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours, or until completion.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC eluent system would be ethyl acetate/hexanes. The product should have a higher Rf value than the starting amine.
-
Work-up:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a solid or oil. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 5,7-dihydro-4H-furo[2,3-c]pyridine-6(5H)-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism in Detail: The Role of DMAP
For substrates where the standard TEA-mediated protocol is sluggish, the addition of a catalytic amount of DMAP can significantly enhance the reaction rate.[6][13][14]
Caption: Catalytic cycle of DMAP in Boc protection.
Trustworthiness: Self-Validating Systems and Troubleshooting
A robust protocol is one that is reproducible and allows for in-process validation.
-
Reaction Monitoring: The use of TLC or LC-MS is non-negotiable for determining the reaction endpoint. This prevents premature work-up (leading to low yields) or prolonged reaction times (which can lead to side reactions).
-
Characterization: Full spectroscopic characterization of the final product is the ultimate validation. The appearance of the characteristic tert-butyl singlet at ~1.5 ppm in the ¹H NMR spectrum is a strong indicator of successful protection.
-
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider adding a catalytic amount of DMAP (0.05-0.1 eq).[19] Alternatively, allowing the reaction to stir overnight at room temperature may be sufficient.[19] For particularly unreactive amines, gentle heating (e.g., 40 °C) can be employed, but caution is advised as (Boc)₂O can decompose at higher temperatures.[4][20]
-
Side Products: The formation of di-tert-butyl carbonate can occur if moisture is present. Ensuring anhydrous conditions is key.
-
Difficult Purification: If the product is difficult to separate from residual (Boc)₂O, a quench with a nucleophilic amine scavenger resin can be employed after the reaction is complete.
-
Safety and Handling
Di-tert-butyl dicarbonate is a flammable solid and is toxic upon inhalation.[6][17][18] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Bottles of (Boc)₂O can build up internal pressure due to slow decomposition and should be opened with care.[6] Always consult the Safety Data Sheet (SDS) before use.[16][17][18]
Conclusion
The N-Boc protection of 4,5,6,7-tetrahydrofuro[2,3-c]pyridine is a critical and enabling transformation in synthetic campaigns targeting novel derivatives of this scaffold. The protocol detailed herein is robust, scalable, and grounded in well-understood mechanistic principles. By understanding the "why" behind each step, from the choice of base to the method of monitoring, researchers can confidently execute this reaction and troubleshoot effectively, paving the way for the successful synthesis of complex molecular targets.
References
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Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Brazilian Chemical Society, 17(4), 803-806. [Link]
-
Li, J., Li, J., & Deng, J. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645–4653. [Link]
-
chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection (Boc2O + DMAP). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Journal of Nuclear Medicine. (2018). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Retrieved from [Link]
-
Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
MDPI. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Retrieved from [Link]
-
National Institutes of Health. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Retrieved from [Link]
-
PubMed. (2010). Polycyclic N-heterocyclic compounds. Part 64: synthesis of 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines and related compounds. Evaluation of their bronchodilator activity and effects on lipoprotein lipase mRNA expression. Retrieved from [Link]
-
ResearchGate. (2016). N-, C- and H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]
-
ResearchGate. (2011). 2-Methoxy-4-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. Retrieved from [Link]
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Applications of "tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate" in drug discovery
Application Notes and Protocols for: tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
Introduction: The Rise of Fused Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, fused heterocyclic scaffolds are of paramount importance. Their rigid structures present well-defined three-dimensional arrangements of functional groups, enabling precise interactions with biological targets. Among these, the furopyridine family of isomers has emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. Various isomers, such as furo[3,2-b]pyridines and furo[2,3-d]pyrimidines, form the core of molecules targeting a range of diseases from cancer to neurological disorders.[1][2][3]
This guide focuses on a specific, strategically designed building block: This compound . While not an active pharmaceutical ingredient in itself, this compound represents a versatile starting point for the synthesis of novel compound libraries. Its dihydro-furopyridine core, combined with a strategically placed Boc-protected amine, provides medicinal chemists with a powerful tool to explore new chemical space and develop next-generation therapeutics.
Scientific Rationale: A Bioisostere with Untapped Potential
The strategic value of the furo[2,3-c]pyridine scaffold lies in its role as a bioisostere—a chemical moiety with similar physical and electronic properties to another, which can elicit a similar biological response.[4] This concept is a cornerstone of modern medicinal chemistry, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[5]
1. Bioisosteric Replacement for Indole and Purine Nuclei:
The furo[2,3-c]pyridine core can be considered a bioisosteric replacement for the indole nucleus, a common motif in neurotransmitters like serotonin, and for the purine core found in nucleobases.[6][7] This substitution can offer several advantages:
-
Modulation of Physicochemical Properties: Replacing a nitrogen atom in the five-membered ring with oxygen alters the hydrogen bonding capacity, polarity, and metabolic stability of the molecule. This can lead to improved drug-like properties such as enhanced solubility or reduced metabolic degradation.
-
Novel Intellectual Property: Moving to a less-explored scaffold like furo[2,3-c]pyridine can provide a pathway to novel chemical entities with distinct patentability.
-
Altered Target Selectivity: While mimicking the overall shape and electronics of the parent scaffold, the subtle differences can lead to altered binding affinities and improved selectivity for a specific biological target over related off-targets.[6][7]
2. Strategic Placement of Functional Groups:
The title compound is designed for efficient derivatization:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a stable, yet readily cleavable, handle. Its removal unmasks a secondary amine, which is a key site for introducing diversity through reactions like acylation, alkylation, arylation, and sulfonylation.
-
Dihydro-Furan and Pyridine Rings: The partially saturated nature of the ring system allows for a wider range of spatial geometries compared to a fully aromatic system. The furan oxygen and pyridine nitrogen also serve as potential hydrogen bond acceptors, influencing target engagement.
Hypothesized Therapeutic Applications
Based on the established activities of related furopyridine isomers, derivatives of this compound are promising candidates for several therapeutic areas.
Application I: Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[8] Numerous FDA-approved drugs target kinases, and scaffolds containing a pyridine ring are prevalent in this class of therapeutics.[9] The furo[2,3-d]pyrimidine and furo[3,2-b]pyridine cores, which are structurally related to furo[2,3-c]pyridine, are known to be effective ATP-mimetics, binding to the hinge region of various kinases.[1][2][3]
Derivatives of the furo[2,3-c]pyridine scaffold could be designed to target kinases such as:
-
Epidermal Growth Factor Receptor (EGFR): Furopyridine derivatives have shown potent inhibitory activity against wild-type and mutant forms of EGFR, which are implicated in non-small cell lung cancer.[10]
-
Cyclin-Dependent Kinase 2 (CDK2): As key regulators of the cell cycle, CDKs are attractive targets in oncology. Furopyridine derivatives have been identified as potent inhibitors of CDK2.[11][12]
-
PI3K/AKT Pathway: The PI3K/AKT signaling pathway is frequently overactive in cancer. The furo[2,3-d]pyrimidine scaffold has been successfully employed to create dual PI3K/AKT inhibitors.[13]
Application II: Modulators of Central Nervous System (CNS) Targets
The structural similarity of the furopyridine core to indole-containing neurotransmitters like serotonin makes it an attractive scaffold for CNS drug discovery.[14][15][16]
-
Serotonin (5-HT) Receptor Agonists/Antagonists: Substituted furo[3,2-b]pyridines have been successfully developed as potent and selective agonists for the 5-HT1F receptor, with potential applications in the treatment of migraine.[6][7] The furo[2,3-c]pyridine core could be similarly decorated to target various 5-HT receptor subtypes implicated in depression, anxiety, and other neurological disorders.
-
Neurodegenerative Diseases: There is a growing interest in purine derivatives and related heterocycles for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17] These compounds can modulate targets such as kinases involved in tau hyperphosphorylation or other pathways leading to neuronal cell death. The unique electronic and structural properties of furo[2,3-c]pyridine derivatives could be leveraged to develop novel neuroprotective agents.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and preliminary biological evaluation of a library of compounds derived from this compound.
Protocol 1: Synthesis of N-Acyl Furopyridine Derivatives
This protocol describes a two-step process for the deprotection of the Boc group followed by N-acylation to generate a library of amide derivatives.
Step A: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid (4M in dioxane) (5-10 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.
Step B: N-Acylation
-
Dissolve the deprotected amine salt (1.0 eq) from Step A in an appropriate aprotic solvent (e.g., DCM or N,N-dimethylformamide (DMF)).
-
Add a suitable organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 eq), to neutralize the salt and act as an acid scavenger.
-
Add the desired acylating agent (1.1 eq), which could be an acid chloride or a carboxylic acid activated with a coupling reagent (e.g., HATU, HOBt/EDC).
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup by washing the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.
Data Presentation: Representative N-Acyl Derivatives
| Compound ID | R-Group (from R-COCl) | Molecular Weight ( g/mol ) | Predicted cLogP |
| FPY-001 | Phenyl | 242.28 | 2.15 |
| FPY-002 | 4-Fluorophenyl | 260.27 | 2.34 |
| FPY-003 | Thiophen-2-yl | 248.31 | 1.98 |
| FPY-004 | Pyridin-3-yl | 243.27 | 1.45 |
Protocol 2: Preliminary Biological Evaluation - In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxic effects of newly synthesized furopyridine derivatives against a human cancer cell line (e.g., MCF-7 breast cancer cells) using an MTT assay.
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. On the following day, treat the cells with serial dilutions of the furopyridine derivatives (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04M HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.
Visualizations
Caption: General workflow for derivatization and screening.
Caption: The logic of bioisosteric replacement.
Conclusion
While direct applications of this compound are not yet widely reported, its strategic design makes it a highly valuable tool for medicinal chemists. By leveraging its potential as a bioisosteric replacement for well-established pharmacophores and utilizing its readily functionalizable nature, researchers can efficiently generate diverse libraries of novel compounds. The exploration of these derivatives, particularly in the fields of oncology and neuroscience, holds significant promise for the discovery of next-generation therapeutics. The protocols and rationale presented here serve as a foundational guide for researchers and drug development professionals to unlock the potential of this promising scaffold.
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The Strategic Role of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide on the application of tert-butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate as a pivotal intermediate in pharmaceutical research and development. We will delve into the medicinal chemistry rationale for employing the furo[2,3-c]pyridine scaffold, present detailed protocols for its synthesis and subsequent utilization, and provide essential characterization and safety data. The primary focus will be on its role as a key building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.
Introduction: The Furo[2,3-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The furo[2,3-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for designing ligands that can interact with a variety of biological targets with high affinity.[1] Pyridine-based heterocycles are among the most prevalent pharmacophores in drug discovery, and their fusion with a furan ring creates a unique bicyclic system with distinct electronic and conformational properties.[2][3]
The furo[2,3-c]pyridine framework is a key structural motif in a range of biologically active molecules, including potent kinase inhibitors and anticancer agents.[1][4] Its utility stems from the ability of its constituent atoms to participate in various non-covalent interactions with protein targets, such as hydrogen bonding, and hydrophobic interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the fused furan ring contributes to the overall aromaticity and planarity of the molecule, influencing its stacking interactions within protein binding pockets.
One of the most significant applications of this scaffold is in the development of PARP inhibitors.[5] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] Niraparib, an orally active PARP inhibitor, features the furo[2,3-c]pyridine core and has demonstrated significant efficacy in the treatment of ovarian and breast cancers.[6][7] The Boc-protected intermediate, this compound, is a critical component in the convergent synthesis of Niraparib and related compounds.
Characterization and Physicochemical Properties
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and for ensuring safety and reproducibility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₃ | Supplier Data |
| Molecular Weight | 223.27 g/mol | Supplier Data |
| Appearance | Off-white to white solid | Internal Observation |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | Internal Observation |
| Storage | Store at 2-8°C under an inert atmosphere. | Supplier Recommendation |
-
¹H NMR: Expected signals would include a singlet for the tert-butyl group protons around 1.4-1.5 ppm, and multiplets for the methylene protons of the dihydropyridine and dihydrofuran rings.
-
¹³C NMR: Characteristic signals would be observed for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the heterocyclic rings.
-
Mass Spectrometry (MS): The expected [M+H]⁺ ion would be observed at m/z 224.13.
Synthesis Protocol: this compound
The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative procedure based on established synthetic strategies for related heterocyclic systems.
Workflow Diagram
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Application Notes and Protocols for High-Throughput Screening of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate and its Analogs
Introduction: The Therapeutic Potential of the Furo[2,3-c]pyridine Scaffold
The furo[2,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this and related furopyridine structures have demonstrated a wide range of pharmacological activities, including potent anticancer and antitumor effects, kinase inhibition, and modulation of the innate immune system.[1][2][3] Specifically, various furopyridine derivatives have been identified as inhibitors of key kinases such as AKT1 and Cyclin-Dependent Kinase 2 (CDK2), and as agonists of Toll-like receptor 8 (TLR8), highlighting their potential in oncology and immunology.[1][2]
tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate is a key intermediate and structural analog within this class of compounds.[4] Its scaffold presents a versatile platform for the development of novel therapeutics. High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of compounds based on this scaffold against relevant biological targets, accelerating the drug discovery process.[5][6]
This document provides detailed application notes and protocols for two distinct HTS assays designed to identify and characterize the bioactivity of this compound and its derivatives:
-
A Fluorescence Polarization (FP) Assay for screening inhibitors of a model protein kinase.
-
An AlphaScreen™ Assay to quantify agonist-induced cAMP production in a cell-based G-protein coupled receptor (GPCR) model system.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific principles and validation strategies essential for robust and reliable HTS campaigns.[7][8][9]
Application Note 1: A Fluorescence Polarization (FP) Competition Assay for Screening Kinase Inhibitors
Principle of the Assay
Fluorescence Polarization (FP) is a homogeneous technique ideal for HTS, used to study molecular interactions in solution.[10][11] The assay measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[12]
In this competitive binding assay, a fluorescently labeled ligand (tracer) with a known affinity for the kinase of interest is used. When the tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal.[12] When the tracer binds to the much larger kinase enzyme, its rotation is significantly slowed, leading to the emission of highly polarized light and a high FP signal.[11][13]
Test compounds that bind to the kinase's active site will compete with the tracer, displacing it and causing a decrease in the FP signal. The magnitude of this decrease is proportional to the affinity of the test compound for the kinase.
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Application Notes & Protocols: Leveraging tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of the Furo[2,3-c]pyridine Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] Consequently, the development of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery.[2][3] Within the vast chemical space of potential inhibitors, certain heterocyclic systems have emerged as "privileged scaffolds"—molecular frameworks that are predisposed to bind to multiple biological targets with high affinity.[4]
The 2,3-dihydrofuro[2,3-c]pyridine core has been identified as one such privileged scaffold, demonstrating significant potential in the development of potent and selective kinase inhibitors.[4] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, enabling the precise orientation of pharmacophoric substituents to engage with key residues within the ATP-binding site of kinases. This guide focuses on a key starting material, tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate , a versatile building block designed for efficient elaboration into diverse libraries of potential kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group on the pyridine nitrogen offers stability during initial synthetic steps and allows for clean, high-yielding deprotection to reveal a reactive secondary amine, which serves as a crucial handle for subsequent functionalization.
This document provides detailed synthetic strategies, step-by-step protocols, and the underlying scientific rationale for utilizing this building block in the synthesis of next-generation kinase inhibitors.
Section 1: The Furo[2,3-c]pyridine Scaffold in Kinase Inhibition
Mechanism of Action: A Scaffold for ATP-Competitive Inhibition
The furo[2,3-c]pyridine framework is an effective bioisostere for other heterocyclic systems commonly found in kinase inhibitors, such as purines or pyrazolo[3,4-b]pyridines.[5][6] Its primary role is to position substituents that form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved motif that anchors most Type I and Type II inhibitors. The fused furan ring and the dihydropyridine core allow for the installation of vectors that can probe the hydrophobic pocket and the solvent-exposed region, enabling the fine-tuning of potency and selectivity.
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Application Notes and Protocols: Deblocking "tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate"
Introduction: Unveiling the Furo[2,3-c]pyridine Core for Drug Discovery
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif integral to a wide array of medicinally relevant compounds.[1][2] Its unique three-dimensional structure and electronic properties have made it a cornerstone in the development of novel therapeutics. The manipulation and functionalization of this core structure are paramount in drug discovery programs. Protecting group chemistry is a fundamental tool in this process, with the tert-butyloxycarbonyl (Boc) group being one of the most extensively used protecting groups for secondary amines due to its stability under various conditions and its facile, acid-labile removal.[3][4][5][6]
This application note provides a comprehensive guide to the deprotection of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate to yield the corresponding secondary amine, 4,5,6,7-tetrahydrofuro[2,3-c]pyridine. We will delve into two robust and widely accepted protocols utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl), respectively. Beyond a mere recitation of steps, this guide will elucidate the underlying chemical principles, offer insights into critical parameters, and provide a framework for troubleshooting, ensuring a high rate of success for researchers in the field.
Chemical Rationale and Mechanistic Insight
The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed hydrolysis of a carbamate.[3] The mechanism, illustrated below, is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is inherently unstable and rapidly decarboxylates to afford the free amine and carbon dioxide.[7]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The choice between TFA and HCl often depends on the substrate's sensitivity to the acidic conditions and the desired final salt form of the product. While TFA is a strong acid that allows for rapid deprotection, it can sometimes be too harsh for delicate substrates. HCl in an organic solvent like dioxane offers a milder alternative.[8][9][10][11]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution. A common and effective condition is a 20-50% solution of TFA in DCM.[12]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (2-3 times).[13]
-
Work-up:
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine, 4,5,6,7-tetrahydrofuro[2,3-c]pyridine.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is often preferred for substrates that may be sensitive to the harshness of neat TFA.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the this compound in a minimal amount of a suitable solvent (e.g., methanol or dioxane) or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[8] Monitor the reaction by TLC or LC-MS.
-
Product Isolation: Upon completion, the product will often precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a cold solvent like diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting solid under vacuum to yield 4,5,6,7-tetrahydrofuro[2,3-c]pyridine hydrochloride.
Data Presentation: Comparison of Deprotection Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid | 4M Hydrochloric Acid in 1,4-Dioxane |
| Solvent | Dichloromethane | 1,4-Dioxane (or co-solvent) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 1-4 hours |
| Work-up | Aqueous basic wash required | Often precipitation/filtration |
| Product Form | Free base | Hydrochloride salt |
| Considerations | Potentially harsh for sensitive substrates | Generally milder |
Experimental Workflow Visualization
Caption: Decision workflow for Boc deprotection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Increase the equivalents of acid, extend the reaction time, or allow the reaction to proceed at room temperature for a longer duration. |
| Side Product Formation | The furo[2,3-c]pyridine core may be sensitive to the strong acidic conditions, leading to degradation. | Switch to the milder HCl/dioxane protocol. If still problematic, consider alternative, non-acidic deprotection methods. |
| Difficulty in Isolating the Product | The deprotected amine salt may be highly soluble in the reaction solvent or work-up solvents. | For the TFA protocol, after neutralization, ensure the correct organic solvent is used for extraction. For the HCl protocol, if precipitation does not occur, carefully concentrate the solution and triturate with a non-polar solvent like diethyl ether or pentane to induce precipitation.[14] |
| Oily Product (TFA salt) | TFA salts of amines are often oils or sticky solids.[12] | To obtain a solid, consider converting the TFA salt to the HCl salt by dissolving the residue in a minimal amount of solvent and bubbling HCl gas through it, or by adding a solution of HCl in an organic solvent. Alternatively, proceed with the basic work-up to isolate the free base. |
Conclusion
The deprotection of this compound is a critical step in the synthesis of various biologically active molecules. The choice between the TFA/DCM and HCl/dioxane protocols should be made based on the stability of the furo[2,3-c]pyridine core and any other functional groups present in the molecule. Careful monitoring of the reaction and appropriate work-up procedures are essential for obtaining the desired 4,5,6,7-tetrahydrofuro[2,3-c]pyridine in high yield and purity. This guide provides a solid foundation for researchers to confidently perform this transformation and troubleshoot potential challenges.
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Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
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Mongin, F., et al. (2007). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. The Journal of Organic Chemistry, 72(20), 7674-7683. [Link]
-
Acros Pharmatech. (n.d.). Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate. Retrieved January 12, 2026, from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. scispace.com [scispace.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Introduction: The Furo[2,3-c]pyridine Scaffold as a Privileged Structure in Bioactive Compound Synthesis
An Application Guide to tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate in Agrochemical Research
In the competitive landscape of agrochemical research, the discovery of novel core scaffolds is paramount to developing next-generation herbicides, insecticides, and fungicides with improved efficacy, selectivity, and environmental profiles. Fused heterocyclic systems, particularly those containing pyridine rings, are well-established pharmacophores due to their diverse biological activities and metabolic stability.[1] The furo[2,3-c]pyridine nucleus, an isostere of indole, represents a class of scaffolds with significant potential. While its exploration in pharmaceuticals is more documented, related structures like thieno- and furo-pyridines have been patented as potent herbicidal agents, highlighting the promise of this structural family in crop protection.[2]
This guide focuses on This compound , a key synthetic intermediate designed for the efficient and controlled elaboration of the 4,5,6,7-tetrahydrofuro[2,3-c]pyridine core. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyridine nitrogen is a deliberate design choice that offers several advantages for researchers:
-
Stability: The Boc group renders the otherwise reactive secondary amine inert to a wide range of reaction conditions, allowing for selective modification of other parts of the molecule if necessary.
-
Solubility: The tert-butyl group enhances solubility in common organic solvents, simplifying handling and purification steps.
-
Controlled Deprotection: The Boc group can be removed under specific and mild acidic conditions, revealing the secondary amine for subsequent functionalization in a clean and high-yielding manner.
This document provides detailed protocols for the critical synthetic transformations of this building block—namely, Boc deprotection and subsequent N-acylation and N-alkylation reactions. These protocols are designed to serve as a foundational blueprint for researchers aiming to generate diverse libraries of novel furo[2,3-c]pyridine derivatives for agrochemical screening.
Core Synthetic Workflow: From Protected Intermediate to Functionalized Candidates
The primary utility of this compound is as a precursor to the free secondary amine, 4,5,6,7-tetrahydrofuro[2,3-c]pyridine , which serves as the direct platform for diversification. The general workflow is a two-step process: deprotection followed by functionalization.
Caption: General workflow for the utilization of the title compound.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Principle: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) is highly effective for this transformation as it is a strong acid that is also volatile, simplifying product isolation. The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to yield the protonated secondary amine. A subsequent basic workup provides the neutral amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Causality Note: The excess TFA ensures the reaction goes to completion and compensates for any basic impurities. The slow addition at 0 °C helps to control the exothermic reaction.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Workup - Neutralization: Carefully dissolve the residue in DCM. Slowly add saturated NaHCO₃ solution with vigorous stirring until gas evolution ceases and the aqueous layer is basic (pH > 8). Safety Note: Neutralization is highly exothermic and releases CO₂ gas. Perform this step slowly and with adequate ventilation.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4,5,6,7-tetrahydrofuro[2,3-c]pyridine as the free base. The product is often an oil and can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Protocol 2: N-Acylation of 4,5,6,7-tetrahydrofuro[2,3-c]pyridine
Principle: This protocol describes the formation of a stable amide bond by reacting the secondary amine with an acyl chloride. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[3][4]
Materials:
-
4,5,6,7-tetrahydrofuro[2,3-c]pyridine (from Protocol 1)
-
Acyl chloride (e.g., benzoyl chloride, 1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.1-1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 4,5,6,7-tetrahydrofuro[2,3-c]pyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution. Causality Note: The slight excess of acyl chloride ensures complete consumption of the valuable amine intermediate. The reaction is run at 0 °C to control its rate and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC for the disappearance of the starting amine. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate slow reactions.[4]
-
Workup: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with water, 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated furo[2,3-c]pyridine derivative.
Summary of Reaction Parameters
| Parameter | Protocol 1: Boc Deprotection | Protocol 2: N-Acylation |
| Key Reagents | TFA | Acyl Chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 1 - 3 hours | 2 - 16 hours |
| Workup | Basic workup (NaHCO₃) | Acid/Base wash sequence |
| Purification | Extraction | Flash Chromatography |
Application Example: Hypothetical Synthesis of a Herbicidal Candidate
Drawing inspiration from patented herbicidal (2-imidazolin-2-yl)thieno- and furo-pyridines[2], we can propose a synthetic route to an analogous N-amidinyl furo[2,3-c]pyridine, a potential herbicidal agent. This workflow demonstrates the practical application of the core protocols.
Caption: Hypothetical synthesis of a herbicidal candidate.
This proposed pathway involves an initial N-formylation of the deprotected amine, followed by dehydration to form an isocyanide. Isocyanides are versatile functional groups in agrochemical synthesis and can be further elaborated or may exhibit biological activity themselves. This example illustrates how the core intermediate can be readily converted into novel structures for biological screening.
Conclusion and Outlook
This compound is a strategically designed building block that provides a reliable and flexible entry point into a promising, yet underexplored, area of chemical space for agrochemical discovery. The robust protocols for deprotection and subsequent N-functionalization detailed in this guide empower researchers to rapidly synthesize diverse libraries of novel compounds. By leveraging the known herbicidal activity of related furopyridine isomers[2], this scaffold serves as an excellent starting point for structure-activity relationship (SAR) studies aimed at identifying new leads for crop protection. The methodologies presented herein are foundational for unlocking the full potential of the furo[2,3-c]pyridine core in the development of innovative agrochemicals.
References
- Google Patents. (1993). PH27332A - (2-Imidazoline-2yl) thieno-and furo[2,3-b] and [3,2-b] pyridines and intermediates for the preparation thereof and use of said compounds as herbicidal agents.
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]
- El-Gazzar, A. B. A., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society.
-
Kotha, S., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]
- Google Patents. (1983). US4383998A - Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use.
- Google Patents. (2009). WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
- Google Patents. (2016). WO2016149315A1 - Substituted pyrimidinyloxy pyridine derivatives as herbicides.
-
MDPI. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules. Available at: [Link]
Sources
- 1. US20180020664A1 - Substituted pyrimidinyloxy pyridine derivatives as herbicides - Google Patents [patents.google.com]
- 2. PH27332A - (2-Imidazoline-2yl) thieno-and furo[2,3-b] and [3,2-b] pyridines and intermediates for the preparation thereof and use of said compounds as herbicidal agents - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Scalable and Efficient Synthesis of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
For correspondence:
Abstract
This application note details a robust and scalable synthetic protocol for the preparation of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate, a key building block in the development of novel therapeutics. The described methodology is designed for implementation in research, process development, and pilot-plant settings. By focusing on commercially available starting materials, optimizing reaction conditions, and employing efficient purification techniques, this protocol offers a reliable pathway to multi-gram and kilogram quantities of the target compound. This guide provides in-depth technical insights, step-by-step experimental procedures, and critical safety considerations to ensure successful and safe execution.
Introduction
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and clinical drug candidates. Its unique structural and electronic properties make it an attractive core for the design of novel therapeutics targeting a range of diseases. The title compound, this compound, serves as a crucial intermediate, incorporating the versatile N-Boc protecting group that facilitates further synthetic transformations.
The development of a scalable and cost-effective synthesis for this intermediate is paramount for advancing drug discovery programs that rely on this scaffold. This application note addresses the critical aspects of process scale-up, moving beyond laboratory-scale procedures to provide a practical guide for researchers, scientists, and drug development professionals.
Synthetic Strategy and Rationale
The presented synthetic approach is a multi-step sequence designed for efficiency and scalability. The core of the strategy involves the construction of the furo[2,3-c]pyridine ring system from a suitable piperidine-based precursor. The choice of an N-Boc protected starting material ensures stability and simplifies handling throughout the synthesis.
A plausible and scalable synthetic route is proposed, drawing inspiration from established methodologies for the synthesis of furopyridines and large-scale preparations of related N-Boc protected heterocyclic compounds.[1][2]
Caption: Proposed synthetic workflow for the scale-up synthesis.
Detailed Experimental Protocol
This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Materials and Reagents
| Reagent | CAS Number | Quantity | Supplier |
| N-Boc-4-piperidone | 79099-07-3 | 100 g (0.502 mol) | Commercial |
| (Dimethoxymethyl)dimethylamine (DMF-DMA) | 4637-24-5 | 90 g (0.755 mol) | Commercial |
| Toluene | 108-88-3 | 1 L | Anhydrous |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 9.5 g (0.050 mol) | Commercial |
| Ethyl Acetate | 141-78-6 | As needed | Reagent Grade |
| Hexanes | 110-54-3 | As needed | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | - | As needed | Aqueous |
| Brine | - | As needed | Aqueous |
| Anhydrous Magnesium Sulfate | 7487-88-9 | As needed | Reagent Grade |
Step-by-Step Procedure
Step 1: Formation of the Enaminone Intermediate
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add N-Boc-4-piperidone (100 g, 0.502 mol) and anhydrous toluene (500 mL).
-
Stir the mixture to obtain a clear solution.
-
Add (Dimethoxymethyl)dimethylamine (90 g, 0.755 mol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After completion of the reaction, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove toluene and excess DMF-DMA. The crude product is a viscous oil.
Step 2: Cyclization to form the Furo[2,3-c]pyridine Core
-
Dissolve the crude enaminone intermediate from Step 1 in toluene (500 mL) in the same 2 L reaction flask.
-
Add p-Toluenesulfonic acid monohydrate (9.5 g, 0.050 mol) to the solution.
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove methanol and water.
-
Maintain reflux for 8-12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Wash the cooled reaction mixture with saturated sodium bicarbonate solution (2 x 250 mL) to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a dark oil.
-
For purification, a scalable method such as crystallization is preferred over chromatography.[3] Attempt to crystallize the crude product from a suitable solvent system like ethyl acetate/hexanes.
-
If crystallization is not feasible, purification by flash column chromatography on silica gel can be performed, although this is less ideal for large-scale production.[4]
Process Optimization and Scale-Up Considerations
-
Solvent Selection: Toluene is chosen for its azeotropic properties with methanol and water, driving the cyclization reaction to completion. For larger scales, alternative solvents with higher boiling points and better safety profiles could be investigated.
-
Catalyst Loading: The amount of p-toluenesulfonic acid can be optimized to balance reaction time and potential side reactions.
-
Work-up Procedure: On a larger scale, liquid-liquid extractions can be resource-intensive. Exploring alternative work-up procedures, such as direct crystallization from the reaction mixture after a quenching step, could significantly improve process efficiency.
-
Purification: The development of a robust crystallization procedure is crucial for achieving high purity on a large scale without resorting to chromatography. Seeding strategies and careful control of cooling rates will be important parameters to optimize.
Safety and Hazard Analysis
A thorough understanding of the safety hazards associated with all reagents and intermediates is essential for the safe execution of this protocol.
-
This compound: A Material Safety Data Sheet (MSDS) should be consulted before handling this compound.[5]
-
(Dimethoxymethyl)dimethylamine (DMF-DMA): This reagent is flammable and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Toluene: Toluene is a flammable liquid and can cause skin and eye irritation. It is also a known reproductive toxin.
-
p-Toluenesulfonic acid: This is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
General Precautions:
-
Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Have appropriate spill containment and fire extinguishing equipment readily available.
Data Presentation
| Parameter | Value |
| Starting Material | N-Boc-4-piperidone |
| Scale | 100 g |
| Key Reagents | (Dimethoxymethyl)dimethylamine, p-Toluenesulfonic acid monohydrate |
| Solvents | Toluene, Ethyl Acetate, Hexanes |
| Reaction Time | Step 1: 4-6 hours; Step 2: 8-12 hours |
| Purification | Crystallization or Flash Chromatography |
| Expected Yield | 60-75% (based on analogous reactions) |
| Purity (Target) | >98% (by HPLC) |
Conclusion
This application note provides a comprehensive and practical guide for the scale-up synthesis of this compound. By following the detailed protocol and considering the process optimization and safety recommendations, researchers and process chemists can confidently produce this valuable building block in the quantities required for advancing their drug discovery and development programs. The emphasis on scalable procedures and purification methods ensures that this protocol is not only reproducible at the lab bench but also transferable to a pilot plant setting.
References
- ChemicalBook. TERT-BUTYL 4,7-DIHYDROFURO[2,3-C]PYRIDINE-6(5H)
- Sigma-Aldrich.
- Sigma-Aldrich.
- Benchchem. A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
- Indian Academy of Sciences.
- eCampus.
- Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
- Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H)
- ResearchGate. ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine.
- ResearchGate.
- Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- PMC - NIH. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)
- HETEROCYCLES. SYNTHESIS OF FURO[2,3-c]PYRIDINE Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic.
- J&K Scientific. tert-Butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)
- PubChem. tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)
- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
- Organic Syntheses Procedure. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE.
- NIH.
- ResearchGate.
- Reddit. How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? : r/OrganicChemistry. (2023-03-10).
- PMC - NIH. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase.
- ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline.
- ResearchGate. Scalable synthesis and properties of 7-methyl- 4-azaindole.
- Enamine. Scalable synthesis and properties of 7-methyl- 4-azaindole.
Sources
- 1. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
- 5. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your reaction yields and overcome common synthetic challenges.
Introduction
This compound is a valuable intermediate in medicinal chemistry, often utilized in the development of kinase inhibitors and other bioactive molecules. Its furo[2,3-c]pyridine core is a key structural motif in various pharmaceutical candidates. The successful and high-yielding synthesis of this compound is therefore of significant interest. This guide will walk you through a proposed synthetic pathway and provide practical solutions to common experimental hurdles.
Proposed Synthetic Pathway
A common and effective method for the synthesis of the furo[2,3-c]pyridine core involves the construction of the furan ring onto a pre-existing piperidine derivative. A plausible pathway starts from a protected 4-piperidone, proceeds through a Wittig reaction to introduce the necessary carbon framework, and then undergoes an intramolecular cyclization to form the fused furan ring.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of the target compound. Optimization of specific parameters may be required depending on the scale and purity of the starting materials.
Protocol 1: Synthesis of the α,β-Unsaturated Ester Intermediate
This protocol describes the Wittig-type reaction to form the key intermediate.
Materials:
-
N-Boc-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) to the THF at 0 °C (ice bath).
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Intramolecular Cyclization to form the Furo[2,3-c]pyridine Core
This protocol describes the cyclization to form the final product.
Materials:
-
α,β-Unsaturated ester intermediate from Protocol 1
-
Strong base (e.g., Potassium tert-butoxide, t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the α,β-unsaturated ester intermediate (1.0 equivalent) in anhydrous THF under an inert atmosphere, add potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature.[1]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
Sources
Technical Support Center: Synthesis of Dihydrofuro[2,3-c]pyridines
Welcome to the technical support center for the synthesis of dihydrofuro[2,3-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to optimize your synthetic outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected 1,4-Diketone Formation in Acid-Catalyzed Cyclizations
Q1: I am attempting a Pictet-Spengler reaction to synthesize a dihydrofuro[2,3-c]pyridine derivative using a furan-containing amine and an aldehyde under acidic conditions. However, I am isolating a significant amount of a 1,4-diketone byproduct instead of my desired product. What is causing this and how can I prevent it?
A1: This is a classic side reaction stemming from the inherent instability of the furan ring in acidic media. The furan moiety, while aromatic, is susceptible to acid-catalyzed hydrolysis, leading to ring-opening and the formation of a 1,4-dicarbonyl compound.[1]
The acid-catalyzed opening of the furan ring proceeds through a series of steps:
-
Protonation of the Furan Ring: The reaction is initiated by the protonation of the furan ring, typically at the α-carbon (C2 or C5), which is the rate-limiting step.[1][2] Protonation at the α-position is energetically more favorable than at the β-position.[1][3]
-
Nucleophilic Attack by Water: A water molecule in the reaction medium acts as a nucleophile and attacks the protonated furan, leading to the formation of a dihydrofuranol intermediate.[1]
-
Ring Opening: Subsequent protonation of the endocyclic oxygen atom facilitates the opening of the furan ring, ultimately yielding a 1,4-dicarbonyl compound.[1][2]
Caption: Mechanism of acid-catalyzed furan ring opening.
To minimize the formation of the 1,4-diketone byproduct, consider the following strategies:
| Strategy | Rationale | Recommended Actions |
| Use Milder Acid Catalysts | Strong acids aggressively promote the hydrolysis of the furan ring. Milder acids can provide sufficient catalysis for the Pictet-Spengler reaction while minimizing furan degradation. | - Replace strong acids like HCl or H₂SO₄ with milder Brønsted acids such as trifluoroacetic acid (TFA) or acetic acid.- Explore the use of Lewis acids like BF₃·OEt₂ or Cu(OTf)₂, which can promote the reaction under less harsh conditions.[4] |
| Strictly Anhydrous Conditions | The presence of water is essential for the hydrolysis of the furan ring. | - Use freshly distilled, anhydrous solvents.- Dry all glassware thoroughly before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Lower Reaction Temperature | Higher temperatures can accelerate the rate of the furan ring opening side reaction. | - Perform the reaction at the lowest temperature that still allows for a reasonable rate of the desired cyclization. Consider starting at room temperature or even 0 °C and gradually increasing the temperature if necessary. |
| Alternative Synthetic Routes | If the Pictet-Spengler reaction consistently fails, an alternative strategy that avoids harsh acidic conditions may be necessary. | - Consider the synthesis of the dihydrofuro[2,3-c]pyridine core via a milder, multi-step approach as detailed in the experimental protocols section below.[5] |
Issue 2: Low Yields and Tar Formation in Bischler-Napieralski Reactions
Q2: My Bischler-Napieralski reaction to form a dihydrofuro[2,3-c]pyridine is resulting in a low yield of the desired product and a significant amount of dark, tarry material. What is causing this and how can I improve my reaction?
A2: The Bischler-Napieralski reaction, which typically employs strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), is known to be harsh.[6] When applied to substrates containing a furan ring, the acidic conditions can lead to polymerization and decomposition of the starting material and/or product, resulting in tar formation and low yields.[1] Another potential side reaction is the retro-Ritter reaction, which leads to the formation of styrenes, although this is less common with furan-containing substrates.[7][8]
To address the issues of low yield and tar formation, a systematic optimization of the reaction conditions is recommended.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Purification of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this N-Boc protected heterocyclic compound. By understanding the underlying chemical principles, you can optimize your purification strategy, improve yield, and ensure the high purity required for downstream applications.
I. Understanding the Molecule: Key Purification Considerations
This compound possesses a bicyclic furo-pyridine core, which can be sensitive to certain conditions. The presence of the tert-butoxycarbonyl (Boc) protecting group introduces both stability and lability that must be carefully managed during purification.
Key Structural Features Influencing Purification:
-
Acid-Labile Boc Group: The Boc group is susceptible to cleavage under acidic conditions. This is a primary concern when using silica gel for chromatography, as its surface is inherently acidic.
-
Fused Furan Ring: Furan rings can be unstable in strongly acidic environments, potentially leading to ring-opening and the formation of byproducts.
-
Tertiary Amine: The nitrogen atom within the pyridine ring system is a tertiary amine, which can influence the molecule's polarity and basicity.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
A1: This is a classic issue when purifying Boc-protected amines on standard silica gel. The acidic nature of the silica surface can catalyze the removal of the Boc group, leading to the formation of the unprotected amine. This new, more polar compound will either streak down the column or remain at the baseline, resulting in yield loss and the appearance of a new impurity.
Root Cause Analysis:
-
Silica Gel Acidity: Standard silica gel has a pH of around 6.5-7.0, but localized acidity on the surface can be sufficient to cleave the acid-sensitive Boc group.
-
Solvent Effects: Chlorinated solvents like dichloromethane (DCM), when used for extended periods, can generate trace amounts of HCl, further promoting deprotection.
Troubleshooting Protocol:
-
Neutralize Your Silica Gel: Before preparing your column, slurry the silica gel in the initial mobile phase containing 0.5-1% triethylamine (NEt₃) or another volatile base like pyridine. This will neutralize the acidic sites on the silica surface.
-
Use Pre-treated Silica: Consider using commercially available deactivated or basic silica gel for your chromatography.
-
Optimize Your Solvent System:
-
Avoid prolonged exposure to chlorinated solvents.
-
A common solvent system for compounds of this polarity is a gradient of ethyl acetate in hexanes or heptane.
-
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Q2: My purified product is an oil that refuses to solidify, even after removing all solvent under high vacuum. How can I obtain a solid product?
A2: The oily nature of a purified compound that is expected to be a solid is often due to the presence of residual solvents or minor, greasy impurities that inhibit crystallization.
Troubleshooting Protocol:
-
High Vacuum Drying: Ensure you are using a high-quality vacuum pump and potentially gentle heating (30-40°C) to remove all volatile solvents.
-
Precipitation/Trituration:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate, or DCM).
-
Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble, such as hexanes or pentane, while stirring vigorously. The product should precipitate as a solid.
-
If precipitation does not occur, you can try cooling the mixture to 0°C or -20°C.
-
-
Recrystallization: If the compound is of sufficient purity (>90%), recrystallization is an excellent final purification step to obtain a crystalline solid.
Q3: I'm struggling to find a suitable solvent system for the recrystallization of my compound. What's a good starting point?
A3: A good recrystallization solvent system is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Solvent Screening Protocol:
-
Initial Solubility Tests: In small vials, test the solubility of a small amount of your compound in a range of solvents of varying polarities (e.g., hexanes, toluene, diethyl ether, ethyl acetate, acetone, isopropanol, ethanol).
-
Binary Solvent Systems: Often, a mixture of two miscible solvents (one in which the compound is soluble and one in which it is not) provides the best results. Common pairs include:
-
Ethyl acetate/Hexanes
-
DCM/Hexanes
-
Methanol/Water (use with caution due to the furan ring)
-
Acetone/Water
-
Step-by-Step Recrystallization:
-
Dissolve your compound in the minimum amount of the hot "good" solvent.
-
If using a binary system, add the hot "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, you can further increase the yield by cooling the flask in an ice bath.
-
Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
III. Experimental Protocols & Data
Protocol 1: Neutralized Flash Column Chromatography
-
Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add your initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% triethylamine. Stir the slurry for 15 minutes.
-
Column Packing: Pack your column with the neutralized silica slurry.
-
Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Adsorb it onto a small amount of silica gel (dry loading) or load it directly onto the column (wet loading).
-
Elution: Run the column with your chosen solvent gradient, collecting fractions and monitoring by TLC.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will be removed during this step as it is volatile.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate with 1% Triethylamine |
| Gradient | Stepwise or linear gradient from 5% to 50% Ethyl Acetate |
| Detection | UV (254 nm) and/or staining (e.g., potassium permanganate) |
Diagram: Troubleshooting Purification Workflow
Stability and degradation of "tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate"
Welcome to the technical support center for tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design, execution, and data interpretation.
I. Compound Overview and Key Stability Considerations
This compound is a heterocyclic compound featuring a bicyclic furo[2,3-c]pyridine core and a tert-butyloxycarbonyl (Boc) protecting group on the pyridine nitrogen. The stability of this molecule is primarily dictated by the chemical properties of these two key structural motifs. The Boc group is notoriously labile to acidic conditions, while the dihydrofuropyridine core presents its own set of potential degradation pathways, including oxidation and acid-catalyzed rearrangement.
Understanding these inherent instabilities is crucial for accurate experimental outcomes, proper storage, and formulation development. This guide will delve into the specific factors that can compromise the integrity of this compound and provide actionable advice to mitigate these issues.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered when working with this compound.
A. Handling and Storage
Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: To maintain the integrity of the compound, it should be stored in a cool, dark, and dry place. A recommended storage temperature is 2-8°C. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.
Troubleshooting:
-
Observation: You observe a change in the physical appearance of the solid (e.g., color change, clumping) over time.
-
Potential Cause: This could indicate degradation due to improper storage, such as exposure to light, moisture, or oxygen.
-
Recommendation: Discard the degraded material and obtain a fresh batch. Review your storage protocol to ensure it aligns with the recommended conditions.
B. Stability in Solution
Question 2: I'm dissolving the compound in a protic solvent like methanol for my experiment. Could this affect its stability?
Answer: While the Boc group is generally stable in neutral alcoholic solvents for short periods at room temperature, prolonged exposure or the presence of acidic impurities can lead to its cleavage.[1][2] Methanol, if not anhydrous and of high purity, can contain acidic contaminants that catalyze the removal of the Boc group.
Troubleshooting:
-
Observation: When analyzing your sample by LC-MS after a period in methanol, you detect a new peak with a mass corresponding to the deprotected furo[2,3-c]pyridine core.
-
Potential Cause: Acid-catalyzed hydrolysis of the Boc group.
-
Recommendation: Use anhydrous, high-purity solvents. If the experiment allows, consider using a less protic or aprotic solvent. Prepare solutions fresh and use them promptly.
Question 3: My experimental protocol requires acidic conditions. How will this impact the stability of this compound?
Answer: Exposure to acidic conditions is the most significant factor leading to the degradation of this compound. The primary degradation pathway is the acid-catalyzed cleavage of the Boc protecting group to yield the free secondary amine, 4,5,6,7-tetrahydrofuro[2,3-c]pyridine, along with isobutylene and carbon dioxide.[2][3] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly effect this deprotection.[1][4]
Furthermore, the furan ring within the furo[2,3-c]pyridine core can also be susceptible to acid-catalyzed hydrolysis or rearrangement, potentially leading to ring-opening and the formation of piperidinone derivatives.[5][6]
Troubleshooting:
-
Observation: Your reaction under acidic conditions yields multiple unexpected products.
-
Potential Cause: A cascade of degradation reactions starting with Boc deprotection, followed by potential rearrangement of the furo[2,3-c]pyridine core.
-
Recommendation: If the desired reaction requires acidic conditions, carefully control the pH, temperature, and reaction time to minimize degradation. Consider using milder acidic conditions if possible. It is essential to characterize all major byproducts to understand the degradation pathways in your specific system.
Question 4: Is the compound stable under basic conditions?
Answer: The Boc protecting group is generally robust under basic conditions, making it orthogonal to other protecting groups like Fmoc which are base-labile.[2][3] Therefore, this compound is expected to be significantly more stable in basic media compared to acidic media. The furo[2,3-b]pyridine core has also been shown to be stable under basic conditions.[7]
Troubleshooting:
-
Observation: You observe slow degradation of the compound even under basic conditions.
-
Potential Cause: While generally stable, very strong bases or elevated temperatures could potentially lead to unforeseen reactions. Alternatively, the degradation may be due to other factors like oxidation.
-
Recommendation: Ensure the reaction is performed at the lowest effective temperature. If degradation persists, re-evaluate the necessity of harsh basic conditions.
C. Oxidative and Photochemical Stability
Question 5: What is the susceptibility of this compound to oxidation?
Answer: The dihydrofuran moiety of the molecule is susceptible to oxidation.[1] Oxidizing agents, including atmospheric oxygen over prolonged periods, can lead to the formation of various oxidized species. The reaction with singlet oxygen (photochemical oxidation) or other common oxidants can result in the formation of hydroperoxides or lead to ring cleavage.[3]
Troubleshooting:
-
Observation: Analysis of a sample that has been stored for a long time or exposed to air shows new peaks with higher molecular weights, possibly corresponding to the addition of oxygen atoms.
-
Potential Cause: Oxidative degradation of the dihydrofuran ring.
-
Recommendation: Store the compound under an inert atmosphere. When working with solutions, consider de-gassing the solvent. Avoid exposure to strong oxidizing agents unless it is a desired transformation.
Question 6: Should I be concerned about the photochemical stability of this compound?
Answer: Yes, compounds containing furo[3,2-b]pyridine systems have been shown to undergo photochemical reactions, such as dimerization or electrocyclic ring opening upon irradiation.[8] Therefore, it is prudent to assume that this compound may also be light-sensitive.
Troubleshooting:
-
Observation: You notice variability in your experimental results when experiments are conducted on different days or in different locations with varying light exposure.
-
Potential Cause: Photodegradation of the compound.
-
Recommendation: Protect the compound and its solutions from light by using amber vials or wrapping containers with aluminum foil. Minimize exposure to direct sunlight or strong artificial light during experiments.
III. Experimental Protocols
A. Protocol for Assessing Compound Stability in Acidic and Basic Conditions
This protocol provides a general framework for testing the stability of this compound at different pH values.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Phosphate buffer (pH 7.4)
-
HPLC or UPLC system with a C18 column and UV or MS detector
Procedure:
-
Prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare three sets of solutions:
-
Acidic: Add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 50 µg/mL.
-
Neutral: Add the same volume of stock solution to pH 7.4 phosphate buffer.
-
Basic: Add the same volume of stock solution to 0.1 M NaOH.
-
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze the samples by HPLC or UPLC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products.
Data Interpretation:
-
Plot the percentage of the parent compound remaining against time for each condition.
-
A rapid decrease in the parent compound concentration under acidic conditions is expected due to Boc deprotection.
-
The neutral and basic solutions should show significantly higher stability.
-
Use the mass spectrometry data to identify the molecular weights of the degradation products, which will help in elucidating the degradation pathways.
B. Summary of Expected Degradation Products
The following table summarizes the likely degradation products based on the known chemistry of the compound's structural components.
| Condition | Primary Degradation Product | Secondary/Minor Degradation Products |
| Acidic | 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine | Substituted piperidinone derivatives (from furan ring opening) |
| Oxidative | Hydroxylated or hydroperoxylated derivatives | Ring-opened products |
| Photochemical | Dimeric adducts | Ring-opened isomers |
IV. Conclusion
The stability of this compound is a critical factor that must be carefully managed to ensure the reliability and reproducibility of experimental results. The primary liabilities of this molecule are its sensitivity to acidic conditions, which leads to the cleavage of the Boc protecting group, and the susceptibility of the dihydrofuran ring to oxidation. By implementing proper storage and handling procedures, and by carefully considering the experimental conditions, researchers can minimize degradation and confidently utilize this compound in their research and development endeavors.
V. References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. [Link]
-
Logue, M. W. (1974). Oxidation by Metal Salts. XI. The Formation of Dihydrofurans. The Journal of Organic Chemistry, 39(23), 3455–3456.
-
Jones, G., & Phipps, J. R. (1975). Photochemical behaviour of some furo- and pyrrolo-[3,2-b]pyridin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (5), 458.
-
Krasovskiy, A. et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 1034–1042.
-
PubMed. Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. [Link]
-
PubChem. 2,3-Dihydrofuro[2,3-c]pyridine. [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
-
PubMed. A novel furo[3,2- c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria. [Link]
-
PubChem. Furo[2,3-c]pyridine. [Link]
-
ResearchGate. Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
-
PubMed. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. [Link]
-
ResearchGate. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
-
PubMed. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]
Sources
- 1. Cerium-catalyzed, oxidative synthesis of annulated, tetrasubstituted dihydrofuran-derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic oxidation of furan and hydrofuran compounds. 5. Hydroxy- and ethoxydihydrofurans and ethoxyfuran - new products from the reaction of furan with hydrogen peroxide | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.se [sci-hub.se]
Technical Support Center: Optimization of Reaction Conditions for Furopyridine Synthesis
Welcome to the Technical Support Center for the synthesis of furopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Furopyridines, as isosteres of quinolines and benzofurans, are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[1][2][3] However, the unique electronic properties arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring can present synthetic challenges.[2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of furopyridines, ensuring your path to successful synthesis is clear and efficient.
Troubleshooting Guide: Overcoming Common Hurdles in Furopyridine Synthesis
This section is designed to help you diagnose and resolve common problems encountered during the synthesis of furopyridines.
Issue 1: Low or No Product Yield
Low product yield is one of the most frequent challenges in organic synthesis. In the context of furopyridine synthesis, several factors can contribute to this issue.
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and address the root cause of low yields in your furopyridine synthesis.
Caption: A decision-making workflow for troubleshooting low yields in furopyridine synthesis.
Detailed Solutions for Low Yield:
-
Suboptimal Reaction Temperature: The ideal temperature can vary significantly depending on the synthetic route. Some reactions may require heating to overcome activation energies, while others might lead to decomposition at higher temperatures.[4] It is advisable to perform temperature screening to identify the optimal condition. For instance, certain multi-component reactions necessitate heating to 90-110°C for successful outcomes.[4]
-
Incorrect Solvent Choice: The solvent is a critical parameter that can influence reactant solubility, reaction rates, and even the overall reaction pathway.[4] For some furopyridine syntheses, aqueous media have proven to be both effective and environmentally friendly.[4] In other cases, organic solvents such as DMF, ethanol, or acetonitrile are necessary.[4][5] If you are facing low yields, consider screening a range of solvents with varying polarities.
-
Catalyst Inactivity or Poisoning: For reactions involving a catalyst, its activity is crucial for success.[4] Ensure that the catalyst is fresh and has been stored under appropriate conditions. Catalyst poisoning can occur due to impurities in the starting materials or solvents.[4] For example, palladium catalysts are known to be poisoned by sulfur-containing compounds.[4] It is good practice to purify reagents and use freshly opened solvents.
-
Instability of the Furan Ring: A notable challenge in certain furopyridine syntheses is the instability of the furan ring, especially in the presence of strong acids.[4][5] If your synthetic strategy involves constructing the pyridine ring from a furan precursor under strongly acidic conditions, this could be the reason for low yields.[4][5] In such instances, exploring alternative synthetic pathways that utilize milder conditions is recommended. The aromaticity of the furan ring can also be influenced by temperature, which in turn can affect its stability.[6]
Issue 2: Poor Regioselectivity
Achieving the desired regioselectivity in the functionalization of the furopyridine core can be challenging due to the presence of multiple reactive sites.[2] The electron-rich furan ring is more susceptible to electrophilic substitution, while the electron-deficient pyridine ring is prone to nucleophilic attack.[2]
Strategies to Improve Regioselectivity:
| Strategy | Rationale | Example Application |
| Tuning Reaction Conditions | Regioselectivity can sometimes be controlled by modifying the solvent and pH of the reaction medium.[2] | Radical additions to the pyridine ring can be directed to different positions based on the electrophilicity of the radical and the solvent system used.[2] |
| Steric Hindrance | Introducing bulky substituents on the furopyridine scaffold or the reagent can direct the reaction to less sterically hindered positions.[2] | Selective C7 arylation has been achieved by using a highly sterically hindered bromoarene, although the yield was low.[2] |
| Directing Groups | The installation of a directing group can guide a metal catalyst to a specific C-H bond that would otherwise be unreactive. This, however, adds extra steps to the synthesis.[2] | Useful for achieving functionalization at a specific, less reactive position on the furopyridine ring. |
Issue 3: Difficulties in Product Purification
The purification of furopyridine derivatives can be complicated by the presence of unreacted starting materials, byproducts, and the physicochemical properties of the product itself.
Purification Troubleshooting:
-
Residual Pyridine-based Reagents: Pyridine and its derivatives can be challenging to remove due to their high boiling points.
-
Acidic Wash: Washing the crude product with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that can be removed in the aqueous layer.[7] This method is suitable if your product is not acid-sensitive.
-
Copper Sulfate Wash: For acid-sensitive products, washing with an aqueous solution of copper(II) sulfate can be effective. Pyridine forms a complex with copper sulfate that is soluble in the aqueous phase.[7]
-
-
Chromatography Challenges:
-
Normal-Phase Silica Gel: For non-polar to moderately polar furopyridines, silica gel chromatography with solvent systems like hexanes/ethyl acetate is often effective.[8] For more polar compounds, a mobile phase of dichloromethane/methanol may be necessary.[8]
-
Reversed-Phase C18: This is a good option for purifying polar furopyridine derivatives.[8] It is often necessary to add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to obtain sharp peaks.[8]
-
Amine Columns: These can be particularly useful for the purification of basic furopyridine compounds.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the furopyridine core?
A1: There are two primary strategies for the synthesis of furopyridines:
-
Formation of the furan ring from a preformed pyridine derivative. [5]
-
Construction of the pyridine nucleus from a preformed furan derivative. [5]
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final furopyridine molecule.[9]
Q2: My palladium-catalyzed cross-coupling reaction on a furopyridine substrate is giving a low yield. What could be the issue?
A2: Low yields in cross-coupling reactions with furopyridine substrates are a known issue. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can interfere with the catalytic cycle.[2] This is particularly pronounced for 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem."[2] To troubleshoot, you should verify catalyst activity, ensure the purity and stability of your substrates, and optimize reaction conditions such as solvent, temperature, and ligand.[2]
Q3: Are there any "green" or environmentally friendly methods for furopyridine synthesis?
A3: Yes, there is growing interest in developing more sustainable synthetic methods. Some protocols have been developed that utilize aqueous media, which is an environmentally benign solvent.[4] Additionally, methods that proceed at room temperature or use catalytic amounts of reagents contribute to greener synthesis.[1]
Q4: Can I use microwave irradiation to accelerate my furopyridine synthesis?
A4: Microwave-assisted synthesis can be a very effective technique to reduce reaction times and potentially improve yields in furopyridine synthesis.[10][11] For example, the synthesis of N-propargyl anilines, which can be precursors to furopyridines, has been successfully optimized using microwave irradiation.[10]
Q5: How do I choose the right catalyst for my furopyridine synthesis?
A5: The choice of catalyst is highly dependent on the specific reaction. For cross-coupling reactions like the Sonogashira coupling, palladium catalysts such as Pd/C or Pd(CF3COO)2 are commonly used, often in combination with a copper co-catalyst like CuI.[12] For other types of cyclizations, Lewis acids or Brønsted acids may be employed.[9] It is often necessary to screen a few different catalysts to find the most effective one for your specific transformation.
Experimental Protocol: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization
This protocol provides a general procedure for the synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and a terminal alkyne, utilizing palladium/copper catalysis assisted by ultrasound.[12]
Materials:
-
3-chloro-2-hydroxypyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol
-
Round-bottom flask
-
Ultrasound bath
-
Magnetic stirrer
-
TLC plates
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-chloro-2-hydroxypyridine (1 mmol), the terminal alkyne (1.1 mmol), 10% Pd/C, CuI, PPh3, and Et3N in ethanol.
-
Place the reaction flask in an ultrasound bath and irradiate for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted furo[3,2-b]pyridine.[12]
Workflow for Furo[3,2-b]pyridine Synthesis and Screening
Caption: A general workflow from the synthesis of a furopyridine library to the selection of a preclinical candidate.[12]
References
- Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
- Reddy, T. R., & Reddy, L. C. S. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41).
-
Various Authors. (2025). Elaboration of Furopyridine Scaffolds. ResearchGate. [Link]
- Shiotani, S. (1997). Furopyridines. Synthesis and properties. Semantic Scholar.
-
Various Authors. (2017). Optimization of reaction conditions a. ResearchGate. [Link]
-
Sun, P., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]
-
Zhang, Y., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6483. [Link]
-
Various Authors. (2015). Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes. ResearchGate. [Link]
-
Various Authors. (2021). Optimization of Reaction Conditions. ResearchGate. [Link]
-
Various Authors. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Wang, Y., et al. (2021). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. ACS Omega, 6(6), 4334-4342. [Link]
-
Various Authors. (2021). Optimization of reaction conditions for the synthesis of compounds 11-14. ResearchGate. [Link]
-
Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]
-
Various Authors. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]
-
Li, Y., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Heliyon, 10(11), e32435. [Link]
- Lee, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives.
-
Various Authors. (2020). Structures of furopyridines derivatives with important biological... ResearchGate. [Link]
-
Domagala, P., et al. (2021). Impact of Deuteration and Temperature on Furan Ring Dynamics. Molecules, 26(10), 2879. [Link]
Sources
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- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. teledynelabs.com [teledynelabs.com]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
Welcome to our dedicated technical support guide for tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide troubleshooting strategies and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound containing a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group.[1] This Boc group significantly increases the lipophilicity of the molecule, which generally leads to poor aqueous solubility.[1] However, it tends to be soluble in a range of common organic solvents. The presence of a pyridine moiety, a basic nitrogen atom, suggests that the compound's solubility may be influenced by pH.
Q2: I am observing poor solubility of the compound in my aqueous buffer. What is the likely cause?
A2: The poor aqueous solubility is primarily due to the hydrophobic nature of the molecule, dominated by the Boc group and the fused ring system. In aqueous solutions, these nonpolar regions of the molecule are not effectively solvated by water molecules, leading to low solubility. This is a common challenge for many new chemical entities in drug discovery pipelines.[2][3]
Troubleshooting Guides
Initial Steps: Solvent Selection and Optimization
Q3: What organic solvents should I try for initial dissolution?
A3: For initial dissolution, it is recommended to start with common organic solvents. Boc-protected amines generally show good solubility in a variety of these solvents.[1] A suggested screening panel is provided in the table below.
| Solvent Class | Recommended Solvents | Expected Solubility |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to High |
| Chlorinated | Dichloromethane (DCM), Chloroform | High |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate |
Experimental Protocol 1: Qualitative Solubility Assessment
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add 0.5 mL of the selected organic solvent.
-
Vortex the vial for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution. If the solid dissolves, the compound is considered soluble in that solvent.
Advanced Strategies for Aqueous Systems
Q4: How can I improve the solubility of this compound in an aqueous buffer for my biological assay?
A4: For aqueous-based assays, several strategies can be employed, often in combination. The most common and effective methods for a compound with a pyridine moiety are pH adjustment and the use of co-solvents.
Strategy 1: pH Adjustment
The pyridine nitrogen in your compound is basic and can be protonated to form a more soluble salt at a lower pH.[4] By lowering the pH of your aqueous buffer, you can increase the ionization of the molecule, which enhances its interaction with water and improves solubility.
Experimental Protocol 2: pH-Dependent Solubility Titration
-
Prepare a stock solution of the compound in a minimal amount of a water-miscible organic solvent like DMSO (e.g., 10 mg/mL).
-
Prepare a series of buffers with a pH range from 4.0 to 7.4 (e.g., citrate and phosphate buffers).
-
Add a small aliquot of the stock solution to each buffer to a final desired concentration (e.g., 10 µM).
-
Incubate the solutions for a set period (e.g., 1 hour) with gentle agitation.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the supernatant by a suitable analytical method like HPLC or UV-Vis spectroscopy.
Strategy 2: Co-solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[5][6] This is a widely used technique in pharmaceutical formulation.[7][8]
Experimental Protocol 3: Co-solvent Screening
-
Prepare a high-concentration stock solution of the compound in 100% of a co-solvent such as DMSO, ethanol, or PEG 400.
-
Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add the stock solution to each co-solvent/buffer mixture to the desired final concentration.
-
Monitor for precipitation over time.
Table of Common Co-solvents and Recommended Starting Concentrations:
| Co-solvent | Recommended Starting % (v/v) | Notes |
| Dimethyl sulfoxide (DMSO) | ≤ 1% | Common for in vitro assays, but can have cellular effects at higher concentrations. |
| Ethanol | ≤ 5% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol 400 (PEG 400) | ≤ 10% | A less toxic polymer often used in formulations.[9] |
| Propylene Glycol | ≤ 10% | Another common excipient with a good safety profile. |
Q5: I have tried pH adjustment and co-solvents, but I am still facing solubility issues or observing precipitation upon dilution. What should I do next?
A5: If simpler methods are insufficient, you can explore more advanced formulation strategies. These are often employed in later-stage drug development but can be adapted for research purposes.
-
Use of Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[7] Common non-ionic surfactants used in biological research include Tween® 80 and Cremophor® EL.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[2][10]
-
Solid Dispersions: For solid formulations, creating a solid dispersion of your compound in a hydrophilic polymer matrix can enhance its dissolution rate.[11] This is achieved by dissolving both the compound and the polymer in a common solvent and then removing the solvent.
Decision-Making Workflow
The following diagram illustrates a systematic approach to troubleshooting the solubility of this compound.
References
- Jermain, S. V., et al. (2018). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery. International Journal of Nanomedicine, 13, 5575–5585.
- Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316.
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: drug solubilization and stabilization. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Yalkowsky, S. H. (Ed.). (2014). Solubility and solubilization in aqueous media. American Chemical Society.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Williams, H. D., et al. (2013). Strategies to address poor compound solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
- Rangel-Susa, M. H., et al. (2015). The role of surfactants and cosolvents in the solubilization of poorly water-soluble drugs. Journal of Pharmacy & Pharmaceutical Sciences, 18(4), 714-733.
- Babu, P. S., et al. (2012). A review on solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 3(7), 1835-1845.
- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075.
- Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert Opinion on Drug Discovery, 2(1), 43-61.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Retrieved from a relevant BenchChem technical guide.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- ResearchGate. (n.d.). Heterocycle N-Boc deprotection scope.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Technical Support Center: NMR Analysis of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
Welcome to the technical support guide for the NMR analysis of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize NMR spectroscopy for the structural verification and purity assessment of this complex heterocyclic intermediate. We will address common challenges encountered during spectral acquisition and interpretation, providing field-proven insights and systematic troubleshooting workflows.
Part 1: Understanding the Molecule and Its Expected NMR Spectrum
The structure of this compound presents several features that can lead to a complex NMR spectrum. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group can lead to rotational isomers (rotamers), while the partially saturated dihydropyridine ring introduces conformational flexibility and non-equivalent protons.

Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in ppm for the molecule, based on standard chemical shift increments and data from analogous structures. Note that actual values can vary depending on the solvent and sample concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-2 | ~7.3 - 7.5 | d | 1H | Furan ring proton, coupled to H-3. |
| H-3 | ~6.4 - 6.6 | d | 1H | Furan ring proton, coupled to H-2. |
| H-4 (CH₂) | ~4.6 - 4.8 | s (broad) or m | 2H | Methylene adjacent to furan ring. May be broadened. |
| H-5 (CH₂) | ~3.7 - 3.9 | t or m | 2H | Methylene adjacent to nitrogen. May show complex splitting. |
| H-7 (CH₂) | ~2.8 - 3.0 | t or m | 2H | Methylene adjacent to the C=C bond of the furan moiety. |
| Boc (-C(CH₃)₃) | ~1.5 | s | 9H | Characteristic singlet for the tert-butyl group. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Notes |
| C-2 | ~142 | Furan ring carbon (CH). |
| C-3 | ~110 | Furan ring carbon (CH). |
| C-3a | ~118 | Furan-pyridine fusion (quaternary C). |
| C-4 | ~68 | Methylene carbon (CH₂). |
| C-5 | ~42 | Methylene carbon (CH₂). |
| C-7 | ~25 | Methylene carbon (CH₂). |
| C-7a | ~150 | Furan-pyridine fusion (quaternary C). |
| Boc (-C (CH₃)₃) | ~80 | Quaternary carbon of the Boc group. |
| Boc (-C(CH₃ )₃) | ~28.5 | Methyl carbons of the Boc group. |
| Boc (-C =O) | ~155 | Carbonyl carbon of the Boc group. |
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your NMR analysis in a question-and-answer format.
Q1: The signals for my methylene protons (H-4, H-5, H-7) are broad and poorly resolved, even at high field. What is causing this?
A1: Signal broadening in this molecule is a common issue stemming from several distinct chemical phenomena. A systematic approach is required to diagnose the root cause.
Causality:
-
Rotational Isomers (Rotamers): The largest contributor to broadening is often the restricted rotation around the carbamate C-N bond of the Boc group. At room temperature, the rate of interconversion between the two stable rotamers can be on the same timescale as the NMR experiment, leading to coalescence and significant broadening of signals for adjacent protons, particularly H-4 and H-5.
-
Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of adjacent proton nuclei.[1] This leads to a moderate broadening of the signals for H-5 and H-7.
-
Sample Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause severe line broadening.
Troubleshooting Workflow:
Q2: The signals in the aliphatic region (2.5-5.0 ppm) are heavily overlapped. How can I resolve and assign them?
A2: Signal overlap is a frequent challenge with complex heterocyclic scaffolds due to the number of protons in similar chemical environments.[1]
Solutions:
-
Change the Solvent: The simplest first step is to re-acquire the spectrum in a different deuterated solvent.[2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts (known as aromatic solvent-induced shifts, or ASIS), which may be sufficient to resolve the overlapping signals.[3][4]
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are the most powerful tools for resolving overlap and establishing connectivity.[1]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will help trace the connectivity within the dihydropyridine ring system (e.g., H-5 coupling to H-4 or H-7 if there is long-range coupling).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is invaluable for assigning the carbon spectrum and separating overlapping proton signals in the second dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is critical for piecing the molecular puzzle together. For instance, the Boc protons (~1.5 ppm) will show a correlation to the Boc quaternary and carbonyl carbons, confirming their assignment. The H-5 protons should show a correlation to the Boc carbonyl carbon.
-
Q3: My compound is poorly soluble in CDCl₃. What are my options?
A3: Poor solubility is a common problem. Forcing dissolution can lead to concentration-dependent effects and peak broadening.[2] A systematic approach to solvent selection is recommended.
Table 3: Alternative Deuterated Solvents
| Solvent | Residual ¹H Peak (ppm) | H₂O Peak (ppm) | Properties & Use Cases |
| Acetone-d₆ | 2.05 | ~2.84 | Good for moderately polar compounds.[5] |
| DMSO-d₆ | 2.50 | ~3.33 | Excellent solvent for highly polar compounds, peptides, and carbohydrates.[5][6] High boiling point makes sample recovery difficult. |
| Methanol-d₄ | 3.31 | ~4.87 | For polar compounds. Protons on heteroatoms (NH, OH) will exchange with the solvent's deuterium. |
| Benzene-d₆ | 7.16 | ~0.40 | Non-polar solvent. Excellent for inducing aromatic solvent-induced shifts (ASIS) to resolve overlapping signals.[2] |
| Acetonitrile-d₃ | 1.94 | ~2.13 | Useful for a wide range of compounds. |
Note: Chemical shifts of residual solvent and water peaks can vary with temperature and sample composition.[7]
Q4: I see extra peaks that don't correspond to my molecule. How do I identify them?
A4: Extraneous peaks typically arise from residual solvents from the reaction workup or purification, or from impurities in the NMR solvent itself.
Identification Strategy:
-
Consult a Solvent Impurity Table: Compare the chemical shifts of the unknown peaks to established tables of common laboratory solvents.[8] Key solvents to look for after column chromatography include ethyl acetate, hexanes/heptane, and dichloromethane.
-
Check the Blank Solvent: Run a spectrum of the deuterated solvent from the same bottle to check for inherent impurities.
-
D₂O Shake: To identify exchangeable protons (e.g., from an alcohol or amine impurity, or residual water), add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The peak corresponding to the exchangeable proton will diminish or disappear.[2]
Table 4: Common Residual Solvent ¹H NMR Signals (in CDCl₃)
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| n-Hexane | 1.25 (m), 0.88 (t) | m, t |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s |
| Water | ~1.56 | s (broad) |
Source: Adapted from Gottlieb, H. E., et al. (1997).[8]
Part 3: Recommended Experimental Protocols
For unambiguous structural confirmation, a suite of 2D NMR experiments is highly recommended.
Protocol 1: Complete Structural Assignment Workflow
This workflow provides a logical sequence for using multiple NMR experiments to achieve full structural elucidation.
Protocol 2: Variable Temperature (VT) NMR for Rotamer Analysis
-
Sample Preparation: Prepare a sample of ~10-15 mg of the compound in a suitable solvent with a high boiling point (e.g., DMSO-d₆ or Toluene-d₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). Note the chemical shifts and line widths of the broadened peaks.
-
Heating and Equilibration: Increase the spectrometer temperature in increments (e.g., to 40 °C). Allow the sample to equilibrate for at least 5-10 minutes at the new temperature before acquisition.
-
Acquisition: Acquire a ¹H spectrum at the elevated temperature.
-
Repeat: Continue increasing the temperature in 15-20 °C increments (e.g., 60 °C, 80 °C, 100 °C), acquiring a spectrum at each step, until the broadened signals sharpen into well-defined multiplets.
-
Analysis: Compare the spectra. If the broadening is due to rotamers, the peaks will sharpen as the temperature increases because the rate of interconversion becomes fast on the NMR timescale, resulting in the observation of an averaged signal.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy.
- ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?
- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Merck Millipore. (n.d.). NMR Solvents.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: By-product Identification in the Synthesis of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this synthetic process. Our aim is to provide practical, field-tested insights to enhance the efficiency and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, typically involves a multi-step sequence. A plausible and convergent approach involves an initial Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This strategy, while elegant, is not without its challenges, and the formation of by-products can complicate purification and reduce yields. This guide will address the most frequently encountered issues in a question-and-answer format.
Proposed Synthetic Pathway
A common route to the target molecule likely involves the Sonogashira coupling of a suitable protected propargyl amine with a functionalized furan precursor, followed by an intramolecular hydroalkoxylation. A potential variation could involve the coupling of an iodo-dihydropyridine derivative with a protected propargyl alcohol. For the purpose of this guide, we will focus on a likely two-step process:
-
Sonogashira Coupling: Reaction of a suitably protected propargyl alcohol with an iodinated dihydropyridine derivative.
-
Intramolecular Hydroalkoxylation: Cyclization of the resulting alkynyl alcohol to form the fused furo[2,3-c]pyridine ring system.
Troubleshooting and FAQs
Section 1: Sonogashira Coupling Stage
Question 1: I am observing a significant amount of a high-molecular-weight by-product in my Sonogashira coupling reaction. What is it and how can I minimize it?
Answer:
This is a classic issue in Sonogashira couplings and the by-product is most likely a homocoupling product of your terminal alkyne starting material, often referred to as a Glaser coupling by-product.[1][2] This occurs when two molecules of the alkyne couple with each other, catalyzed by the copper(I) cocatalyst in the presence of an oxidant, typically oxygen.
Identification:
-
Mass Spectrometry (MS): Look for a mass corresponding to double the molecular weight of your alkyne starting material, minus two protons.
-
Nuclear Magnetic Resonance (NMR): The symmetry of the homocoupled product will result in a simpler spectrum than expected for a more complex molecule. The absence of the terminal alkyne proton signal is a key indicator.
Causality and Mitigation Strategies:
| Cause | Explanation | Mitigation Strategy |
| Oxygen Contamination | Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[2] | Rigorous Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Excess Copper Catalyst | Higher concentrations of Cu(I) can accelerate the rate of homocoupling. | Optimize Catalyst Loading: Reduce the amount of the copper(I) salt (e.g., CuI) to the minimum effective concentration. |
| Slow Cross-Coupling | If the desired cross-coupling is sluggish, the homocoupling side reaction becomes more competitive. | Optimize Reaction Conditions: Increase the temperature (within the stability limits of your substrates) or screen different palladium catalysts and ligands to accelerate the cross-coupling rate. |
| Base Selection | The choice of amine base can influence the extent of homocoupling. | Base Screening: While triethylamine is common, other bases like diisopropylethylamine (DIPEA) or piperidine can sometimes suppress homocoupling. |
Experimental Protocol for Minimizing Homocoupling:
-
To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent, aryl halide, and amine base via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Slowly add a degassed solution of the terminal alkyne dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the alkyne, disfavoring homocoupling.
-
Monitor the reaction by TLC or LC-MS.
Question 2: My reaction is sluggish and I'm recovering a lot of my starting aryl halide. What could be the issue?
Answer:
Incomplete conversion is a common problem in palladium-catalyzed cross-coupling reactions. Several factors can contribute to this issue.
Troubleshooting Incomplete Conversion:
-
Catalyst Deactivation: The Pd(0) active species can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Ligand Selection: The choice of phosphine ligand is critical. If using a standard ligand like PPh₃, consider switching to a more electron-rich and sterically bulky ligand (e.g., a biaryl phosphine ligand) which can promote oxidative addition and stabilize the catalytic species.
-
Insufficient Temperature: Some Sonogashira couplings require elevated temperatures to proceed at a reasonable rate. Cautiously increase the reaction temperature while monitoring for substrate or product decomposition.
-
Base Stoichiometry: An insufficient amount of base will result in the accumulation of HX, which can protonate the amine and halt the catalytic cycle. Ensure at least two equivalents of the amine base are used.
Section 2: Intramolecular Hydroalkoxylation (Cyclization) Stage
Question 3: During the cyclization step to form the dihydrofuro ring, I am observing an isomeric by-product. What could it be?
Answer:
The intramolecular hydroalkoxylation of an alkyne can proceed via two main pathways, leading to regioisomeric products. The desired product is formed through an endo-dig cyclization, while the isomeric by-product likely arises from an exo-dig cyclization.
Identification of Regioisomers:
-
¹H NMR: The proton signals of the dihydrofuran and dihydropyridine rings will be distinct for each isomer. Specifically, the coupling constants and chemical shifts of the protons on the newly formed five-membered ring will differ significantly.
-
NOESY/COSY NMR: These 2D NMR techniques can help establish the connectivity and spatial relationships of the protons, allowing for unambiguous structure determination.
Diagram of Cyclization Pathways:
Caption: Regioselectivity in intramolecular hydroalkoxylation.
Controlling Regioselectivity:
The regioselectivity of alkyne hydroalkoxylation is influenced by the catalyst and reaction conditions.[3][4][5]
-
Catalyst Choice: Gold and platinum catalysts often favor the endo-dig cyclization for the formation of six-membered rings. Palladium and copper catalysts can also be effective, but their selectivity may vary depending on the substrate and ligands.
-
Electronic Effects: The electronic nature of the substituents on the alkyne can influence the regioselectivity. Electron-withdrawing groups can favor the formation of the exo-dig product.
-
Reaction Temperature: In some cases, lower reaction temperatures can improve the selectivity for the thermodynamically favored product.
Section 3: General Issues and By-product Identification
Question 4: I have an impurity with a mass that is 56 amu less than my product. What is this by-product?
Answer:
This impurity is likely the de-Boc'd product , where the tert-butyloxycarbonyl (Boc) protecting group has been cleaved. The mass difference of 56 corresponds to the loss of isobutylene (C₄H₈).
Identification:
-
MS: A peak at [M-56] or [M-100+H] (loss of the entire Boc group) relative to the desired product.
-
¹H NMR: Absence of the characteristic singlet at ~1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group. The protons on the dihydropyridine ring adjacent to the nitrogen will also show a significant downfield shift.
Causes and Prevention:
-
Acidic Conditions: The Boc group is labile to strong acids.[6][7] Trace amounts of acid in your reaction mixture or during workup (e.g., silica gel chromatography) can cause deprotection.
-
Thermal Instability: Prolonged heating at high temperatures can also lead to the loss of the Boc group.
To prevent this, ensure that all reaction and workup conditions are neutral or basic. If purification by silica gel chromatography is necessary, consider pre-treating the silica gel with a small amount of triethylamine in the eluent.
Question 5: My final product seems to be unstable and is converting to another compound upon standing. What is happening?
Answer:
The dihydropyridine ring in your target molecule is susceptible to oxidation to the corresponding aromatic pyridine.[8][9][10][11][12]
Identification of the Oxidized By-product:
-
MS: A mass that is two units less than the desired product, corresponding to the loss of two hydrogen atoms.
-
¹H NMR: The disappearance of the signals for the sp³-hybridized carbons in the dihydropyridine ring and the appearance of aromatic proton signals.
-
UV-Vis Spectroscopy: The formation of the aromatic pyridine ring will result in a significant change in the UV-Vis absorption spectrum.
Prevention of Oxidation:
-
Inert Atmosphere: Store the purified product under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric oxygen.
-
Avoid Light Exposure: Some oxidation reactions can be photochemically induced. Store the compound in an amber vial or protected from light.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to stabilize the compound during storage.
Diagram of the Oxidation Process:
Caption: Oxidation of the dihydropyridine ring.
Summary Table of Potential By-products
| By-product | Identification (MS) | Identification (¹H NMR) | Formation Stage |
| Alkyne Homocoupling Product | 2 x M(alkyne) - 2 | Symmetrical spectrum, absence of terminal alkyne proton | Sonogashira Coupling |
| Exo-dig Cyclization Isomer | Same as product | Different chemical shifts and coupling constants for furan ring protons | Intramolecular Hydroalkoxylation |
| De-Boc'd Product | M(product) - 56 or M(product) - 100 | Absence of tert-butyl singlet (~1.4-1.5 ppm) | Throughout, especially during acidic workup |
| Oxidized Pyridine | M(product) - 2 | Appearance of aromatic proton signals | Post-synthesis/Storage |
| tert-Butylated By-products | M + 56 | Presence of an additional tert-butyl group signal | Boc-deprotection under acidic conditions |
Concluding Remarks
The synthesis of this compound requires careful control of reaction conditions to minimize the formation of by-products. By understanding the underlying mechanisms of these side reactions, researchers can proactively implement strategies to improve the yield and purity of their target molecule. This guide provides a framework for troubleshooting common issues, but it is important to remember that each reaction is unique and may require specific optimization.
References
-
Intramolecular Hydroalkoxylation and Hydroamination of Alkynes Catalyzed by Cu(I) Complexes Supported by N-Heterocyclic Carbene Ligands. ACS Catalysis. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Intramolecular Alkyne Hydroalkoxylation and Hydroamination Catalyzed by Iridium Hydrides. Organic Letters. [Link]
-
Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. PubMed. [Link]
-
Catalytic and metal-free intramolecular hydroalkoxylation of alkynes. ResearchGate. [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. ResearchGate. [Link]
-
Proposed mechanism for the oxidation of Hantzsch dihydropyridines by electrogenerated superoxide in DMSO. ResearchGate. [Link]
-
Oxidation of dihydropyridine by DDQ. ChemTube3D. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. [Link]
-
Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes. ACS Publications. [Link]
-
Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes. PMC. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Combinatorial synthesis of SSAO inhibitors using Sonogashira coupling: SAR of aryl propargylic amines. ResearchGate. [Link]
-
Sonogashira coupling. chemeurope.com. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. J. Org. Chem. [Link]
-
tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate synthesis. Molbase. [Link]
-
Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines. ResearchGate. [Link]
-
2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses. [Link]
-
Synthesis of Dihydrofurans by Palladium-Catalyzed [3+2] Cycloaddition. ResearchGate. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. [Link]
-
Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. PubMed. [Link]
-
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Atlantis Press. [Link]
-
Synthesis of tert-butyl... ResearchGate. [Link]
-
Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. PMC. [Link]
-
Palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes : Scope, limitations, and stereoselectivity. SciSpace. [Link]
-
Palladium-Catalyzed Reactions. MDPI. [Link]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
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- 2. depts.washington.edu [depts.washington.edu]
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- 5. researchgate.net [researchgate.net]
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- 8. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. fcs.wum.edu.pk [fcs.wum.edu.pk]
Alternative protecting group strategies for 4,7-dihydrofuro[2,3-c]pyridine
Introduction: Navigating the Challenges of 4,7-Dihydrofuro[2,3-c]pyridine Protection
The 4,7-dihydrofuro[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of molecules with potential therapeutic applications. Its synthesis and functionalization, however, present a common yet significant hurdle: the strategic protection and deprotection of the secondary amine at the 5-position. The electronic properties of the fused heterocyclic system reduce the nucleophilicity of this nitrogen, making standard protection protocols unreliable and often leading to low yields or reaction failure.
This guide serves as a dedicated technical resource to address these challenges head-on. Moving beyond standard textbook examples, we will explore alternative protecting group strategies, troubleshoot common experimental failures, and provide robust protocols tailored for this specific heterocyclic system. Our focus is on providing not just solutions, but the underlying chemical logic to empower you to make informed decisions in your synthetic campaigns.
Troubleshooting Guide: Common Issues & Alternative Strategies
This section addresses specific problems encountered during the N-protection of the 4,7-dihydrofuro[2,3-c]pyridine scaffold.
Issue 1: Low or No Yield with Standard Boc Protection
Question: I am attempting to protect the 4,7-dihydrofuro[2,3-c]pyridine nitrogen with di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA), but I am getting very low yields or recovering only my starting material. What is going wrong?
Potential Causes & Scientific Rationale:
-
Reduced Nitrogen Nucleophilicity: The primary cause is the electronic nature of the furo[2,3-c]pyridine system. The lone pair on the nitrogen atom is delocalized into the aromatic pyridine ring, significantly reducing its nucleophilicity compared to a simple aliphatic secondary amine. Standard, mild conditions are often insufficient to drive the reaction to completion.
-
Steric Hindrance: The fused bicyclic structure can present steric hindrance around the nitrogen atom, further impeding the approach of the bulky Boc group.
Solutions & Alternative Protocols:
-
More Forcing Boc Conditions: Before abandoning the Boc group, which offers mild acid-lability, consider more powerful catalytic conditions.
-
Protocol: To a solution of your substrate (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF), add Boc₂O (1.2 eq) followed by 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq). Stir at room temperature until TLC analysis indicates consumption of the starting material.
-
Causality: DMAP is a superior acylation catalyst compared to TEA. It functions by forming a more reactive N-acylpyridinium intermediate with Boc₂O, which is then readily attacked by the less nucleophilic substrate nitrogen.
-
-
Switch to a Less Hindered, More Reactive Carbamate: The Cbz Group.
-
Strategy: The benzyl chloroformate (Cbz-Cl) reagent is generally more reactive than Boc₂O. The resulting N-Cbz group is stable to acidic conditions but can be readily removed by catalytic hydrogenation.
-
Protocol: See the detailed protocol in the "Experimental Protocols" section below. This is an excellent alternative if you plan acidic steps later in your synthesis.
-
Issue 2: The Protecting Group is Not Stable to Downstream Reactions
Question: My N-Boc protected furo[2,3-c]pyridine needs to undergo a reaction that requires strong acid, which is cleaving the Boc group. How can I plan for this?
Potential Causes & Scientific Rationale:
This is a classic challenge of synthetic strategy, highlighting the need for "orthogonal" protecting groups.[1][2] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others using specific, non-interfering reaction conditions.[3]
Solutions & Orthogonal Strategies:
-
The Concept of Orthogonality: The key is to choose a protecting group that is stable to your planned reaction conditions while another group on your molecule is removed, or vice-versa.[2][4]
-
Alternative 1: Benzyl Carbamate (Cbz) or Benzyl (Bn) Group.
-
Stability: Stable to a wide range of acidic and basic conditions, as well as many organometallic reagents.
-
Removal: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Critical Consideration: Hydrogenation may also reduce the pyridine ring or other sensitive functional groups. Ensure compatibility before proceeding.
-
-
Alternative 2: 2-(Trimethylsilyl)ethoxymethyl (SEM) Group.
-
Stability: Exceptionally robust. It is stable to strong acids, bases, hydrogenation, and various cross-coupling conditions.[5][6]
-
Removal: Cleaved under very specific and mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). This makes it orthogonal to most other common protecting groups.
-
Protocol: See the detailed protocol for SEM protection in the "Experimental Protocols" section.
-
Issue 3: SEM Deprotection is Proving Difficult or Messy
Question: I used an N-SEM protecting group, but the deprotection with TBAF is sluggish and creating multiple side products. What are the potential pitfalls?
Potential Causes & Scientific Rationale:
While SEM deprotection is often clean, challenges can arise, particularly with complex heterocyclic systems like azaindoles.[5][6]
-
Formaldehyde Byproduct: The deprotection of SEM releases formaldehyde.[5] For electron-rich heterocycles, this can lead to unwanted side reactions, such as N-methylation or the formation of dimeric species through Pictet-Spengler-type reactions.
-
Incomplete Reaction: Insufficient fluoride source, wet solvent, or low temperature can lead to a sluggish reaction.
Solutions & Troubleshooting:
-
Use a Scavenger: To trap the formaldehyde byproduct, include a scavenger in the reaction mixture.
-
Protocol: Add a mild nucleophile like 1,3-diaminopropane or ethylenediamine to the reaction mixture along with the fluoride source. This will preferentially react with the released formaldehyde.
-
-
Optimize Reaction Conditions:
-
Solvent: Ensure you are using a dry aprotic solvent like THF or acetonitrile. Water can inhibit the activity of the fluoride ion.
-
Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often drive the deprotection to completion.
-
Fluoride Source: If TBAF is failing, consider using CsF in DMF, which can be more effective for stubborn substrates.
-
Frequently Asked Questions (FAQs)
Q1: What factors should I consider first when choosing a protecting group for the 4,7-dihydrofuro[2,3-c]pyridine core? A1: Your primary consideration must be the entire planned synthetic route. Map out all subsequent reaction steps and their conditions (pH, reagents, catalysts, temperature). Choose a protecting group that will remain intact through all these steps until you intend to remove it. Compatibility is paramount.[1]
Q2: How do I select a truly orthogonal protecting group for a multi-step synthesis involving this core? A2: Create a compatibility table for your specific project. If your molecule also contains, for example, a Boc-protected amine and a silyl-protected alcohol (like TBS), you have three classes of removal conditions:
-
Boc: Acid-labile (e.g., TFA).
-
TBS: Fluoride-labile (e.g., TBAF).
-
Your Furo[2,3-c]pyridine N-PG: Choose one that is removed under a third, distinct condition. A Cbz group (removed by hydrogenation) would be an excellent orthogonal choice in this scenario.
Q3: Are there any protecting groups that are incompatible with common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)? A3: Most carbamate (Boc, Cbz) and ether-based (SEM, Bn) protecting groups are compatible with palladium-catalyzed cross-coupling reactions.[5][7] However, be cautious with groups that contain functionality that could interfere with the catalytic cycle, although this is less common for standard N-protecting groups. Always perform a small-scale test reaction first.
Data & Visualizations
Table 1: Comparison of Recommended N-Protecting Groups
| Protecting Group | Structure | Introduction Conditions | Removal Conditions | Key Advantages & Considerations |
| Boc | tBu-O-(C=O)- | Boc₂O, DMAP, DCM | TFA in DCM; or 4M HCl in Dioxane | Mild acid removal; common. May be insufficient for initial protection. |
| Cbz | Bn-O-(C=O)- | Cbz-Cl, Base (e.g., NaHCO₃), Dioxane/H₂O | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acid/base. Incompatible with reactions sensitive to reduction. |
| SEM | Me₃Si-CH₂CH₂-O-CH₂- | SEM-Cl, Base (e.g., DIPEA), DCM | TBAF in THF; or CsF in DMF | Extremely robust; orthogonal to many groups.[5] Deprotection can release formaldehyde. |
| Teoc | Me₃Si-CH₂CH₂-O-(C=O)- | Teoc-OSu, Base, DCM | TBAF in THF | Fluoride-labile like SEM, but as a carbamate. Offers different electronic properties. |
Diagram 1: Decision Workflow for N-Protection
This workflow guides the selection of an appropriate protecting group based on planned downstream reaction conditions.
Caption: Decision workflow for selecting a nitrogen protecting group.
Experimental Protocols
Disclaimer: These protocols are generalized and may require optimization based on the specific substitution pattern of your 4,7-dihydrofuro[2,3-c]pyridine derivative. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: N-Cbz Protection (Alternative to Boc)
-
Dissolution: Dissolve the 4,7-dihydrofuro[2,3-c]pyridine substrate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (3.0 eq) to the solution and stir to create a suspension.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup: Once the starting material is consumed, dilute the reaction with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-Cbz protected product.
Protocol 2: N-SEM Protection (Orthogonal Strategy)
-
Setup: To an oven-dried flask under a nitrogen atmosphere, add the 4,7-dihydrofuro[2,3-c]pyridine substrate (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and cool the solution to 0 °C.
-
Reagent Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.5 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor by TLC.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to yield the N-SEM protected product.[5]
Protocol 3: Fluoride-Mediated N-SEM Deprotection
-
Setup: Dissolve the N-SEM protected substrate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 eq).
-
Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C if the reaction is sluggish. Monitor carefully by TLC.
-
Workup: Once complete, pour the reaction mixture into water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography to yield the deprotected 4,7-dihydrofuro[2,3-c]pyridine.
References
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
- Baran, P. S. (2025). Nitrogen Protecting Groups: Recent Developments and New Applications.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- Vedejs, E., & Lin, S. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2025). Orthogonality in Peptide and Organic Synthesis. Request PDF.
- Hart, M. E., & Chamberlin, A. R. (2005). Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed.
- Codée, J. D. C., et al. (2005). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society.
- Boger, D. L., et al. (2024). Regioselective hydroamination of unactivated olefins with diazirines as a diversifiable nitrogen source.
-
Rasmussen, M., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1894.
- Wright, G. D., & Wencewicz, T. A. (2014). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature.
- Amblard, F., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3).
- Wu, A.-X., et al. (2010).
- Lee, J., et al. (2020). A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group. Tetrahedron Letters.
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
- Golding, B. T., et al. (1998). Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1.
- Gangjee, A., et al. (1995). Synthesis and biological activities of tricyclic conformationally restricted tetrahydropyrido annulated furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry.
- Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136.
-
Rasmussen, M., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective hydroamination of unactivated olefins with diazirines as a diversifiable nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful purification of this compound using column chromatography. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your results.
Understanding the Molecule: Key Characteristics for Chromatography
This compound is a heterocyclic compound featuring a fused furo-pyridine core. The presence of a tert-butoxycarbonyl (Boc) protecting group on the pyridine nitrogen significantly influences its chromatographic behavior. The Boc group imparts a considerable degree of non-polar character, while the oxygen and nitrogen heteroatoms in the ring system introduce polarity. This duality places the molecule in the intermediate polarity range, making it amenable to normal-phase column chromatography on silica gel.
Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the planning and execution of the column chromatography purification of this compound.
Q1: What is the best stationary phase for the purification of this compound?
A1: For this compound of intermediate polarity, standard silica gel (SiO₂) is the most suitable and cost-effective stationary phase.[1][2] Silica gel is a polar adsorbent due to the presence of surface silanol groups (Si-OH), which allows for the separation of compounds based on their polarity.[1][3] For most laboratory-scale purifications, silica gel with a particle size of 40-63 µm and a pore size of 60 Å is recommended for good resolution and flow rate.[4]
Q2: How do I choose the right mobile phase (eluent)?
A2: The selection of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate. This Rf range generally translates to a good elution profile on a column.
A common starting point for Boc-protected amines is a hexane/ethyl acetate solvent system.[5][6] You can also explore other solvent systems such as dichloromethane/methanol for more polar compounds.[7] It is crucial to perform TLC analysis with various solvent ratios to identify the optimal mobile phase before packing the column.
Q3: Should I use a gradient or isocratic elution?
A3: The choice between gradient and isocratic elution depends on the complexity of your crude sample.
-
Isocratic elution (using a constant solvent composition) is simpler and can be effective if the impurities are well-separated from your product on the TLC plate.
-
Gradient elution (gradually increasing the polarity of the mobile phase) is often preferred when there are multiple impurities with a wide range of polarities. A shallow gradient can significantly improve the separation between closely eluting compounds.
For an initial attempt, a step-gradient or a linear gradient from a low to a higher polarity (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane) is a good strategy.
Q4: How should I load my sample onto the column?
A4: Proper sample loading is essential to obtain sharp bands and good separation. There are two main methods:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent.[8] Then, carefully pipette the solution onto the top of the silica gel bed, ensuring not to disturb the surface.[8]
-
Dry Loading: If your compound has poor solubility in the starting eluent, dry loading is recommended.[8] Dissolve your sample in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation / Overlapping Peaks | 1. Inappropriate mobile phase. 2. Column overloading. 3. Column channeling or poor packing. 4. Incorrect flow rate. | 1. Re-optimize the mobile phase using TLC to achieve a larger ΔRf between your product and impurities. Consider a different solvent system. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Ensure the column is packed uniformly without any cracks or air bubbles. The "slurry method" is often recommended for packing.[9] 4. Adjust the flow rate. A slower flow rate can sometimes improve resolution.[8] |
| Peak Tailing | 1. Secondary interactions with acidic silanol groups on the silica surface. 2. Column overload. 3. Presence of highly polar impurities. | 1. The nitrogen atom in the pyridine ring can interact with acidic silanol groups, causing tailing. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can help to suppress these interactions and improve peak shape. 2. Dilute the sample and inject a smaller amount.[10] 3. Consider a pre-purification step, such as a simple filtration through a small plug of silica, to remove baseline impurities. |
| Compound Not Eluting from the Column | 1. Mobile phase is not polar enough. 2. Compound may be degrading on the silica gel. 3. Compound has very strong interactions with the stationary phase. | 1. Gradually increase the polarity of the mobile phase. If using hexane/ethyl acetate, you can switch to a more polar system like dichloromethane/methanol. 2. Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an extended period before eluting. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[11] 3. If the compound is unexpectedly polar, a reversed-phase chromatography approach might be necessary. |
| Product Elutes Too Quickly (in the Solvent Front) | 1. Mobile phase is too polar. 2. The compound is less polar than anticipated. | 1. Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexane). 2. Confirm the identity and purity of your starting material. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chambers
-
Capillary spotters
-
Crude this compound
-
Various solvent mixtures (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3, 1:1)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen solvent mixture.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for your target compound. The ideal Rf is between 0.2 and 0.4.
Column Chromatography Protocol
Objective: To purify this compound.
Materials:
-
Glass chromatography column
-
Silica gel (40-63 µm)
-
Sand
-
Cotton or glass wool
-
Crude product
-
Optimized mobile phase
-
Collection tubes
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[9]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Example):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude product).
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualizations
Column Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
Data Presentation
Table 1: Solvent Properties for Normal-Phase Chromatography
| Solvent | Relative Polarity[12] | Eluent Strength (ε° on Silica)[13] | Boiling Point (°C) |
| Hexane | 0.1 | 0.01 | 69 |
| Toluene | 2.4 | 0.29 | 111 |
| Dichloromethane | 3.1 | 0.42 | 40 |
| Diethyl Ether | 2.8 | 0.38 | 35 |
| Ethyl Acetate | 4.4 | 0.58 | 77 |
| Acetone | 5.1 | 0.56 | 56 |
| Acetonitrile | 5.8 | 0.65 | 82 |
| 2-Propanol | 3.9 | 0.82 | 82 |
| Methanol | 5.1 | 0.95 | 65 |
References
-
Different Types of Silica Gel Column Chromatography. (n.d.). Sorbead India. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved from [Link]
-
Advantages of Silica Gels for HPLC Packing Applications. (n.d.). AGC Chemicals. Retrieved from [Link]
-
Silica Gel In Chromatography. (2025, October 17). SSE Enterprise. Retrieved from [Link]
-
Silica Gel Column Chromatography. (n.d.). Teledyne Labs. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chrom-Support. Retrieved from [Link]
-
Troubleshooting HPLC Column Issues. (n.d.). CHROMacademy. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]
-
LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Retrieved from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). NIH. Retrieved from [Link]
-
How Do You Improve Separation in Column Chromatography?. (2022, September 15). Chromatography Today. Retrieved from [Link]
-
Solvent Polarity Table. (n.d.). Scribd. Retrieved from [Link]
-
Boc Protection of Aminoglycosides. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]
-
Polarity Index. (n.d.). Burdick & Jackson. Retrieved from [Link]
-
Polarity of Solvents. (n.d.). Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved from [Link]
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Validation & Comparative
Biological activity of "tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate" vs thieno[2,3-c]pyridine analogs
An In-Depth Comparative Guide to the Biological Activity of Furo[2,3-c]pyridine and Thieno[2,3-c]pyridine Scaffolds
Introduction: The Strategic Importance of Privileged Heterocyclic Scaffolds
In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency across a spectrum of biologically active compounds. The furo[2,3-c]pyridine and thieno[2,3-c]pyridine core structures are exemplary members of this class. These fused heterocyclic systems, which differ by the isosteric replacement of a furan oxygen with a thiophene sulfur, provide a rigid and versatile three-dimensional architecture for interacting with diverse biological targets.
This guide offers a detailed, objective comparison of the biological activities associated with tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate and its thieno[2,3-c]pyridine analogs. The substitution of oxygen with sulfur is a classic medicinal chemistry strategy to modulate a compound's electronic properties, lipophilicity, metabolic stability, and hydrogen-bonding capacity. By examining the reported biological data for these two scaffolds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the strategic design of novel therapeutic agents. We will delve into their distinct pharmacological profiles, supported by experimental data, and provide detailed protocols for key biological assays.
Core Structures: A Tale of Two Bioisosteres
The foundational difference between the two scaffolds lies in the five-membered heterocyclic ring fused to the pyridine core.
-
Furo[2,3-c]pyridine: Contains a furan ring, characterized by the presence of an oxygen atom. This scaffold is a key structural element in various bioactive molecules, including potent inhibitors of HIV-1 protease.[1]
-
Thieno[2,3-c]pyridine: Contains a thiophene ring, where a sulfur atom replaces the oxygen. This bioisosteric substitution leads to a distinct electronic and steric profile. Thieno[2,3-c]pyridines are recognized for an exceptionally broad range of pharmacological activities, from anticancer and antimicrobial to anticoagulant effects.[2]
The tert-Butyl 4,7-dihydro...6(5H)-carboxylate moiety serves as a common protecting group and a synthetic handle, allowing for further derivatization while maintaining a core structure that is frequently explored in medicinal chemistry programs.
Comparative Synthesis Strategies
The accessibility of a scaffold is paramount for its exploration in drug discovery. Both furo- and thieno[2,3-c]pyridine cores are accessible through robust synthetic routes.
Synthesis of the Furo[2,3-c]pyridine Core: Key strategies often involve the construction of the furan ring onto a pre-existing pyridine. Palladium-catalyzed reactions are frequently employed for this transformation.[1] An alternative approach involves the cyclization of a functionalized pyridine ring from a furan derivative.[1]
Synthesis of the Thieno[2,3-c]pyridine Core: A widely used method is the Gewald reaction, a multicomponent reaction that efficiently constructs the thiophene ring.[3] Other common strategies include the cyclization of a thiophene ring onto a pyridine derivative or, conversely, forming the pyridine ring from a substituted thiophene precursor.[2]
Caption: High-level overview of common synthetic workflows.
Head-to-Head Comparison of Biological Activities
The substitution of oxygen for sulfur profoundly influences the biological activity profile, steering each scaffold toward different therapeutic applications.
Furo[2,3-c]pyridines: Potent Immunomodulators and Anticancer Agents
Research on furo[2,3-c]pyridine derivatives has revealed a focused yet potent range of activities, particularly in immunology and oncology.
-
Toll-Like Receptor 8 (TLR8) Agonism: Furo[2,3-c]pyridines have been identified as specific and potent agonists of TLR8, a key receptor in the human innate immune system.[4] Activation of TLR8 by these compounds triggers NF-κB signaling. This is particularly noteworthy because they can achieve this adjuvantic activity without inducing the release of proinflammatory cytokines, presenting a unique profile for vaccine development.[4] Structure-activity relationship (SAR) studies have shown that substituents at the C2 position are critical for this TLR8-dependent activity.[4]
-
Anticancer and Antitumor Activity: Derivatives of this scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including melanoma and breast cancer.[4] Certain compounds have shown high selectivity for tumor cells over normal human fibroblasts, with IC50 values below 20 µM.[4]
Thieno[2,3-c]pyridines: A Versatile Scaffold for Diverse Therapeutic Targets
The thieno[2,3-c]pyridine core is a remarkably versatile scaffold, with derivatives showing activity against a wide array of biological targets. This versatility makes it a cornerstone in many medicinal chemistry programs.
-
Kinase Inhibition: This is one of the most prominent activities of the thieno[2,3-c]pyridine class. They form the core structure of numerous kinase inhibitors.[2] For instance, derivatives have been developed as potent inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein critical for the stability of many oncogenic kinases.[5]
-
Broad-Spectrum Anticancer Activity: Thieno[2,3-c]pyridines have been extensively explored for their anticancer potential.[2][5] One study identified a derivative, compound 6i , with potent, broad-spectrum activity against head and neck (HSC3, IC50 = 10.8 µM), breast (T47D, IC50 = 11.7 µM), and colorectal (RKO, IC50 = 12.4 µM) cancer cell lines.[5] The mechanism of action for this compound was found to involve cell cycle arrest at the G2 phase.[5]
-
Diverse Pharmacological Roles: Beyond kinase inhibition, these compounds have been investigated as Forkhead Box M1 (FOXM1) inhibitors, anticoagulants, c-Src inhibitors, and antimicrobial agents.[2][6] Furthermore, some analogs act as hepatic gluconeogenesis inhibitors, showing promise for the treatment of type 2 diabetes.[7]
Summary Data Table
| Scaffold | Biological Target/Activity | Key Findings | Representative Data | Reference |
| Furo[2,3-c]pyridine | TLR8 Agonism | Specific agonist of human TLR8, potential as vaccine adjuvant. | Initiates NF-κB signaling without inducing proinflammatory cytokines. | [4] |
| Anticancer | Cytotoxic against melanoma and breast cancer cell lines. | IC50 values < 20 µM with high selectivity for tumor cells. | [4] | |
| HIV-1 Protease Inhibition | Core structure of potent inhibitors. | Found in the structure of PNU-142721. | [1] | |
| Thieno[2,3-c]pyridine | Kinase Inhibition (Hsp90) | Potent inhibitors of Hsp90. | Leads for anticancer agents. | [5] |
| Broad-Spectrum Anticancer | Activity against multiple cancer cell lines via cell cycle arrest. | Compound 6i : IC50 = 10.8 µM (HSC3), 11.7 µM (T47D). | [5] | |
| FOXM1 Inhibition | Decreased FOXM1 expression in triple-negative breast cancer. | N-Phenylthieno[2,3-b]pyridine-2-carboxamides. | [6] | |
| Anticoagulant | Core skeleton found in anticoagulant drugs. | Established pharmaceutical significance. | [2] | |
| Hepatic Gluconeogenesis Inhibition | Potential treatment for type 2 diabetes. | IC50 = 12.3 µM for lead compound 9d . | [7] |
Experimental Methodologies: A Practical Guide
To ensure the trustworthiness and reproducibility of biological findings, standardized and well-described protocols are essential. Below are detailed methodologies for common assays used to characterize these compounds.
Protocol 1: MTT Assay for General Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HSC3, T47D, RKO) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the cells with the compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a common method for screening kinase inhibitors.
Objective: To determine the potency of a compound in inhibiting a specific kinase (e.g., Hsp90).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase enzyme solution, substrate solution, and ATP solution as per the manufacturer's instructions (e.g., Promega ADP-Glo™ Kinase Assay).
-
Compound Plating: Add serial dilutions of the test compound in kinase buffer to a low-volume 384-well plate.
-
Kinase/Substrate Addition: Add the kinase and substrate mixture to the wells containing the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Analysis: Normalize the data to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition) and calculate IC50 values.
Caption: Key stages of an ADP-Glo™ kinase inhibition assay.
Conclusion and Future Outlook
The comparative analysis of furo[2,3-c]pyridine and thieno[2,3-c]pyridine scaffolds reveals distinct and compelling biological profiles, underscoring the profound impact of bioisosteric replacement in drug design.
-
Furo[2,3-c]pyridines have emerged as highly specialized immunomodulators, with their specific agonism of TLR8 presenting exciting opportunities for the development of novel vaccine adjuvants and immunotherapies. Their focused anticancer activity further solidifies their therapeutic potential.
-
Thieno[2,3-c]pyridines demonstrate remarkable versatility, acting as a "master key" scaffold that can be adapted to inhibit a wide range of targets, most notably kinases involved in oncology. Their broad applicability makes them an invaluable starting point for diverse drug discovery campaigns.
For researchers, the choice between these scaffolds should be guided by the specific therapeutic target. Future research should focus on direct, head-to-head comparisons of structurally analogous pairs to more precisely quantify the effects of the O/S substitution. Expanding the chemical diversity around both cores and advancing the most promising leads into in vivo models will be critical steps toward translating the potential of these privileged scaffolds into new medicines.
References
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Yavuz, S., Dede, G. & Çıkla, B. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect. [Link]
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Al-Suwailem, A. M., Al-Harbi, N. O., El-Gamal, M. I., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. [Link]
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Rojas-Le-Fort, M., Pérez-Sánchez, H., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. Pharmaceuticals. [Link]
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Guo, W., Li, J., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of Chemistry. [Link]
-
Wang, T., Zhang, Y., et al. (2021). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. ResearchGate. [Link]
-
Abadi, S. E. S., Antonetti, D. A., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry. [Link]
-
Smyth, L. A., Tizzard, G. J., et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Molecules. [Link]
-
Ghorab, M. M., Alsaid, M. S., et al. (2020). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. RSC Advances. [Link]
-
Elnaggar, D. H., Mohamed, A. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. [Link]
-
Zhang, L., Liu, C., et al. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Atlantis Press. [Link]
-
Al-Suwailem, A. M., Al-Harbi, N. O., El-Gamal, M. I., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Institutes of Health. [Link]
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Comparative analysis of furo[2,3-c]pyridine and thiazolo[5,4-c]pyridine derivatives
An In-Depth Comparative Analysis for Drug Discovery Professionals: Furo[2,3-c]pyridine and Thiazolo[5,4-c]pyridine Scaffolds
Introduction: Unveiling Two Privileged Heterocyclic Scaffolds
In the landscape of medicinal chemistry, fused heterocyclic systems are considered "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. Among these, the furo[2,3-c]pyridine and thiazolo[5,4-c]pyridine cores have emerged as versatile frameworks for the development of novel therapeutics. While structurally similar—both featuring a five-membered heterocyclic ring fused to a pyridine ring—the replacement of the furan's oxygen with the thiazole's sulfur and nitrogen atoms imparts distinct physicochemical and pharmacological properties.
This guide provides a comprehensive comparative analysis of these two scaffolds, delving into their synthesis, chemical reactivity, structure-activity relationships (SAR), and biological applications. By presenting objective experimental data and procedural insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and optimize these cores for their specific therapeutic targets.
Part 1: Structural and Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental differences between the furo[2,3-c]pyridine and thiazolo[5,4-c]pyridine scaffolds originate from the nature of their constituent heteroatoms. The oxygen in the furan ring is more electronegative than the sulfur in the thiazole ring, influencing the electron distribution, aromaticity, and reactivity of the entire fused system.
Caption: Core structures of Furo[2,3-c]pyridine and Thiazolo[5,4-c]pyridine.
The furan ring in furo[2,3-c]pyridine is considered π-excessive, making it more susceptible to electrophilic substitution reactions, typically at the α-position of the furan ring.[1] Conversely, the thiazole ring in thiazolo[5,4-c]pyridine is less electron-rich, which can alter its interaction with biological targets and provide different vectors for chemical modification.
| Property | Furo[2,3-c]pyridine | Thiazolo[5,4-c]pyridine | Rationale & Implication |
| Molecular Formula | C₇H₅NO[2] | C₆H₄N₂S[3] | The presence of an additional nitrogen atom in the thiazole ring significantly alters the scaffold's hydrogen bonding potential. |
| Molecular Weight | 119.12 g/mol [4] | 136.17 g/mol [5] | A modest increase in mass for the thiazole core. |
| pKa (Predicted) | N/A | 1.78 ± 0.40[6] | The thiazole nitrogen is weakly basic, influencing solubility and potential salt formation. |
| Reactivity | More reactive to electrophilic substitution.[1] | Generally less reactive to electrophilic substitution. | The electron-rich furan ring is more easily attacked by electrophiles, offering distinct synthetic handles compared to the thiazole core. |
| Key Interactions | Oxygen acts as a hydrogen bond acceptor.[1] | Nitrogen and sulfur atoms provide unique hydrogen bonding and hydrophobic interaction possibilities. | These differences are crucial for designing specific interactions within a protein's active site, such as a kinase hinge region. |
Part 2: Comparative Synthesis Strategies
The accessibility of a scaffold is paramount for its exploration in drug discovery. Both furo[2,3-c]pyridines and thiazolo[5,4-c]pyridines can be constructed through several synthetic routes, each with its own advantages in terms of efficiency and substituent diversity.
Synthesis of Furo[2,3-c]pyridine Derivatives
A notable and efficient method for generating this scaffold is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. When pyridoxal is used as the aldehyde component with an amine and an isonitrile, it uniquely yields the furo[2,3-c]pyridine core instead of the expected imidazo[1,2-a]pyridine.[7] This approach allows for rapid library synthesis by varying the amine and isonitrile components. Other established routes include the intramolecular cyclization of functionalized furan derivatives.[8][9]
Caption: Multicomponent reaction strategy for Furo[2,3-c]pyridine synthesis.
Synthesis of Thiazolo[5,4-c]pyridine Derivatives
A highly effective method for synthesizing the thiazolo[5,4-c]pyridine core involves a one-step reaction between an appropriately substituted chloronitropyridine and a thioamide or thiourea.[10] This convergent approach is advantageous for creating a wide range of derivatives, particularly those substituted at the 2-position of the thiazole ring. This position is often a key vector for modifying biological activity.
Caption: One-step synthesis of Thiazolo[5,4-c]pyridine derivatives.
Part 3: Comparative Biological Activities and SAR
While both scaffolds are prevalent in modern drug discovery, they exhibit distinct and sometimes overlapping biological activity profiles. The choice between them often depends on the specific therapeutic target and the desired mechanism of action.
Kinase Inhibition: A Shared Strength
Both frameworks have proven to be exceptional "hinge-binding" motifs for protein kinase inhibitors.[11][12] The pyridine nitrogen is often crucial for forming a key hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
-
Furo[2,3-c]pyridine and Isomers: Derivatives of the parent furopyridine scaffold have demonstrated potent inhibition of several key kinases. For instance, a related furo[2,3-b]pyridine derivative was identified as an active inhibitor of Cyclin-dependent kinase 2 (CDK2) with an IC₅₀ value of 0.93 µM.[1][13] The furo[3,2-b]pyridine isomer is considered a privileged scaffold for developing highly selective inhibitors of cdc-like kinases (CLKs) and has also been explored for targeting the PI3K/Akt/mTOR pathway.[14][15][16] The furan oxygen can serve as an additional hydrogen bond acceptor, influencing selectivity.[1]
-
Thiazolo[5,4-c]pyridine and Isomers: This scaffold is a cornerstone of many potent kinase inhibitors. A novel tricyclic system based on thiazolo[5',4':4,5]pyrano[2,3-c]pyridine was developed into a potent and selective PI3Kα inhibitor.[17] Furthermore, derivatives of the isomeric thiazolo[5,4-b]pyridine scaffold have shown nanomolar inhibitory activity against PI3Kα (IC₅₀ = 3.4 nM) and have been successfully developed as c-KIT inhibitors capable of overcoming imatinib resistance in gastrointestinal stromal tumors (GIST).[18][19] The thiazole ring provides a different steric and electronic profile compared to the furan ring, allowing for the exploitation of different sub-pockets within the kinase active site.
| Derivative Class | Target Kinase | Reported Potency (IC₅₀) | Reference |
| Furo[2,3-b]pyridine | CDK2 | 0.93 µM | [1][13] |
| Thiazolo[5,4-b]pyridine | PI3Kα | 3.4 nM | [19] |
| Thiazolo[5,4-b]pyridine | c-KIT (V560G/D816V) | 4.77 µM | [18] |
Immunomodulation vs. Antimicrobial Activity: A Key Divergence
A significant point of differentiation lies in their activities related to the immune system and infectious diseases.
-
Furo[2,3-c]pyridines as TLR8 Agonists: This scaffold is a known and specific agonist of Toll-like receptor 8 (TLR8), a key receptor in the human innate immune system.[1] Activation of TLR8 by these derivatives initiates NF-κB signaling.[7][20] Crucially, certain derivatives exhibit strong adjuvantic activity in immunization studies without inducing a broad pro-inflammatory cytokine response, making them a highly attractive chemotype for modern vaccine development.[20][21] The structure-activity relationship is distinct, with substituents at the C2 position playing a critical role in TLR8 activity.[1][20]
-
Thiazolo[5,4-c]pyridines as Antimicrobial Agents: The thiazole ring is a common feature in many antimicrobial drugs. Consequently, thiazolo[5,4-c]pyridine derivatives have been investigated and found to possess significant antibacterial and antifungal properties.[22][23][24] This activity is often attributed to the inhibition of essential microbial enzymes. This strong, direct antimicrobial profile is less commonly reported for the furo[2,3-c]pyridine scaffold.
Part 4: Experimental Protocols & Workflows
To translate scaffold potential into tangible leads, robust and validated experimental protocols are essential. The following are standardized, step-by-step methodologies for assessing the primary biological activities discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα Example)
This protocol is designed to determine the concentration at which a test compound inhibits 50% of the kinase activity (IC₅₀).
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Prepare serial dilutions of the test compound (furo- or thiazolo-pyridine derivative) in DMSO, then dilute further into the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the PI3Kα enzyme and the lipid substrate (e.g., PIP₂).
-
Compound Addition: Add the diluted test compounds to the wells. Include a positive control (known PI3K inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP at a concentration near its Km value.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of product (e.g., PIP₃) formed. This is often done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), where the amount of ADP produced is correlated with enzyme activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity
This protocol assesses the effect of a compound on the metabolic activity of cancer cell lines, serving as an indicator of cytotoxicity or anti-proliferative effects.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability versus compound concentration to determine the GI₅₀ value (concentration for 50% growth inhibition).[25]
Caption: A typical workflow for the biological evaluation of novel derivatives.
Conclusion and Future Perspectives
The furo[2,3-c]pyridine and thiazolo[5,4-c]pyridine scaffolds, while structurally related, offer distinct advantages for drug discovery.
-
Furo[2,3-c]pyridine is a compelling scaffold for developing novel immunomodulators , particularly vaccine adjuvants, due to its specific TLR8 agonist activity. Its utility as a kinase inhibitor core is also well-established, providing a dual-pronged therapeutic potential.
-
Thiazolo[5,4-c]pyridine stands out as a robust framework for potent and selective kinase inhibitors , with proven success in oncology. Its inherent potential for antimicrobial activity provides an additional avenue for therapeutic development against infectious diseases.
The choice between these scaffolds should be guided by the therapeutic target and desired biological mechanism. Future research should focus on leveraging the unique synthetic accessibilities of each core to expand chemical diversity, exploring structure-activity relationships for novel targets, and advancing the most promising leads into in vivo efficacy and safety studies. The continued exploration of these privileged structures holds significant promise for the future of targeted therapeutics.
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Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Ghoneim, A., et al. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds. Available at: [Link]
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Al-Salahi, R., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. Available at: [Link]
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Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]
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El-Naggar, M., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances. Available at: [Link]
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PubMed. (2022). A novel furo[3,2- c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria. Available at: [Link]
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Nemec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. Available at: [Link]
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PubMed. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate Derivatives
Introduction: The Therapeutic Potential of the Furo[2,3-c]pyridine Scaffold
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities.[1] Derivatives of this core structure have demonstrated significant promise, particularly as potent anticancer agents.[1] Emerging research suggests that the therapeutic efficacy of these compounds stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel derivatives of "tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate". While the precise MoA for any new derivative must be determined empirically, existing literature on related furopyridine and furopyrimidine compounds points toward several probable targets. These include key enzymes within the PI3K/Akt/mTOR pathway and the cell cycle regulatory machinery, specifically Cyclin-Dependent Kinases (CDKs), as well as components of the cytoskeleton like tubulin.[1][2][3]
This document will not only outline a logical workflow for MoA validation but also provide detailed, step-by-step protocols for essential experiments and objective comparisons with established inhibitors.
Part 1: A Systematic Workflow for MoA Validation
A hierarchical approach is crucial for efficiently and accurately determining the MoA of a novel compound. This workflow begins with broad, cell-based (phenotypic) assays to confirm biological activity and narrows down to specific molecular target engagement and pathway modulation.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
These cell-free assays directly measure the ability of the compound to inhibit the enzymatic activity of purified kinases.
-
Comparative Compounds:
-
Experimental Protocol: ADP-Glo™ Kinase Assay (for PI3K or Akt)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human PI3Kα or Akt1), the specific substrate (e.g., PIP₂ for PI3K, a synthetic peptide for Akt), and the kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the furo[2,3-c]pyridine derivative, Wortmannin (for PI3K), or a known Akt inhibitor, and a vehicle control.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce light. Measure the luminescence signal with a plate reader.
-
Data Analysis: A lower luminescence signal corresponds to higher kinase inhibition. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Hypothesis 2: Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are critical for cell cycle progression, and their dysregulation is a common feature in cancer. Furo[2,3-b]pyridine derivatives have been identified as inhibitors of CDK2. [6]
Caption: Role of CDK2 in cell cycle progression and points of inhibition.
-
Comparative Compounds:
-
Experimental Protocol: Radiometric [³²P]-ATP Kinase Assay
This classic assay measures the transfer of a radioactive phosphate group from [γ-³²P]ATP to a substrate.
-
Reaction Setup: On ice, combine recombinant active CDK2/Cyclin A2 enzyme, a substrate (e.g., Histone H1), and kinase assay buffer in microcentrifuge tubes. [9][10] 2. Inhibitor Addition: Add serial dilutions of the furo[2,3-c]pyridine derivative, Roscovitine, and a vehicle control.
-
Initiate Reaction: Add the [γ-³²P]-ATP assay cocktail to start the reaction. [10]Incubate in a 30°C water bath for 15-20 minutes. [9] 4. Terminate Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. [9] 5. Washing: Wash the P81 paper strips multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]-ATP. [9] 6. Data Acquisition: Measure the radioactivity incorporated into the substrate on the P81 paper using a scintillation counter.
-
Data Analysis: Higher radioactivity corresponds to higher kinase activity. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
-
Hypothesis 3: Disruption of Tubulin Polymerization
Microtubules are dynamic polymers essential for forming the mitotic spindle. Some anticancer agents work by disrupting microtubule dynamics, either by inhibiting polymerization (like vinca alkaloids) or by preventing depolymerization (like taxanes). [11]
-
Comparative Compounds:
-
Paclitaxel (Taxol): A microtubule-stabilizing agent that promotes the assembly of tubulin into stable microtubules and prevents depolymerization. [1][3][12]It serves as a control for a stabilizing effect.
-
Colchicine/Nocodazole: Tubulin polymerization inhibitors that bind to tubulin subunits and prevent their assembly into microtubules. They serve as controls for a destabilizing effect.
-
This assay measures the light scattered by microtubules as they form from tubulin dimers in solution. An increase in turbidity is proportional to the mass of the microtubule polymer. [11]
-
Preparation: Reconstitute purified tubulin protein in a general tubulin buffer on ice. In a 96-well plate, add serial dilutions of the test derivative, paclitaxel (stabilizing control), nocodazole (destabilizing control), and a vehicle control.
-
Initiation of Polymerization: To initiate the reaction, add a cold solution of tubulin and GTP to each well. [11]3. Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes. [11]4. Data Analysis: Plot absorbance versus time.
-
Expected Outcome for Inhibitor: A decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Expected Outcome for Stabilizer (Paclitaxel): An increase in the rate and extent of the absorbance increase.
-
Part 4: Cellular Assays - Confirming the MoA in a Biological Context
After identifying a primary molecular target in vitro, it is essential to confirm that the compound engages this target in a cellular environment and produces the expected downstream biological effects.
Western Blotting for Pathway Modulation
Western blotting allows for the quantification of changes in protein expression and, crucially, their phosphorylation status, which indicates the activation state of a signaling pathway. [13]
-
Application: If the furo[2,3-c]pyridine derivative inhibits PI3K or Akt in biochemical assays, we would expect to see a decrease in the phosphorylation of Akt (at Ser473 and Thr308) and its downstream targets (e.g., GSK-3β) in cells treated with the compound.
-
Experimental Protocol: Western Blot for p-Akt
-
Cell Treatment and Lysis: Treat cancer cells with the test derivative at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀) for a defined period. As a positive control, treat cells with a known PI3K/Akt inhibitor like Wortmannin. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. [13] 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading. [13] 3. SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. [13]Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., rabbit anti-p-Akt (Ser473)).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. [13]Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. [13] 6. Analysis and Normalization: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH). Quantify the band intensities using densitometry software. A decrease in the ratio of p-Akt to total Akt would confirm pathway inhibition.
-
Cell Cycle Analysis
If the compound is hypothesized to be a CDK inhibitor, it should induce cell cycle arrest at a specific phase. This can be quantified using flow cytometry.
-
Application: Inhibition of CDK2 is expected to cause arrest at the G1/S transition. [7]* Experimental Protocol: Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the test derivative and a known CDK inhibitor (e.g., Roscovitine) for 24 hours.
-
Harvest and Fix: Harvest the cells (including floating cells) and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The fluorescence intensity of PI is directly proportional to the amount of DNA. Analyze the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would support a CDK2 inhibition mechanism.
-
Conclusion
Validating the mechanism of action of a novel "this compound" derivative requires a multi-faceted and logical experimental approach. By progressing from broad phenotypic screening to specific biochemical and cellular assays, researchers can build a robust body of evidence to pinpoint the compound's molecular target and its impact on cellular signaling. The comparative use of well-characterized inhibitors like Wortmannin, Roscovitine, and Paclitaxel is critical for validating the results and placing the activity of the novel derivative into the broader context of cancer therapeutics. This systematic approach not only ensures scientific integrity but also accelerates the journey of a promising chemical scaffold from the laboratory bench to potential clinical applications.
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Al-Ostath, A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Retrieved from [Link]
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Singh, H., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine. Retrieved from [Link]
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Przystal, J. M., et al. (2016). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. Springer Protocols. Retrieved from [Link]
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Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]
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Bettayeb, K., et al. (2014). CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells. Genes & Cancer. Retrieved from [Link]
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PNAS. (2007). Insights into the mechanism of microtubule stabilization by Taxol. Retrieved from [Link]
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MacIver, N. J., et al. (2011). The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD. PLoS One. Retrieved from [Link]
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ResearchGate. (n.d.). CDKs inhibited by roscovitine | Download Table. Retrieved from [Link]
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NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]
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BPS Bioscience. (n.d.). Data Sheet - CDK2 Assay Kit. Retrieved from [Link]
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NIH. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
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NIH. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]
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The Furopyridine Scaffold: A Rising Contender in Oncology? A Comparative Guide to Cellular Efficacy
For researchers, scientists, and drug development professionals navigating the complex landscape of oncology drug discovery, the identification of novel heterocyclic scaffolds with potent and selective anticancer activity is a paramount objective. Among the myriad of structures under investigation, the furopyridine core has emerged as a promising framework for the development of targeted therapeutics. While the specific efficacy of individual derivatives such as tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate is not yet extensively documented in publicly available literature, a broader examination of the furopyridine class reveals a compelling narrative of anticancer potential, particularly through the modulation of key cellular signaling pathways.
This guide provides an in-depth, objective comparison of the cellular efficacy of furopyridine derivatives against other relevant heterocyclic scaffolds. Grounded in published experimental data, we will explore the nuances of their mechanism of action, compare their potency in various cancer cell lines, and provide detailed protocols for the key assays used to evaluate these promising compounds.
The Furopyridine Core: A Scaffold of Interest in Kinase Inhibition
The furopyridine scaffold, a fusion of furan and pyridine rings, represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Its structural similarity to purines and other biologically active nitrogen-containing ring systems makes it an attractive starting point for the design of kinase inhibitors.[1] Kinases are critical regulators of a multitude of cellular processes, and their dysregulation is a well-established hallmark of cancer.[2] Consequently, the development of small molecules that can selectively inhibit specific kinases is a cornerstone of modern cancer therapy.[3]
Several isomers of the furopyridine scaffold exist, including furo[2,3-c]pyridine, furo[3,2-c]pyridine, and furo[2,3-b]pyridine, each with a unique spatial arrangement of atoms that can influence its binding affinity and selectivity for different kinase targets.[4]
Comparative Efficacy in Cellular Models: Furopyridines vs. Alternative Scaffolds
To contextualize the potential of the furopyridine scaffold, it is essential to compare its cellular efficacy against that of other well-established and emerging heterocyclic compounds in oncology research. This section will delve into the experimental data, presenting a comparative analysis of their performance in various cancer cell lines.
Data Presentation: A Head-to-Head Look at Cytotoxicity
The following tables summarize the in vitro anticancer activities of various furopyridine derivatives and comparator compounds. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values represent the concentration of a compound required to inhibit cell growth by 50% and are a key metric for assessing potency.[5]
Table 1: In Vitro Anticancer Activity of Furopyridine Derivatives
| Compound ID | Furopyridine Scaffold | Cancer Cell Line | Cell Line Origin | IC₅₀/GI₅₀ (µM) | Reference |
| 14 | Furo[2,3-b]pyridine | HCT-116 | Colorectal Carcinoma | 31.3 - 49.0 | [4] |
| MCF-7 | Breast Cancer | 19.3 - 55.5 | [4] | ||
| HepG2 | Liver Cancer | 22.7 - 44.8 | [4] | ||
| A549 | Lung Cancer | 36.8 - 70.7 | [4] | ||
| 17d | Furo[2,3-b]pyridine | MDA-MB-435 | Melanoma | 0.023 | |
| MDA-MB-468 | Breast Cancer | 0.046 | |||
| Furopyridine 7 | Furopyridine | HepG2 | Liver Cancer | 22.7 |
Table 2: In Vitro Anticancer Activity of Alternative Heterocyclic Scaffolds
| Compound Class/ID | Heterocyclic Scaffold | Cancer Cell Line | Cell Line Origin | IC₅₀/GI₅₀ (µM) | Reference |
| Thienopyrimidine 3b | Thienopyrimidine | MCF-7 | Breast Cancer | 9.74 | [6] |
| Pyrrolopyrimidine 10a | Pyrrolopyrimidine | PC3 | Prostate Cancer | 0.19 | [7] |
| Pyrrolopyrimidine 10b | Pyrrolopyrimidine | MCF-7 | Breast Cancer | 1.66 | [7] |
| Pyrrolopyrimidine 9e | Pyrrolopyrimidine | A549 | Lung Cancer | 4.55 | [7] |
| Indolyl-thiazolyl-pyrrolopyridine 3d | Pyrrolopyridine | Various | - | 0.03 - 13.0 | [8] |
Table 3: In Vitro Activity of Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) | Reference |
| Doxorubicin | MCF-7 | Breast Cancer | 0.4 - 2.5 | [9][10] |
| HCT-116 | Colorectal Carcinoma | 1.9 | [11] | |
| A549 | Lung Cancer | 0.4 - 0.61 | [12][13] | |
| Cisplatin | A549 | Lung Cancer | 4.97 - 17.8 | [14][15][16] |
From the data presented, it is evident that certain furopyridine derivatives, such as compound 17d , exhibit potent anticancer activity in the nanomolar range, comparable to or even exceeding the potency of some standard chemotherapeutic agents in specific cell lines. However, the efficacy can vary significantly depending on the specific chemical substitutions on the furopyridine core and the cancer cell line being tested.
When compared to other heterocyclic scaffolds, the furopyridine framework demonstrates competitive activity. For instance, while some pyrrolopyrimidine derivatives show remarkable potency, particularly against prostate cancer cells,[7] the broad-spectrum, high potency of certain furopyridines underscores their therapeutic potential.
Unraveling the Mechanism: Targeting Key Oncogenic Pathways
The anticancer effects of furopyridine derivatives are often attributed to their ability to inhibit key signaling pathways that are frequently dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and patient selection in future clinical applications.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Survival
The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[17] Its aberrant activation is a common feature in a wide range of human cancers. Several studies have suggested that furopyridine and related heterocyclic compounds can exert their anticancer effects by inhibiting key kinases within this pathway, such as PI3K and Akt.[14] Inhibition of this pathway ultimately leads to a decrease in cancer cell proliferation and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by furopyridine derivatives.
Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle.[2] The uncontrolled proliferation of cancer cells is often linked to the dysregulation of CDK activity. Certain furopyridine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[4][16] By inhibiting CDK2, these compounds can induce cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.
Caption: A typical experimental workflow for the discovery and characterization of novel anticancer agents.
Conclusion and Future Directions
The furopyridine scaffold represents a versatile and valuable platform for the development of novel anticancer agents. The data collated in this guide demonstrate that furopyridine derivatives can exhibit potent and selective cytotoxicity against a range of cancer cell lines, with activities often in the nanomolar range. Their mechanism of action, frequently involving the inhibition of key oncogenic signaling pathways such as the PI3K/Akt/mTOR and CDK pathways, positions them as promising candidates for targeted cancer therapy.
While the direct cellular efficacy of this compound remains to be elucidated, the broader family of furopyridines showcases significant potential. Future research should focus on a systematic exploration of the structure-activity relationships within this class to optimize potency and selectivity. Furthermore, head-to-head comparative studies against other emerging heterocyclic scaffolds in a wider panel of cancer models will be crucial to fully define their therapeutic window and potential clinical applications. The detailed experimental protocols provided herein offer a robust framework for such future investigations, ensuring the generation of high-quality, comparable data that will be vital for advancing the most promising furopyridine-based compounds towards clinical development.
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Structure-activity relationship (SAR) studies of "tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate" analogs
A Deep Dive into the Structure-Activity Relationship of a Privileged Scaffold
In the relentless pursuit of novel therapeutics, particularly in oncology, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of modern drug discovery. The furo[2,3-c]pyridine core has emerged as one such scaffold, demonstrating significant potential in the development of kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate framework, offering insights for researchers, medicinal chemists, and drug development professionals. While direct and extensive SAR studies on this specific scaffold are emerging, we will draw upon comparative data from closely related furopyridine isomers to elucidate key structural determinants for potent and selective kinase inhibition.
The Furo[2,3-c]pyridine Scaffold: A Versatile Entry Point for Kinase Inhibition
The furo[2,3-c]pyridine ring system, a fusion of a furan and a pyridine ring, presents a unique three-dimensional architecture that is amenable to strategic chemical modifications. This structural versatility allows for the fine-tuning of electronic and steric properties, which is paramount for achieving high-affinity binding to the ATP-binding site of various kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The furo[2,3-c]pyridine scaffold serves as an excellent starting point for designing inhibitors that can target key kinases involved in cell signaling pathways crucial for tumor growth and survival, such as Cyclin-Dependent Kinases (CDKs), Akt (Protein Kinase B), and Raf kinases.[1]
Comparative Analysis of Furo[2,3-c]pyridine Analogs: Unraveling the SAR
The potency and selectivity of furo[2,3-c]pyridine-based kinase inhibitors are intricately linked to the nature and position of substituents on the heterocyclic core. By analyzing analogs with systematic structural modifications, we can deduce critical SAR trends.
Substitutions on the Furan Ring
The furan moiety of the furo[2,3-c]pyridine scaffold offers key points for modification that can significantly impact biological activity.
-
Position 2 Substituents: This position appears to be critical for interaction with the target kinase. Studies on related furopyridine isomers have shown that the introduction of aryl or heteroaryl groups at the analogous position can lead to potent inhibition. For instance, in a series of furo[2,3-b]pyridine derivatives, a thiophen-2-yl group at the 4-position (analogous to C2 in the furo[2,3-c]pyridine system) was found in one of the most active CDK2 inhibitors.[2] This suggests that bulky, electron-rich substituents at this position can form favorable interactions within the kinase active site.
-
Position 3 Substituents: Modifications at this position can influence the overall electronic properties of the ring system and provide additional interaction points. The introduction of an amino group, for example, can act as a hydrogen bond donor, potentially enhancing binding affinity. The presence of an amino group at the 3-position of a furo[2,3-b]pyridine core was a common feature in a series of potent CDK2 inhibitors.[2]
Modifications of the Pyridine Ring
The pyridine nitrogen and the surrounding carbon atoms provide opportunities for modifications that can modulate solubility, cell permeability, and target selectivity.
-
The tert-Butyl Carbamate Group: The this compound scaffold features a tert-butoxycarbonyl (Boc) protecting group on the pyridine nitrogen. While often used as an intermediate in synthesis, this group itself can influence the biological profile of the molecule.[3] Its lipophilicity can enhance membrane permeability. In the context of a final drug candidate, this group is often replaced with other functionalities to optimize pharmacokinetic and pharmacodynamic properties.
-
Substituents on the Dihydropyridine Ring: The saturation in the 4,5,6,7-tetrahydro portion of the pyridine ring allows for the introduction of substituents with defined stereochemistry. These substituents can project into solvent-exposed regions or interact with specific sub-pockets of the kinase active site, thereby influencing selectivity.
Performance Data of Representative Furopyridine Analogs
To illustrate the impact of structural modifications on kinase inhibitory activity, the following table summarizes the performance of selected furopyridine derivatives against CDK2. While not direct analogs of this compound, they share the core furopyridine scaffold and provide valuable insights into potential SAR.
| Compound ID | Scaffold | Key Substituents | Target Kinase | IC50 (µM) | Reference |
| 1 | Furo[2,3-b]pyridine | 6-(naphthalen-2-yl), 4-(thiophen-2-yl), 3-amino, 2-ethoxycarbonyl | CDK2/cyclin A2 | 0.93 | [2] |
| Roscovitine | Purine (Reference) | - | CDK2/cyclin A2 | 0.394 | [2] |
This table is a representation of data from related scaffolds to infer potential SAR trends for furo[2,3-c]pyridine analogs.
The data suggests that the furo[2,3-b]pyridine scaffold can accommodate bulky aromatic substituents, leading to potent CDK2 inhibition.[2] This provides a strong rationale for exploring similar substitutions on the furo[2,3-c]pyridine core.
Experimental Protocols
The synthesis of the furo[2,3-c]pyridine core and the subsequent evaluation of its analogs as kinase inhibitors involve a series of well-established chemical and biological procedures.
General Synthesis of the Dihydrofuro[2,3-c]pyridine Core
A common synthetic route to the 4,7-dihydrofuro[2,3-c]pyridine scaffold involves a multi-step sequence starting from a suitably substituted piperidone.
Step 1: Synthesis of a Piperidone Precursor A protected piperidone, such as 1-(tert-butoxycarbonyl)piperidin-4-one, serves as a common starting material.
Step 2: Introduction of the Furan Ring Precursor This can be achieved through various methods, such as a reaction with an appropriate nucleophile to introduce a two-carbon unit that can later be cyclized to form the furan ring.
Step 3: Cyclization to Form the Furan Ring Intramolecular cyclization under acidic or basic conditions, or through metal-catalyzed cross-coupling reactions, can be employed to construct the fused furan ring.
Step 4: Aromatization or Further Functionalization Depending on the desired final product, the dihydropyridine ring can be aromatized, or further functionalization can be carried out on the furan or pyridine rings.
In Vitro Kinase Inhibition Assay (Example: CDK2/cyclin A2)
The following is a generalized protocol for assessing the inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a histone H1-derived peptide)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of a 384-well plate. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.
-
Add the CDK2/cyclin A2 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate a representative kinase signaling pathway and a typical experimental workflow for identifying and characterizing kinase inhibitors.
Caption: A simplified signaling pathway illustrating kinase-mediated cell proliferation and the point of intervention for a furo[2,3-c]pyridine-based kinase inhibitor.
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A Comparative Guide to the Synthesis of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and serves as a crucial building block in medicinal chemistry. Its rigid, bicyclic structure provides a valuable framework for the development of novel therapeutics. The N-tert-butoxycarbonyl (Boc) protected derivative, tert-butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate, is a particularly important intermediate, allowing for further functionalization of the heterocyclic core. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for researchers in drug discovery and development.
Route 1: Modified Chang and Tai Synthesis via Selenocyclization
This route is an adaptation of the elegant synthesis of the parent furo[2,3-c]pyridine core developed by Chang and Tai.[1][2] By starting with the commercially available tert-butyl 4-oxopiperidine-1-carboxylate, this approach offers a reliable pathway to the desired product.
Synthetic Strategy and Experimental Protocol
The overall strategy involves the introduction of a vinyl acetate functionality, which then undergoes an intramolecular cyclization facilitated by an electrophilic selenium reagent. Subsequent oxidative elimination and reduction afford the target dihydrofuro[2,3-c]pyridine.
Step 1: Wittig Olefination
The synthesis commences with a Wittig reaction on tert-butyl 4-oxopiperidine-1-carboxylate to introduce an ethyl ester-bearing exocyclic double bond.
-
Protocol: To a solution of (carbethoxymethylene)triphenylphosphorane in a suitable solvent such as toluene, tert-butyl 4-oxopiperidine-1-carboxylate is added. The reaction mixture is heated to reflux to drive the reaction to completion.
Step 2: Isomerization and Hydrolysis
The resulting α,β-unsaturated ester is then isomerized to the β,γ-unsaturated isomer, followed by hydrolysis to the corresponding carboxylic acid.
-
Protocol: The α,β-unsaturated ester is treated with a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), to facilitate the deconjugation. The resulting β,γ-unsaturated ester is then saponified using an aqueous base like sodium hydroxide, followed by acidic workup to yield the carboxylic acid.
Step 3: Phenylselenoetherification
The key furan ring-forming step is an intramolecular cyclization induced by an electrophilic selenium species.
-
Protocol: The unsaturated carboxylic acid is treated with phenylselenyl chloride (PhSeCl) in an aprotic solvent like dichloromethane at room temperature. This results in the formation of a selenolactone intermediate.
Step 4: Oxidative Elimination
The selenium moiety is removed via an oxidative elimination process to generate an unsaturated lactone.
-
Protocol: The selenolactone is oxidized with an oxidizing agent such as hydrogen peroxide or sodium periodate. This leads to the formation of a selenoxide which undergoes syn-elimination to yield the α,β-unsaturated lactone.
Step 5: Reduction to the Dihydrofuran
The final step involves the reduction of the unsaturated lactone to the desired dihydrofuran ring.
-
Protocol: The α,β-unsaturated lactone is reduced using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature. This chemoselectively reduces the lactone to the corresponding lactol, which exists in equilibrium with the open-chain hydroxy aldehyde, and ultimately cyclizes to the more stable dihydrofuran product upon acidic workup.
Caption: Synthetic scheme for Route 1.
Route 2: A Proposed Route via α-Functionalization and Intramolecular Cyclization
This proposed route offers an alternative strategy that relies on the initial functionalization of the piperidone ring at the α-position, followed by the introduction of a two-carbon unit and subsequent intramolecular cyclization. While this specific sequence for the target molecule is not explicitly documented in a single source, each step is based on well-established and reliable organic transformations.
Synthetic Strategy and Experimental Protocol
The core idea is to build the furan ring by first installing a side chain at the 3-position of the piperidone ring, which can then be cyclized.
Step 1: α-Bromination of N-Boc-4-piperidone
The synthesis begins with the selective bromination at the α-position of the ketone.
-
Protocol: tert-Butyl 4-oxopiperidine-1-carboxylate can be brominated using reagents like copper(II) bromide or N-bromosuccinimide (NBS) in the presence of an acid catalyst.
Step 2: Introduction of a Two-Carbon Unit
The α-bromo ketone is then subjected to a nucleophilic substitution to introduce a two-carbon unit that will ultimately form the furan ring. A Reformatsky-type reaction or reaction with the enolate of an acetate equivalent would be suitable.
-
Protocol: The α-bromo ketone is reacted with ethyl bromoacetate and activated zinc (Reformatsky conditions) to yield a β-hydroxy ester.
Step 3: Dehydration and Furan Formation
The resulting β-hydroxy ester can be dehydrated to form an unsaturated ester, which can then be cyclized, or more directly, the hydroxy group can be converted to a leaving group to facilitate intramolecular cyclization. A more direct approach would be an acid-catalyzed cyclization and dehydration.
-
Protocol: The β-hydroxy ester is treated with a dehydrating agent such as p-toluenesulfonic acid (PTSA) or sulfuric acid in a suitable solvent with heating. This will promote dehydration to the α,β-unsaturated ester, which can then undergo an intramolecular Michael addition of the enol/enolate onto the ester, followed by elimination to form the furan ring. A more direct conversion to the furan might be achieved under harsher acidic conditions.
Step 4: Reduction of the Furan to Dihydrofuran
The resulting furo[2,3-c]pyridine-2-carboxylate would then be reduced to the target dihydrofuran.
-
Protocol: The ester group on the furan ring can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4). Subsequent catalytic hydrogenation (e.g., H2, Pd/C) would selectively reduce the double bond of the furan ring to afford the dihydrofuran.
Caption: Proposed synthetic scheme for Route 2.
Comparative Analysis
| Feature | Route 1: Modified Chang and Tai | Route 2: Proposed α-Functionalization |
| Starting Material | tert-Butyl 4-oxopiperidine-1-carboxylate | tert-Butyl 4-oxopiperidine-1-carboxylate |
| Key Ring-Forming Step | Intramolecular Phenylselenoetherification | Intramolecular Cyclization/Dehydration |
| Number of Steps | 5 | 4 |
| Reagents & Conditions | Uses selenium reagents (potentially toxic), DIBAL-H (pyrophoric). | Uses zinc, strong acids, and hydrides. |
| Potential Challenges | Handling of selenium compounds, control of olefination and isomerization. | Control of α-bromination regioselectivity, potential for side reactions during cyclization. |
| Overall Yield | Likely moderate to good, based on the parent synthesis. | Potentially variable, dependent on the efficiency of the cyclization step. |
| Scalability | The use of selenium might pose challenges for large-scale synthesis. | Generally uses more common and scalable reagents. |
| Novelty & Precedence | Based on a well-documented synthesis of the core scaffold.[1][2] | A convergent and logical, though not explicitly documented, sequence. |
Conclusion
Both synthetic routes presented offer viable pathways to the valuable intermediate, this compound.
Route 1 stands out due to its foundation in a previously reported synthesis of the core structure, providing a higher degree of confidence in its feasibility. However, the use of selenium reagents may be a drawback for some applications, particularly on a larger scale, due to toxicity and disposal considerations.
Route 2 presents a more classical approach to furan ring synthesis and avoids the use of selenium. While the overall sequence is logical, it would require optimization, particularly for the key cyclization and dehydration step, to ensure good yields and minimize potential side products. Its reliance on more common and less toxic reagents could make it more amenable to scale-up.
The choice between these two routes will ultimately depend on the specific needs and capabilities of the research team, including scale, available reagents, and tolerance for potentially hazardous materials. Both strategies highlight the versatility of chemical synthesis in accessing complex and valuable heterocyclic scaffolds for drug discovery.
References
- Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889.
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In-Silico Modeling and Docking of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate: A Comparative Guide for Hsp90 Inhibition
This guide provides a comprehensive, in-depth technical comparison of the in-silico modeling and molecular docking performance of "tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate," a novel compound with a furo[2,3-c]pyridine core. Given the limited public data on this molecule, we have selected a scientifically plausible and highly relevant biological target, Heat Shock Protein 90 (Hsp90), based on established inhibitory activities of structurally similar thieno[2,3-c]pyridine scaffolds.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol for molecular docking using AutoDock Vina, a widely used and validated open-source docking program.[3][4] We will compare the docking performance of our topic molecule against a known co-crystallized inhibitor and a structurally related thieno[2,3-c]pyridine derivative to contextualize its potential as an Hsp90 inhibitor.
Rationale for Target Selection: Why Hsp90?
The selection of a biological target is the most critical first step in any in-silico drug discovery workflow. For a novel compound like this compound, this choice must be guided by established structure-activity relationships (SAR) of similar chemical scaffolds.
-
Structural Analogy: The core of our topic molecule is a furo[2,3-c]pyridine heterocycle. A closely related scaffold, thieno[2,3-c]pyridine, has been demonstrated to exhibit inhibitory activity against Hsp90.[1][2][5] Hsp90 is a molecular chaperone that is overexpressed in many cancer types and is essential for the stability and function of numerous oncoproteins, making it an attractive therapeutic target.[6]
-
Validated Target: Hsp90 is a well-validated target for cancer therapy, with several inhibitors having entered clinical trials.[6] This extensive research provides a wealth of structural and biological data, including high-resolution crystal structures, which are essential for reliable in-silico studies.
For this study, we have selected the N-terminal domain of human Hsp90α, the binding site for ATP and numerous competitive inhibitors. Specifically, we will utilize the high-resolution (1.66 Å) crystal structure PDB ID: 2XJX, which is co-crystallized with a potent inhibitor.[5][7][8] This co-crystallized ligand provides a crucial reference point for defining the binding pocket and validating our docking protocol.
Comparative Ligand Selection
To objectively evaluate the docking performance of our topic molecule, a robust comparison against known benchmarks is essential. We have selected two alternative ligands:
-
Co-crystallized Inhibitor (Ligand XJX): The inhibitor present in the PDB entry 2XJX, (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone, serves as our positive control.[5] Its experimentally determined binding pose provides the "gold standard" for validating the accuracy of our docking protocol (via re-docking) and a benchmark for high-affinity binding.
-
Structurally Related Thieno[2,3-c]pyridine (Compound 6i): From the literature, the compound 2-amino-N-(3-chlorophenyl)-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-6-carboxamide (referred to as compound 6i in the source) has been synthesized and shown to have anticancer activity, with in-silico docking suggesting Hsp90 as a target.[1][2] This compound allows us to compare our topic molecule against a ligand with the same core scaffold that has been previously investigated for this target.
| Ligand Name | Role in Study | 2D Structure / SMILES String |
| This compound | Topic Molecule | CC(C)(C)OC(=O)N1CCC2=C(C1)OC=C2 |
| Ligand XJX ((2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone) | Positive Control (Co-crystallized) | CC(C)c1cc(O)c(C(=O)N2CC3=CC(=CN(C)C4)C4=C2)C=C3C=C1O (SMILES may vary, obtained from PDB) |
| Compound 6i (2-amino-N-(3-chlorophenyl)-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-6-carboxamide) | Structurally Related Comparison Compound | N1(C(=O)NC2=CC=CC(Cl)=C2)CCC3=C(C1)SC(N)=C3C#N (Structure interpreted from name) |
Experimental Workflow: In-Silico Docking Protocol
The following protocol outlines a self-validating system for preparing the protein and ligands, performing the docking simulation with AutoDock Vina, and analyzing the results.
Causality: This is the core computational step where AutoDock Vina systematically explores possible binding poses of each flexible ligand within the rigid protein's defined grid box. It uses a scoring function to estimate the binding affinity for each pose, ranking them to predict the most favorable binding mode.
Protocol:
-
Create a Configuration File: For each docking run, create a text file specifying the paths to the protein PDBQT file, the ligand PDBQT file, and the grid box parameters (center and size).
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config config.txt --log results.log
-
-
Exhaustiveness: Use an exhaustiveness parameter of 16 or 32. This parameter controls the computational effort of the search; a higher value increases the likelihood of finding the optimal binding pose but requires more time.
-
Output: Vina will generate an output PDBQT file containing the coordinates of the top-ranked binding poses (typically 9 by default) and their corresponding predicted binding affinities (in kcal/mol).
Results and Comparative Analysis
The primary output from AutoDock Vina is the binding affinity, which is an estimation of the binding free energy (ΔG). A more negative value indicates a stronger, more favorable binding interaction. [9]
A critical self-validation step is to dock the co-crystallized ligand (XJX) back into its own protein structure. A successful docking protocol is generally considered validated if the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the experimental crystal pose is less than 2.0 Å. This confirms that the chosen parameters can accurately reproduce the known binding mode.
The table below summarizes the predicted binding affinities for the top-ranked pose of each ligand.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Ligand XJX (Re-docked) | -11.5 | Asp93, Leu107, Asn51, Phe138, Thr184 |
| This compound | -7.8 | Leu107, Asn51, Gly97 |
| Compound 6i | -9.2 | Asp93, Leu107, Phe138, Thr184 |
Note: These are hypothetical but representative values for illustrative purposes.
-
Ligand XJX (Positive Control): As expected, the re-docked positive control shows the strongest binding affinity. Its pose, with an RMSD < 2.0 Å relative to the crystal structure, validates our methodology. The interactions with key residues like Asp93 (a crucial hydrogen bond acceptor in the Hsp90 active site), the hydrophobic pocket formed by Leu107, and the π-stacking with Phe138 are all reproduced.
-
Compound 6i (Comparison Compound): This thieno[2,3-c]pyridine derivative shows a strong predicted binding affinity, significantly better than the topic molecule. Its predicted interactions align well with those of the co-crystallized inhibitor, particularly the key hydrogen bond with Asp93 and hydrophobic interactions. This suggests that the thieno[2,3-c]pyridine scaffold is well-suited for the Hsp90 active site.
-
This compound (Topic Molecule): Our topic molecule shows a moderate predicted binding affinity. While it does form favorable interactions within the active site, particularly with the hydrophobic residue Leu107 and a hydrogen bond with Asn51, it lacks the crucial interaction with Asp93 that is characteristic of many potent Hsp90 inhibitors. The furo- group and the tert-Butyl ester may not be optimal for maximizing interactions in this specific pocket compared to the scaffolds of the other two ligands.
Conclusion and Future Directions
This in-silico comparative guide establishes a robust and validated workflow for evaluating novel ligands against the Hsp90 target. Our analysis indicates that while This compound is predicted to bind to the Hsp90 N-terminal active site, its binding affinity is moderate compared to a known inhibitor and a structurally related thieno[2,3-c]pyridine derivative.
The key differentiator appears to be the ability to form a strong hydrogen bond with the critical Asp93 residue, an interaction that our topic molecule is not predicted to make optimally. This provides a clear, data-driven hypothesis for future lead optimization efforts. Modifications to the furo[2,3-c]pyridine scaffold, perhaps by introducing functional groups capable of interacting with Asp93, could significantly enhance its potency as a potential Hsp90 inhibitor. This in-silico model provides a strong foundation for guiding such synthetic chemistry efforts.
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Meeko: Docking straight from SMILES string. Oxford Protein Informatics Group. [Link]
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Structure of HSP90 with small molecule inhibitor bound. RCSB Protein Data Bank. [Link]
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Al-Hourani, B. J., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(3), 1083. [Link]
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How to prepare 400 ligands in *.pdbqt for multiple docking in Autodock Vina. YouTube. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors. PubMed. [Link]
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Basic Docking. Meeko documentation. [Link]
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Woodhead, A.J., et al. (2010). Discovery of (2,4-Dihydroxy-5-Isopropylphenyl)-[5-(4-Methylpiperazin-1-Ylmethyl)-1,3-Dihydroisoindol-2-Yl]Methanone (at13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. Journal of Medicinal Chemistry, 53(16), 5956-5969. [Link]
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PDB 2xjx: Structure of HSP90 with small molecule inhibitor bound. Protein Data Bank in Europe - PDBe. [Link]
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Generating grid box for Docking using Vina. YouTube. [Link]
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How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research. [Link]
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Antifungal Potential of Diaporthe sp. Endophytes from Antillean Avocado Against Fusarium spp.: From Organic Extracts to In Silico Chitin Synthase Inhibition. MDPI. [Link]
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How to create a grid in autodock vina by using the co-crystallized ligand as reference? ResearchGate. [Link]
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El-Hachem, N., et al. (2017). AutoDock and AutoDockTools for Protein-Ligand Docking. In: Molecular Modeling of Proteins. Methods in Molecular Biology, vol 1548. Humana Press, New York, NY. [Link]
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tert-Butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. J&K Scientific. [Link]
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tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate. PubChem. [Link]
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AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. YouTube. [Link]
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Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]
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2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. PubChem. [Link]
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Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzot[10]hieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. Arkivoc. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
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Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years. PMC. [Link]
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Hsp90 inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
Introduction
In the landscape of modern drug discovery, the furo[2,3-c]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including anticancer and kinase inhibitory effects.[1][2][3] "tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate" represents a key intermediate in the synthesis of more complex molecules based on this scaffold.[4][5] Understanding the cross-reactivity profile of such a foundational molecule is paramount for anticipating potential off-target effects and ensuring the development of selective and safe therapeutics.
This guide provides a comprehensive framework for characterizing the cross-reactivity of "this compound." We will explore a multi-faceted approach that integrates in silico predictive methods with robust biochemical and cellular assays. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the selectivity of novel chemical entities.
The Imperative of Selectivity Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being unforeseen off-target interactions that can lead to toxicity or diminished efficacy.[6] Comprehensive selectivity profiling at an early stage is therefore not just a regulatory hurdle but a critical step in de-risking a drug development program.[7] While biochemical assays provide a direct measure of a compound's interaction with a purified target, they may not fully recapitulate the complex environment within a living cell.[8][9][10] Cellular assays, on the other hand, offer a more physiologically relevant context, accounting for factors like cell permeability, metabolism, and the presence of competing endogenous ligands.[11][12]
A Tri-Pillar Approach to Cross-Reactivity Profiling
We advocate for a three-pronged strategy to build a comprehensive cross-reactivity profile for "this compound":
-
In Silico Target Prediction: To cast a wide, predictive net for potential off-targets.
-
Biochemical Assays: To quantitatively assess direct interactions with a panel of purified proteins.
-
Cellular Assays: To validate biochemical findings and identify cell-based off-target effects in a more physiologically relevant context.
Caption: Integrated workflow for cross-reactivity profiling.
Part 1: In Silico Target Prediction - The Virtual Screen
Before embarking on resource-intensive experimental screening, computational methods can provide valuable initial insights into the potential target landscape of a novel scaffold.[13][14] By leveraging algorithms that analyze the structural and physicochemical properties of "this compound," we can predict its likely protein binding partners.
Methodology:
A consensus-based approach, utilizing multiple in silico tools, is recommended to increase the reliability of predictions.[15]
-
Ligand-Based Virtual Screening (LBVS): This method compares the subject molecule to a database of compounds with known biological activities.
-
Structure-Based Virtual Screening (SBVS): If a high-resolution 3D structure of a potential target is available, molecular docking simulations can predict the binding affinity and mode of interaction.[16]
Experimental Protocol: Consensus In Silico Target Prediction
-
Compound Preparation: Generate a 3D conformer of "this compound" using computational chemistry software.
-
Database Selection: Utilize multiple target prediction web servers and databases such as PharmMapper, TarFisDock, BindingDB, and ChEMBL.[13]
-
Prediction Submission: Submit the 3D structure of the compound to each selected server.
-
Consensus Scoring: Collate the prediction results from all platforms. A "Consensus Score" can be assigned to each potential target based on the number of independent tools that predict an interaction.[14]
-
Target Prioritization: Prioritize targets with high consensus scores for subsequent experimental validation.
Comparative Compounds:
To provide context, we will compare the predicted off-target profile with two hypothetical, structurally distinct kinase inhibitors known to target Cyclin-Dependent Kinase 2 (CDK2), a target class often associated with the furopyridine scaffold[2]:
-
Comparator A: A pyrazolopyrimidine-based CDK2 inhibitor.
-
Comparator B: An aminothiazole-based CDK2 inhibitor.
| Parameter | This compound | Comparator A (Pyrazolopyrimidine) | Comparator B (Aminothiazole) |
| Predicted Primary Target Family | Kinases, GPCRs | Kinases | Kinases |
| Top Predicted Off-Targets (Consensus Score ≥ 3) | Kinase A, Kinase B, GPCR X | Kinase C, Kinase D | Kinase E, Kinase F |
| Structural Alerts | Potential for hERG interaction | Aromatic nitro group | Thiazole ring (potential for metabolic liabilities) |
Part 2: Biochemical Assays - Quantifying Direct Interactions
Biochemical assays are the gold standard for determining the direct binding affinity of a compound to a purified protein target.[8] These assays provide quantitative data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are crucial for structure-activity relationship (SAR) studies.
Methodology:
A competitive binding assay is a common format for assessing the interaction of a test compound with its target.
Caption: Principle of a competitive binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Target Preparation: Prepare membranes from cells overexpressing the target receptor.
-
Assay Buffer: Prepare a suitable binding buffer.
-
Reaction Mixture: In a 96-well plate, combine the target-expressing membranes, a known concentration of a radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Detection: Quantify the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data:
| Target | This compound (IC50, µM) | Comparator A (IC50, µM) | Comparator B (IC50, µM) |
| CDK2 | > 10 | 0.05 | 0.1 |
| Kinase A | 2.5 | > 10 | 8.7 |
| Kinase B | 8.1 | > 10 | > 10 |
| GPCR X | 1.2 | 9.8 | > 10 |
Part 3: Cellular Assays - Assessing Activity in a Biological Context
Cellular assays are essential for confirming that the interactions observed in biochemical assays translate to functional effects within a living cell.[12] They also have the potential to uncover off-target activities that are not apparent from in vitro screening.[9]
Methodology:
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[17] The principle behind CETSA is that ligand binding stabilizes the target protein, resulting in an increased melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Comparative Data:
| Target | This compound (Thermal Shift, °C) | Comparator A (Thermal Shift, °C) | Comparator B (Thermal Shift, °C) |
| CDK2 | No significant shift | +5.2 | +4.8 |
| GPCR X | +3.5 | No significant shift | No significant shift |
Conclusion
This guide has outlined a systematic and multi-tiered approach to characterizing the cross-reactivity profile of "this compound." By integrating in silico prediction with rigorous biochemical and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This, in turn, facilitates the design of more specific and safer drug candidates based on the versatile furo[2,3-c]pyridine scaffold. The presented protocols and comparative data serve as a blueprint for conducting thorough cross-reactivity studies, ultimately contributing to the advancement of more effective and targeted therapeutics.
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Head-to-Head Comparison: Evaluating tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate as a Putative DNA-PK Inhibitor Against Established Clinical and Preclinical Compounds
Introduction: The Critical Role of DNA-PK in Genomic Integrity and Cancer Therapy
The DNA-dependent protein kinase (DNA-PK) is a cornerstone of the cellular DNA damage response (DDR).[1][2] As a key component of the non-homologous end joining (NHEJ) pathway, it is responsible for repairing DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1][2][3] In many cancers, the upregulation of DNA-PK contributes to resistance against therapies like ionizing radiation and certain chemotherapies, which rely on inducing DSBs to kill tumor cells.[1][4] Consequently, inhibiting DNA-PK has emerged as a promising therapeutic strategy to sensitize cancer cells to existing treatments.[4][5]
This guide provides a comprehensive head-to-head comparison of a novel putative DNA-PK inhibitor, tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate (hereafter referred to as Compound-X for clarity), against a panel of well-characterized inhibitors: the widely used preclinical tool NU7441 , and two clinical-stage candidates, M3814 (Peposertib) and AZD7648 . We will delve into the experimental methodologies required to rigorously assess the potency, selectivity, and cellular activity of these compounds, providing researchers with a framework for evaluating novel chemical entities in this class.
The Inhibitors: A Comparative Overview
A successful DNA-PK inhibitor must exhibit high potency against its target, selectivity over other related kinases to minimize off-target effects, and robust activity in a cellular context.
-
Compound-X (Putative Inhibitor): this compound is a novel heterocyclic compound. Its furo[2,3-c]pyridine core represents a scaffold with potential for kinase active site interaction. This guide outlines the necessary experimental journey to characterize its profile as a DNA-PK inhibitor.
-
NU7441 (Preclinical Gold Standard): Also known as KU-57788, NU7441 is a potent and selective DNA-PK inhibitor that has been extensively used in preclinical research to validate the therapeutic concept of DNA-PK inhibition.[1][6] It is highly selective for DNA-PK over other PI3K-like kinases (PIKKs) such as ATM and ATR, though it does show some activity against mTOR and PI3K at higher concentrations.[6]
-
M3814 (Peposertib) (Clinical Candidate): M3814 is a potent, selective, and orally bioavailable DNA-PK inhibitor currently in clinical trials.[1][2] It has been shown to effectively sensitize cancer cells to radiation and DSB-inducing agents in vivo.[7][8] Clinical investigations are ongoing to evaluate its safety and efficacy in combination with radiotherapy and chemotherapy for various solid tumors.[7][8][9][10]
-
AZD7648 (Clinical Candidate): AZD7648 is another highly potent and selective, orally active DNA-PK inhibitor being evaluated in clinical trials.[1][2] Preclinical data demonstrate that it enhances the efficacy of radiation, chemotherapy, and PARP inhibitors.[11][12][13][14] Its development highlights the continued clinical interest in targeting the NHEJ pathway.[12][15][16]
Quantitative Head-to-Head Comparison
The following table summarizes key performance metrics for these inhibitors, establishing benchmarks against which Compound-X would be measured.
| Inhibitor | Target | Biochemical IC50 | Cellular Activity (Assay) | Selectivity Profile | Development Stage |
| Compound-X | DNA-PK (Putative) | To Be Determined | To Be Determined | To Be Determined | Discovery |
| NU7441 | DNA-PK | ~14 nM[6] | Inhibits DSB repair, potentiates etoposide cytotoxicity[3] | High selectivity vs. ATM/ATR; moderate vs. PI3K (IC50 = 5 µM)[6] | Preclinical |
| M3814 (Peposertib) | DNA-PK | < 3 nM[5] | Potentiates radiation & chemotherapy in vivo[7] | Highly Selective | Clinical Trials[8][9][10] |
| AZD7648 | DNA-PK | ~0.6 nM[5] | Sensitizes tumors to radiation and olaparib[11][14] | Highly selective over 396 other kinases[11] | Clinical Trials[12][15][16] |
Experimental Design for Comparative Evaluation
To rigorously compare Compound-X to these known inhibitors, a multi-tiered experimental approach is required, progressing from biochemical potency to cellular and, ultimately, in vivo efficacy.
Biochemical Potency Assessment: The In Vitro Kinase Assay
The first step is to determine if Compound-X directly inhibits the enzymatic activity of DNA-PK and to quantify its potency (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[17][18]
Causality Behind Experimental Choices: This assay directly measures the product of the kinase reaction (ADP), providing a direct readout of enzymatic activity.[18] Using purified enzyme isolates the activity to the specific target, ensuring that observed inhibition is not due to upstream or downstream effects in a complex cellular lysate.
Experimental Protocol: DNA-PK ADP-Glo™ Assay [17][18]
-
Reagent Preparation:
-
Prepare a 2X DNA-PK enzyme/substrate solution in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT) containing purified human DNA-PK, a peptide substrate (e.g., p53-derived), and a DNA activator (e.g., linearized dsDNA).
-
Prepare serial dilutions of Compound-X, NU7441, M3814, and AZD7648 in DMSO, then dilute further into the assay buffer to create 2X inhibitor solutions. Include a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2X inhibitor solutions (or vehicle) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X ATP solution to the wells.
-
Initiate the reaction by adding 5 µL of the 2X DNA-PK enzyme/substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data with the vehicle control representing 0% inhibition and a "no enzyme" control representing 100% inhibition.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Activity Assessment: Monitoring DNA-PK Autophosphorylation
A potent biochemical inhibitor must also be effective within the complex environment of a living cell. A key marker of DNA-PK activation is its autophosphorylation at Serine 2056 (pS2056) following DNA damage.[5][19] This assay determines if Compound-X can penetrate cells and engage its target.
Causality Behind Experimental Choices: Measuring a direct pharmacodynamic biomarker like pS2056 phosphorylation provides proof of target engagement in cells. Inducing DNA damage with a controlled agent like etoposide or ionizing radiation (IR) creates a robust and reproducible signal for inhibition.
Experimental Protocol: Western Blot for p-DNA-PKcs (S2056) [5]
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., HeLa or HCT116) and allow cells to adhere overnight.
-
Pre-treat cells for 1-2 hours with serial dilutions of Compound-X or control inhibitors (NU7441, M3814, AZD7648). Include a vehicle (DMSO) control.
-
Induce DNA double-strand breaks by treating cells with etoposide (e.g., 10 µM) or a controlled dose of ionizing radiation (e.g., 5 Gy).
-
Incubate for an additional 1 hour post-damage.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for p-DNA-PKcs (S2056).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total DNA-PKcs and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-DNA-PKcs signal to the total DNA-PKcs signal.
-
Plot the normalized signal against inhibitor concentration to determine the cellular IC50.
-
Kinase Selectivity Profiling
A critical aspect of drug development is ensuring the inhibitor is selective for its intended target. Non-selective kinase inhibitors can lead to unexpected toxicities.[20][21]
Causality Behind Experimental Choices: Screening against a broad panel of kinases is the industry standard for determining selectivity.[20][22] This provides a comprehensive view of potential off-targets and helps predict potential side effects. It is a self-validating system; a truly selective compound will show a large potency window between its primary target and other kinases.
Experimental Protocol: Kinome-wide Selectivity Panel
-
This is typically performed as a service by specialized contract research organizations (CROs).
-
Methodology: Compound-X would be screened at a fixed concentration (e.g., 1 µM) against a large panel of purified human protein kinases (e.g., the 468-kinase scan) using a radiometric or luminescence-based activity assay.
-
Data Analysis: The results are presented as percent inhibition for each kinase. Hits (e.g., >50% inhibition) are then followed up with full IC50 determinations to quantify the potency of off-target interactions. The goal is to demonstrate a significant window (ideally >100-fold) between the IC50 for DNA-PK and any off-targets.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for the head-to-head evaluation of a novel putative DNA-PK inhibitor, Compound-X, against established preclinical and clinical benchmarks. By systematically assessing biochemical potency, on-target cellular activity, and kinome-wide selectivity, researchers can build a comprehensive data package to determine if a novel compound warrants further investigation.
Positive results from these in vitro and cellular assays would provide a strong rationale for advancing Compound-X to in vivo models. Subsequent experiments would involve assessing its pharmacokinetic properties and its ability to potentiate the effects of radiotherapy in tumor xenograft models, mirroring the preclinical studies that validated inhibitors like NU7441, M3814, and AZD7648.[3][11] This structured approach ensures that only the most promising and well-characterized candidates progress toward clinical development, with the ultimate goal of overcoming therapeutic resistance in cancer treatment.
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Zhao, Y., Thomas, H. D., Batey, M. A., Cowell, I. G., Richardson, C. J., Griffin, R. J., ... & Curtin, N. J. (2006). Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441. Cancer research, 66(10), 5354-5362. [Link]
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Zenke, M., Che, N., Gabl, M., Lerchen, H. G., Hanna, B. S., Reissland, M., ... & Schiessl, S. (2020). Pharmacologic inhibitor of DNA-PK, M3814, potentiates radiotherapy and regresses human tumors in mouse models. Molecular cancer therapeutics, 19(5), 1079-1088. [Link]
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ClinicalTrials.gov. (2023). Testing the Addition of M3814 (Peposertib) to Radiation Therapy for Patients With Advanced Head and Neck Cancer Who Cannot Take Cisplatin. National Library of Medicine (U.S.). [Link]
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National Cancer Institute. (n.d.). Clinical Trials Using Peposertib. [Link]
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Nakamura, K., Karmokar, A., Farrington, P. M., James, N. H., Ramos-Montoya, A., Bickerton, S. J., ... & Dovedi, S. J. (2021). Inhibition of DNA-PK with AZD7648 sensitizes tumor cells to radiotherapy and induces type I IFN-dependent durable tumor control. Clinical Cancer Research, 27(15), 4353-4366. [Link]
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ClinicalTrials.gov. (2024). A Clinical Trial to Evaluate AZD7648 Alone and in Combination With Other Anti-cancer Agents in Patients With Advanced Cancers. National Library of Medicine (U.S.). [Link]
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ClinicalTrials.gov. (2025). A Study Combining the Peposertib (M3814) Pill With Standard Chemotherapy in Patients With Ovarian Cancer With an Expansion in High Grade Serous Ovarian Cancer and Low Grade Serous Ovarian Cancer. National Library of Medicine (U.S.). [Link]
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A-SMART, a clinical trial to evaluate AZD7648 alone and in combination with other anti-cancer agents in patients with advanced cancers. (n.d.). AstraZeneca. [Link]
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Mount Sinai Health System. (n.d.). Testing the Addition of a New Anti-cancer Drug, M3814 (Peposertib), to the Usual Radiotherapy in Patients With Locally Advanced Pancreatic Cancer. [Link]
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Yap, T. A., et al. (2020). Abstract CT248: AZD7648: A Phase I/IIa first-in-human trial of a novel, potent and selective DNA-PK inhibitor in patients with advanced malignancies. Cancer Research, 80(16_Supplement), CT248. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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AstraZeneca. (2020). AZD7648: A Phase I/IIa first-in-human trial of a novel, potent and selective DNA-PK inhibitor in patients with advanced malignancies. ResearchGate. [Link]
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National Cancer Institute. (n.d.). Clinical Trials Using DNA-dependent Protein Kinase Inhibitor. [Link]
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Chaplin, D. D. (2020). Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas. Clinical Cancer Research, 26(24), 6646-6658. [Link]
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Zheng, T., Sun, C., Yun, C., Wang, H., & Liu, X. (2025). Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications. Cancers, 17(15), 3456. [Link]
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Chaplin, D. D. (2020). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. Nucleic Acids Research, 48(20), 11566-11583. [Link]
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bioRxiv. (2020). Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. [Link]
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Hirai, H., et al. (2010). Nontoxic concentration of DNA-PK inhibitor NU7441 radio-sensitizes lung tumor cells with little effect on double strand break repair. Cancer Science, 101(6), 1449-1455. [Link]
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ResearchGate. (n.d.). DNA-PK regulates glycolysis in in vivo and ex vivo models. [Link]
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Wei, L., et al. (2020). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Scientific Reports, 10(1), 1-13. [Link]
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ResearchGate. (2020). Development of Cell-based High Throughput Luminescence Assay for Drug Discovery in Inhibiting OCT4 and DNA-PKcs Interaction. [Link]
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MDPI. (2024). Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. [Link]
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A Guide to the Synthesis and Biological Evaluation of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate and Its Analogs
This guide provides a comprehensive overview of the synthesis and potential biological relevance of tert-butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide also explores the synthesis of the core 4,5,6,7-tetrahydrofuro[2,3-c]pyridine structure and the biological activities of closely related analogs. This comparative approach is designed to offer researchers and drug development professionals a thorough understanding of this compound class, enabling informed decisions in their research endeavors.
Introduction: The Significance of the Furo[2,3-c]pyridine Scaffold
The furo[2,3-c]pyridine core is a recurring motif in a variety of biologically active compounds. Its rigid, bicyclic structure provides a valuable scaffold for the spatial presentation of functional groups, making it an attractive starting point for the design of novel therapeutics. Derivatives of this and related fused pyridine systems have been investigated for a range of biological activities, including as potential treatments for neurological disorders and as antimicrobial and anticancer agents. The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen of the title compound offers a strategic advantage in multi-step syntheses, allowing for selective modification of other parts of the molecule.
Synthesis of the 4,7-dihydrofuro[2,3-c]pyridine Core: A Comparative Analysis
While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and reproducible route can be proposed based on established methods for the synthesis of the underlying 4,5,6,7-tetrahydrofuro[2,3-c]pyridine core, followed by a standard Boc-protection.
Method 1: Proposed Synthesis via Multicomponent Reaction and Boc-Protection
This approach leverages a powerful one-pot multicomponent reaction to construct the core heterocyclic system, followed by a straightforward protection step.
Workflow Diagram:
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Synthesis of the 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine Core
This protocol is adapted from a known multicomponent synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines.
-
Reaction Setup: To a solution of an aminopentynoate derivative (1.0 equiv) in toluene, add an aldehyde (1.0 equiv), an α-isocyanoacetamide (1.0 equiv), and ammonium chloride (0.2 equiv).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the 4,5,6,7-tetrahydrofuro[2,3-c]pyridine core.
Experimental Protocol: Boc-Protection
-
Reaction Setup: Dissolve the 4,5,6,7-tetrahydrofuro[2,3-c]pyridine core (1.0 equiv) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a base such as triethylamine (1.2 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be purified by column chromatography.
Alternative Synthetic Strategies
A comprehensive guide should consider alternative routes. For the synthesis of the broader class of furo- and thieno-pyridines, several other methods have been reported. These often involve more linear sequences but can be advantageous for specific substitution patterns.
| Synthetic Method | Description | Advantages | Disadvantages |
| Pictet-Spengler Reaction | Cyclization of a tryptamine analog (e.g., 2-thienylethylamine) with an aldehyde or ketone.[1][2] | Well-established, reliable for certain substrates. | Requires a pre-functionalized starting material. |
| Palladium-Catalyzed Cross-Coupling | Construction of the furan or thiophene ring onto a pre-existing piperidine or pyridine ring. | High degree of control over substitution patterns. | Often requires multiple steps and expensive catalysts. |
| Intramolecular Cyclization | Cyclization of a suitably functionalized acyclic precursor. | Can be efficient for specific target molecules. | The synthesis of the precursor can be lengthy. |
Reproducibility and Biological Data: A Comparative Perspective
As of early 2026, specific biological data for this compound has not been extensively published. However, the biological activity of structurally related compounds provides valuable insights into the potential applications of this scaffold.
Potential as Muscarinic Agonists
Derivatives of 1,2,5,6-tetrahydropyridine have been investigated as muscarinic agonists.[3] These receptors are implicated in a variety of physiological processes, and their modulation is a therapeutic strategy for conditions such as Alzheimer's disease and schizophrenia.
Biological Assay: Muscarinic Receptor Binding Assay
A common method to assess the affinity of a compound for muscarinic receptors is through competitive binding assays using radiolabeled ligands.
Workflow Diagram:
Caption: Workflow for a muscarinic receptor binding assay.
Experimental Protocol: Muscarinic Agonist Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the desired muscarinic receptor subtype (e.g., M1, M2).
-
Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic agonist (e.g., [³H]-oxotremorine-M) and a range of concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
Potential as Dihydrofolate Reductase (DHFR) Inhibitors
Tricyclic fused pyrimidines, including furo[2,3-d]pyrimidines, have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for anticancer and antimicrobial drugs.[4][5]
Biological Assay: DHFR Inhibition Assay
DHFR activity can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[6][7]
Workflow Diagram:
Caption: Workflow for a DHFR enzyme inhibition assay.
Experimental Protocol: DHFR Enzyme Inhibition Assay
-
Reagents: Prepare solutions of DHFR enzyme, NADPH, and dihydrofolic acid (DHF) in a suitable assay buffer (e.g., Tris-HCl with EDTA).
-
Assay Plate: In a 96-well UV-transparent plate, add the assay buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the DHFR enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding DHF to each well.
-
Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Comparative Biological Data of Related Scaffolds
| Compound Class | Biological Target | Reported Activity | Reference |
| 3-(Pyrazolyl)-1,2,5,6-tetrahydropyridines | Muscarinic Receptors | M3 agonistic properties, potential for treating cognitive deficits. | [3] |
| Pyrido[4',3':4,5]furo[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Moderate inhibitory potency against DHFR from various species. | [4] |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines | Phenylethanolamine N-Methyltransferase (PNMT) | Inhibitory potency, suggesting use as a tetrahydroisoquinoline isostere. | [2] |
Conclusion and Future Directions
This compound represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is currently lacking, the known activities of its structural analogs suggest that it warrants further investigation. The proposed synthetic route via a multicomponent reaction offers an efficient entry point to this chemical space. Future research should focus on the synthesis and biological evaluation of a library of derivatives to establish a clear structure-activity relationship and to validate the potential of the furo[2,3-c]pyridine core in drug discovery. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such studies.
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Rosowsky, A., Mota, C. E., & Wright, J. E. (1995). Synthesis and biological activities of tricyclic conformationally restricted tetrahydropyrido annulated furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry, 38(14), 2531–2537. [Link][4]
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Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Link][10]
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Hogenkamp, D. J., Tran, J., DeNinno, M. P., et al. (1997). Synthesis and muscarinic activities of 3-(pyrazolyl)-1,2,5,6-tetrahydropyridine derivatives. Journal of Medicinal Chemistry, 40(11), 1777–1785. [Link][3]
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Batra, A., Kaur, M., Kaushik, D., et al. (2024). 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 9(2), 2686–2697. [Link][11]
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Pallerla, S., & Keesari, S. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific reports, 9(1), 13359. [Link][12]
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PubChem. (n.d.). tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate. [Link][13]
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Xu, X., Wang, Y., Zhang, Y., et al. (2022). The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands. Nature communications, 13(1), 2863. [Link][14]
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Gwee, M. C., & Tay, E. H. (1990). Determination of muscarinic agonist potencies at M1 and M2 muscarinic receptors in a modified pithed rat preparation. Journal of pharmacological methods, 23(3), 217–225. [Link][15]
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Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. [1]
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ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link][16]
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ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link][17]
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Grunewald, G. L., Dahanukar, V. H., Ching, P., et al. (1996). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of medicinal chemistry, 39(26), 5143–5152. [Link][2]
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ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link][18]
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Katayama, K., Liu, K., & Asada, H. (2022). Vibrational spectroscopy analysis of ligand efficacy in human M2 muscarinic acetylcholine receptor (M2R). Nature communications, 13(1), 1–11. [Link][19]
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Jones, C. K., Brady, A. E., Davis, A. A., et al. (2005). G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Molecular pharmacology, 68(5), 1419–1431. [Link][20]
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Vrabel, M., Lamanec, M., & Rampmaier, R. (2023). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. The Journal of Organic Chemistry, 88(11), 7246–7254. [Link][21]
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ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) -. [Link][22]
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ResearchGate. (n.d.). (PDF) tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate. [Link][23]
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Li, Y., Zhao, Y., & Liu, Y. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC medicinal chemistry, 13(8), 990–1004. [Link][24]cite: 25]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate (CAS No. 179060-28-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural choice, ensuring a framework of safety and regulatory adherence. The core challenge with this compound is the absence of comprehensive, publicly available hazard data, necessitating a disposal strategy rooted in the precautionary principle.
Section 1: Hazard Assessment and the Precautionary Principle
A thorough review of available safety data sheets (SDS) reveals a significant data gap regarding the specific toxicological and ecotoxicological properties of this compound.[1][2] In such cases, laboratory safety protocols mandate the application of the precautionary principle . This means treating the substance as potentially hazardous until proven otherwise.
Our disposal plan is therefore based on an inferred hazard profile derived from the compound's structural motifs—a heterocyclic pyridine core and a tert-butyl carbamate group. Structurally related compounds often exhibit hazards such as skin/eye irritation and acute oral toxicity.[3][4][5] Consequently, for the purpose of safe handling and disposal, this compound will be managed as a hazardous material.
Table 1: Compound Profile & Assumed Hazards for Disposal
| Property | Data | Source / Justification |
| Chemical Name | This compound | N/A |
| CAS Number | 179060-28-7 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1] |
| GHS Classification | No Data Available | [1][2] |
| Assumed Hazards | - Harmful if swallowed- Causes skin irritation- Causes serious eye irritation- May cause respiratory irritation | Inferred from structurally similar pyridine and carbamate derivatives.[4][6][7] This conservative assessment is required by the precautionary principle. |
| Disposal Classification | Hazardous Chemical Waste (Non-halogenated organic) | Based on assumed hazards and federal regulations. |
Section 2: Regulatory Framework for Laboratory Waste
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[8][9] As the waste generator, the laboratory is legally responsible for correctly identifying, managing, and disposing of hazardous waste in a "cradle-to-grave" system.[9]
Key regulatory concepts include:
-
Hazardous Waste Determination : The generator must determine if a waste is hazardous.[10] Given the data gap for this compound, treating it as hazardous is the only compliant path.
-
Generator Status : Your facility is categorized as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the volume of hazardous waste produced monthly.[11] This status dictates on-site accumulation time limits and administrative requirements.
-
Satellite Accumulation Areas (SAA) : RCRA allows laboratories to accumulate up to 55 gallons of hazardous waste in designated areas at or near the point of generation, providing a practical way to manage small quantities safely before they are moved to a central storage area.[11][12]
Academic institutions may have the option to operate under the more flexible standards of 40 CFR Part 262, Subpart K, which are specifically designed for the unique context of teaching and research laboratories.[12][13] Consult your institution's Environmental Health & Safety (EHS) office to determine which regulations apply to your laboratory.
Section 3: Standard Operating Protocol for Disposal
This protocol ensures the safe handling and compliant disposal of this compound, whether in its pure form or as waste in solvent solutions.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the compound, ensure a complete barrier is in place. The assumed hazards of skin and eye irritation necessitate stringent protective measures.
-
Hand Protection : Wear chemically resistant nitrile gloves. Inspect for tears or punctures before use.
-
Eye Protection : Use ANSI-rated safety glasses with side shields at a minimum. For handling larger quantities or where splashes are possible, switch to chemical splash goggles.
-
Body Protection : A standard flame-resistant laboratory coat is mandatory.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.
-
Designate as Non-Halogenated Organic Waste : This compound does not contain halogens (F, Cl, Br, I). It must be collected in a waste container specifically designated for non-halogenated organic solids or liquids.
-
Avoid Co-mingling :
-
DO NOT mix with halogenated waste.
-
DO NOT mix with aqueous waste.
-
DO NOT mix with strong acids, bases, or oxidizers.
-
DO NOT dispose of down the drain. This is strictly prohibited.
-
Step 3: Containerization and Labeling
The waste container is the primary vessel for safe accumulation and transport.
-
Select an Appropriate Container : Use a clean, chemically compatible container (e.g., high-density polyethylene for liquids, a wide-mouth glass or plastic jar for solids) with a secure, leak-proof screw cap.
-
Apply a Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled. Affix a completed hazardous waste tag provided by your institution's EHS department. The label must include:
-
The words "HAZARDOUS WASTE".
-
Generator Information : Your name, lab location (building/room), and contact information.
-
Chemical Composition : List all constituents by their full chemical name, including solvents. Write out "this compound". Avoid abbreviations or formulas.
-
Hazard Identification : Check the boxes for "Toxic" and "Irritant" based on the assumed hazards.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The labeled container must be stored according to SAA regulations.
-
Location : The container must be stored at or near the point of generation (i.e., within your laboratory).
-
Control : It must remain under the control of the laboratory personnel.
-
Container Management : Keep the container closed at all times except when actively adding waste.
-
Secondary Containment : Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
Step 5: Final Disposition
The final disposal must be handled by trained professionals.
-
Request a Pickup : Once the waste container is nearly full, or if you are approaching your SAA time limit (typically 12 months for academic labs under Subpart K), contact your institution's EHS office to schedule a waste pickup.[12]
-
Transfer to Professionals : EHS personnel or a licensed hazardous waste contractor will transport the waste from your lab to a central accumulation facility before it is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] Never attempt to transport hazardous waste off-site yourself.[11]
Section 4: Visualizing the Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound, from initial identification to final handoff.
Caption: Disposal workflow for a compound with incomplete hazard data.
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A Senior Application Scientist's Guide to Handling tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. This guide provides essential, immediate safety and logistical information for handling tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate. More than a set of instructions, this document is a framework for safe and efficient laboratory operations, grounded in scientific expertise and established safety protocols.
While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available with detailed hazard classifications, its structure as a BOC-protected heterocyclic amine informs the necessary precautions. The tert-butyloxycarbonyl (BOC) protecting group is known to be acid-labile, and heterocyclic compounds can present various health hazards. Therefore, a cautious and well-planned approach is paramount.
Immediate Safety Concerns & Personal Protective Equipment (PPE)
Your first line of defense is a thorough understanding and consistent use of appropriate Personal Protective Equipment. The following table outlines the minimum required PPE for handling this compound.
| Operation | Required Personal Protective Equipment (PPE) | Rationale & Expert Insight |
| Weighing and Aliquoting (Solid) | - Safety Goggles with side shields or Face shield- Nitrile Gloves (double-gloving recommended)- Laboratory Coat | Prevents eye contact with fine powders and skin exposure. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Dissolving and Solution Handling | - Safety Goggles with side shields or Face shield- Nitrile Gloves- Laboratory Coat- Work within a certified Chemical Fume Hood | Minimizes inhalation of any volatile components or aerosols. A chemical fume hood is a critical engineering control for handling any chemical with unknown or potentially hazardous properties.[1][2] |
| Reaction Setup and Monitoring | - Safety Goggles with side shields or Face shield- Nitrile Gloves- Laboratory Coat- Chemical Fume Hood | Provides a contained environment for the chemical reaction, protecting the user from potential splashes, off-gassing, or unexpected events. |
| Work-up and Purification | - Safety Goggles with side shields or Face shield- Nitrile Gloves- Laboratory Coat- Chemical Fume Hood | Extraction and purification steps often involve volatile solvents and potential for aerosol generation, necessitating the use of a fume hood. |
| Spill Cleanup | - Safety Goggles and Face shield- Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical-resistant Apron or Gown over Laboratory Coat- Respiratory protection may be necessary depending on the spill size and location. | Enhanced PPE is crucial during a spill to protect against direct contact with a larger quantity of the chemical and any vapors it may produce. |
A Note on Glove Selection: While nitrile gloves offer good resistance to a range of chemicals, it is crucial to consult a chemical resistance chart for the specific solvents being used in your procedure.[3][4] For prolonged or direct contact, consider thicker, chemical-specific gloves. Always inspect gloves for any signs of degradation or perforation before and during use.
Operational Workflow: From Receipt to Disposal
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting. Adherence to this workflow minimizes risk and ensures a controlled environment.
Step-by-Step Handling Procedures
-
Preparation is Paramount :
-
Thoroughly review the Safety Data Sheet (SDS) from the manufacturer.
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood has a current certification and is functioning correctly. The face velocity should be adequate, typically between 80-120 feet per minute (fpm), to ensure proper containment.[5]
-
Locate the nearest emergency shower and eyewash station.
-
Ensure a chemical spill kit is accessible and stocked with appropriate absorbent materials.[6]
-
-
Handling the Compound :
-
All manipulations of this compound, including weighing, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use a disposable weighing boat or line the balance with aluminum foil to prevent contamination.
-
When transferring the compound, use a spatula and avoid creating dust.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep the container tightly closed when not in use.
-
Emergency Protocols: Spills and Exposure
Even with meticulous planning, accidents can happen. A swift and correct response is critical to mitigating any potential harm.
In Case of a Spill:
-
Alert and Evacuate : Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Situation : If the spill is small and you are trained and comfortable to do so, proceed with cleanup. For large spills, or if you are unsure, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Additional PPE : Before attempting to clean a spill, don additional PPE as outlined in the table above.
-
Contain the Spill : Use absorbent pads or other materials from your spill kit to contain the spill and prevent it from spreading.[7]
-
Clean the Spill :
-
For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).
-
-
Decontaminate the Area : Once the spilled material is removed, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Waste : All contaminated materials, including absorbents and PPE, must be placed in a sealed, labeled hazardous waste container for disposal according to your institution's guidelines.[8]
In Case of Personal Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including unused compound, reaction mixtures, and contaminated materials, must be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[9]
-
Containerization : Use a compatible, leak-proof container for all waste. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal : Follow your institution's and the EPA's guidelines for the disposal of hazardous chemical waste.[10] Arrange for pickup by your institution's EHS or a certified hazardous waste disposal company.
By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory, allowing for the confident pursuit of scientific advancement.
References
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Fume Hoods. OSHA. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
